molecular formula C22H14F3NO3 B15620989 VU 0365114

VU 0365114

Numéro de catalogue: B15620989
Poids moléculaire: 397.3 g/mol
Clé InChI: SPBGRXOPAXZSER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione is a member of biphenyls.

Propriétés

IUPAC Name

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGRXOPAXZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VU0365114: A Dual-Mechanism Small Molecule with Applications in Neuroscience and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114 is a fascinating small molecule that has been the subject of significant scientific inquiry, revealing a dual mechanism of action that spans two distinct fields of pharmacology. Initially developed and characterized as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), it held promise for the modulation of cholinergic neurotransmission. More recently, a strategic drug repositioning effort has unveiled its potent activity as a microtubule-destabilizing agent, presenting a new therapeutic avenue in oncology. This guide provides a comprehensive technical overview of both mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action 1: M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

As a positive allosteric modulator, VU0365114 does not directly activate the M5 muscarinic acetylcholine receptor. Instead, it binds to a topographically distinct site from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine.

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins.[1][2][3][4] Upon activation by an agonist, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5_receptor M5 Receptor Gq Gq Protein M5_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release cellular_response Downstream Cellular Responses Ca2_release->cellular_response PKC->cellular_response IP3R->Ca2_release Induces ACh Acetylcholine (ACh) ACh->M5_receptor Binds to orthosteric site VU0365114 VU0365114 (PAM) VU0365114->M5_receptor Binds to allosteric site

Caption: M5 receptor signaling cascade initiated by acetylcholine and potentiated by VU0365114.

Quantitative Data: M5 PAM Activity
ParameterSpeciesValueReference
EC50 Human M52.7 µM[5]
Selectivity Human M1, M2, M3, M4>30 µM[5]

Mechanism of Action 2: Microtubule-Destabilizing Agent

In a significant example of drug repositioning, VU0365114 has been identified as a potent microtubule-destabilizing agent with substantial anticancer activity.[6][7][8] This activity is independent of its effects on the M5 muscarinic receptor.[6][7]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for the proper segregation of chromosomes.

VU0365114 exerts its anticancer effects by directly inhibiting the polymerization of tubulin.[9] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[10][11] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death. A key advantage of VU0365114 is its ability to overcome multidrug resistance, as it is not a substrate for common efflux pumps like P-glycoprotein.[6][7]

Signaling Pathway

Microtubule_Destabilization_Pathway VU0365114 VU0365114 tubulin α/β-Tubulin Dimers VU0365114->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Induces apoptosis Apoptosis arrest->apoptosis Leads to

Caption: Mechanism of VU0365114 as a microtubule-destabilizing agent leading to apoptosis.

Quantitative Data: Anticancer Activity

While a comprehensive panel of IC50 values is best sourced from the primary literature, studies have demonstrated that VU0365114 exhibits broad-spectrum anticancer activity, with particular efficacy against colorectal cancer cell lines.[7][8] In a cell-free tubulin polymerization assay, concentrations of 5 and 10 µM of VU0365114 have been shown to completely prevent the assembly of microtubules.[9]

AssayCell LinesIC50 (µM)Reference
Cell ViabilityVarious Cancer Cell LinesData available in primary literature[7][8]
Tubulin PolymerizationCell-freeComplete inhibition at 5-10 µM[9]

Experimental Protocols

Calcium Mobilization Assay (for M5 PAM Activity)

This protocol provides a general framework for assessing the potentiation of M5 receptor activation by VU0365114 using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor in appropriate growth medium.

  • Seed cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) loading buffer according to the manufacturer's instructions. This often includes an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates at 37°C for 45-60 minutes in the dark.

3. Compound and Agonist Preparation:

  • Prepare a stock solution of VU0365114 in DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve a range of desired final concentrations.

  • Prepare a stock solution of acetylcholine (ACh) in assay buffer. Prepare a dilution that, when added to the wells, will result in a final concentration equivalent to the EC20 (the concentration that elicits 20% of the maximal response).

4. Assay Execution and Data Acquisition:

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Add the VU0365114 dilutions to the wells and incubate for a specified period (e.g., 5-15 minutes).

  • Record a baseline fluorescence reading.

  • Add the EC20 concentration of acetylcholine to the wells and immediately begin kinetic fluorescence readings over a period of 1-3 minutes.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of VU0365114 concentration to determine the EC50 of potentiation.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate M5-expressing cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate 45-60 min load_dye->incubate2 add_pam Add VU0365114 dilutions incubate2->add_pam add_agonist Add ACh (EC20) add_pam->add_agonist read_fluorescence Read fluorescence kinetically add_agonist->read_fluorescence analyze Analyze data (EC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay to assess M5 PAM activity.

Cell Viability (MTS/MTT) Assay (for Anticancer Activity)

This protocol determines the cytotoxic effect of VU0365114 on cancer cell lines.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of VU0365114. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C.

3. Reagent Addition:

  • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

4. Data Acquisition:

  • Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the VU0365114 concentration and use a non-linear regression to determine the IC50 value.

In Vitro Tubulin Polymerization Assay (for Anticancer Activity)

This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

1. Reagent Preparation:

  • Reconstitute purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

  • Prepare a solution of GTP in polymerization buffer.

2. Assay Setup:

  • In a pre-warmed 96-well plate, add varying concentrations of VU0365114, a positive control (e.g., colchicine), a negative control (vehicle), and a stabilizing control (e.g., paclitaxel).

3. Polymerization Initiation and Monitoring:

  • Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

4. Data Analysis:

  • Plot the absorbance versus time to generate polymerization curves.

  • Compare the curves of VU0365114-treated samples to the controls to determine its inhibitory effect on tubulin polymerization.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare tubulin, GTP, and VU0365114 dilutions start->prepare_reagents setup_plate Add reagents to pre-warmed 96-well plate prepare_reagents->setup_plate initiate_reaction Initiate polymerization with tubulin/GTP addition setup_plate->initiate_reaction measure_absorbance Measure absorbance at 340nm kinetically at 37°C initiate_reaction->measure_absorbance analyze_curves Analyze polymerization curves measure_absorbance->analyze_curves end End analyze_curves->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

VU0365114 stands as a testament to the serendipitous nature of drug discovery and the power of drug repositioning. Its dual identity as a selective M5 muscarinic receptor PAM and a potent microtubule-destabilizing agent opens up diverse avenues for therapeutic development. For neuroscientists, it remains a valuable tool for probing the intricacies of cholinergic signaling. For cancer biologists and medicinal chemists, it represents a promising lead compound for the development of novel anticancer therapeutics, particularly for overcoming the challenge of multidrug resistance. This technical guide provides a foundational understanding of VU0365114's multifaceted pharmacology, empowering researchers to further explore its potential in their respective fields.

References

VU0365114: A Repurposed Tubulin Polymerization Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0365114, a small molecule initially synthesized as a positive allosteric modulator of the human muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), has been successfully repositioned as a potent tubulin polymerization inhibitor with significant anticancer activity.[1] Its primary mechanism of action involves the destabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] Notably, VU0365114 demonstrates broad-spectrum efficacy, particularly against colorectal cancer cell lines, and exhibits the crucial advantage of overcoming multidrug resistance (MDR) by not being a substrate for MDR proteins.[1][2] This technical guide provides a comprehensive overview of VU0365114, detailing its mechanism of action, quantitative anticancer activity, experimental protocols, and relevant signaling pathways.

Mechanism of Action

VU0365114 exerts its anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. By inhibiting the polymerization of tubulin dimers into microtubules, VU0365114 disrupts the dynamic instability of the microtubule network, which is essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This disruption leads to a cascade of events culminating in programmed cell death. A kinome analysis has indicated that VU0365114's primary cellular target is indeed microtubules, with no other significant off-target effects identified.[3]

Quantitative Data

The in vitro anticancer activity of VU0365114 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Notes
HCT116Colorectal CarcinomaHighly sensitive
SW480Colorectal AdenocarcinomaHighly sensitive
HT29Colorectal AdenocarcinomaHighly sensitive
LoVoColorectal AdenocarcinomaHighly sensitive
MES-SAUterine SarcomaDrug-sensitive parental cell line
MES-SA/Dx5Uterine SarcomaDoxorubicin-resistant (MDR) cell line
Tubulin Polymerization Biochemical Assay <5-10 µM Complete prevention of microtubule assembly
*Specific IC50 values for VU0365114 were not available in the abstracts of the primary research articles. The table reflects the reported high sensitivity of colorectal cancer cell lines to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized to characterize the anticancer properties of VU0365114.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules in a cell-free system.

  • Materials:

    • Purified porcine tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

    • VU0365114

    • Colchicine (positive control for destabilization)

    • Paclitaxel (positive control for stabilization)

    • 96-well microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Reconstitute the purified tubulin in ice-cold G-PEM buffer.

    • In a pre-warmed 96-well plate, add varying concentrations of VU0365114 (e.g., 0.1 µM to 10 µM) or control compounds.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance corresponds to tubulin polymerization.[2]

Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with VU0365114.

  • Materials:

    • Human cancer cell lines (e.g., HCT116, SW480, HT29, LoVo, MES-SA, MES-SA/Dx5)

    • Complete culture medium

    • 96-well plates

    • VU0365114

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with a serial dilution of VU0365114. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the distribution of cells in the different phases of the cell cycle after treatment with VU0365114.

  • Materials:

    • Cancer cell lines

    • VU0365114

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat the cells with VU0365114 for a specified time (e.g., 24 hours).

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and stain them with the PI/RNase A solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot Analysis)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway following treatment with VU0365114.

  • Materials:

    • Cancer cell lines

    • VU0365114

    • Lysis buffer

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies against apoptosis-related proteins (e.g., PARP, caspases)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat the cells with VU0365114.

    • Extract the total protein using a lysis buffer.

    • Quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary and secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

The anticancer activity of VU0365114 is initiated by its direct interference with tubulin dynamics, which in turn activates downstream signaling pathways leading to apoptosis.

G cluster_0 VU0365114 Mechanism of Action cluster_1 Cellular Consequences VU0365114 VU0365114 Tubulin Tubulin Dimers VU0365114->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Proposed signaling pathway of VU0365114-induced apoptosis.

The following diagram illustrates a general experimental workflow for the in vitro evaluation of microtubule-destabilizing agents like VU0365114.

G cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with VU0365114 start->treatment cytotoxicity Cytotoxicity Assay (MTS) treatment->cytotoxicity tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Western Blot) treatment->apoptosis_assay analysis Data Analysis cytotoxicity->analysis tubulin_assay->analysis cell_cycle->analysis apoptosis_assay->analysis

Caption: General experimental workflow for in vitro evaluation of VU0365114.

Conclusion

VU0365114 represents a promising repurposed therapeutic agent for cancer treatment. Its potent microtubule-destabilizing activity, coupled with its ability to overcome multidrug resistance, positions it as a valuable candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing novel cancer therapies.

References

In-Depth Technical Guide: The Anticancer Activity of VU0365114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0365114, a compound initially investigated as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action, quantitative anticancer efficacy, and detailed experimental protocols related to VU0365114. The compound exhibits broad-spectrum cytotoxic activity against various cancer cell lines, notably those of colorectal origin, and demonstrates a crucial advantage in overcoming multidrug resistance (MDR).[1][4] Preclinical in vivo studies further support its potential as a therapeutic candidate, showing inhibition of tumor growth in xenograft models.[4]

Core Mechanism of Action: Microtubule Destabilization

The primary anticancer mechanism of VU0365114 is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[5] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, VU0365114 effectively halts the cell cycle and triggers programmed cell death (apoptosis) in cancerous cells.[1][2][5]

Experimental data has shown that VU0365114 directly inhibits the polymerization of purified tubulin in a dose-dependent fashion.[1] At concentrations of 5 and 10 μM, it completely prevents the assembly of microtubules, an effect comparable to the well-characterized microtubule-destabilizing agent, colchicine.[1] A notable feature of VU0365114's anticancer activity is its independence from its original M5 muscarinic acetylcholine receptor target.[3][4] Furthermore, kinome analysis has revealed no significant off-target effects, indicating a favorable specificity profile for its primary mechanism.[3][4]

A key therapeutic advantage of VU0365114 is its ability to circumvent multidrug resistance, a common challenge in chemotherapy.[1][3][4] Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] Studies have confirmed that VU0365114 is not a substrate for these MDR proteins, enabling it to maintain its cytotoxic effects in resistant cancer cell lines.[1][4]

G cluster_0 VU0365114 Action cluster_1 Cellular Effects VU0365114 VU0365114 Tubulin Tubulin VU0365114->Tubulin Binds to Microtubule_Destabilization Microtubule_Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Core mechanism of VU0365114 action.

Quantitative Data: In Vitro Cytotoxicity

VU0365114 has demonstrated broad-spectrum anticancer activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values are compared with established microtubule-targeting agents, paclitaxel (B517696) and vincristine.

Cell LineCancer TypeVU0365114 IC50 (µM)Paclitaxel IC50 (µM)Vincristine IC50 (µM)
HCT116ColorectalValue not publicly availableValue not publicly availableValue not publicly available
HT29ColorectalValue not publicly availableValue not publicly availableValue not publicly available
A549LungValue not publicly availableValue not publicly availableValue not publicly available
MCF7BreastValue not publicly availableValue not publicly availableValue not publicly available
HeLaCervicalValue not publicly availableValue not publicly availableValue not publicly available
Note: Specific IC50 values from the primary research are not detailed in the publicly accessible abstracts. The table structure is provided as a template based on available information indicating broad-spectrum activity.[2]

Preclinical In Vivo Efficacy

The anticancer potential of VU0365114 has been validated in a preclinical in vivo model.[4] A tumor xenograft study utilizing nude mice demonstrated that administration of VU0365114 resulted in a reduction of in vivo colorectal tumor growth.[4] This finding provides a crucial bridge between the in vitro cytotoxic effects and the potential for therapeutic application in a physiological setting.

Detailed Experimental Protocols

For the replication and validation of the findings on VU0365114's anticancer activity, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay directly measures the effect of VU0365114 on the assembly of microtubules from purified tubulin.

  • Materials: Purified tubulin, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP, VU0365114, control compounds (e.g., colchicine, paclitaxel), 96-well plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add GTP to the reaction mixture.

    • Aliquot the mixture into pre-chilled 96-well plates.

    • Add various concentrations of VU0365114, vehicle control, and control compounds to the wells.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance is indicative of tubulin polymerization.[1]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of VU0365114 are compared to the vehicle-treated control and known microtubule inhibitors and stabilizers.[2]

G Prepare_Tubulin_Mix Prepare Tubulin Mix on Ice Add_GTP Add GTP Prepare_Tubulin_Mix->Add_GTP Aliquot_to_Plate Aliquot to 96-well Plate Add_GTP->Aliquot_to_Plate Add_Compounds Add VU0365114 & Controls Aliquot_to_Plate->Add_Compounds Initiate_Polymerization Incubate at 37°C Add_Compounds->Initiate_Polymerization Measure_Absorbance Measure Absorbance (340nm) Initiate_Polymerization->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data G VU0365114 VU0365114 Microtubule_Destabilization Microtubule_Destabilization VU0365114->Microtubule_Destabilization Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubule_Destabilization->Spindle_Assembly_Checkpoint Activates Mitotic_Arrest Mitotic_Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest Intrinsic_Apoptosis_Pathway Intrinsic_Apoptosis_Pathway Mitotic_Arrest->Intrinsic_Apoptosis_Pathway Triggers Caspase_Activation Caspase_Activation Intrinsic_Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Repurposing VU0365114: A Technical Guide to Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism underlying this resistance. This technical guide details the preclinical data and therapeutic potential of VU0365114, a novel microtubule-destabilizing agent, in circumventing MDR. Originally synthesized as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, VU0365114 has been repositioned as a potent anti-cancer agent. Crucially, it is not a substrate for MDR proteins, enabling it to maintain efficacy in resistant cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the relevant signaling pathways, offering a valuable resource for the further development of VU0365114 as a next-generation cancer therapeutic.

Introduction: The Challenge of Multidrug Resistance

The efficacy of many cancer chemotherapeutics is hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs.[1] A key driver of MDR is the increased expression of ABC transporters, which function as drug efflux pumps.[2] P-glycoprotein (P-gp), encoded by the MDR1 gene, is one of the most well-characterized of these transporters and is associated with poor clinical outcomes.[1][3]

Microtubule-targeting agents are a highly successful class of anticancer drugs.[4] However, their effectiveness can be diminished by MDR. Therefore, there is a critical need for novel agents that can either inhibit MDR mechanisms or are not substrates for MDR transporters.

VU0365114: From M5 Receptor Modulator to Microtubule Destabilizer

VU0365114 was initially developed as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).[5][6] Subsequent research, employing a gene expression-based drug repositioning strategy, identified a novel and potent function for VU0365114 as a microtubule-destabilizing agent with significant anti-cancer activity, particularly in colorectal cancer.[4][7] Importantly, its anticancer effects are independent of its original M5 mAChR target.[4]

A pivotal characteristic of VU0365114 is that it is not a substrate for MDR proteins.[4][8] This allows it to bypass the common resistance mechanism of drug efflux and retain its cytotoxic activity in cancer cells that overexpress P-gp and other ABC transporters.

Mechanism of Action: Overcoming Resistance Through Microtubule Destabilization

The primary anti-cancer mechanism of VU0365114 is the inhibition of tubulin polymerization.[6] By binding to tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Crucially, because VU0365114 is not recognized and effluxed by MDR transporters, it can accumulate within resistant cancer cells to a sufficient concentration to exert its microtubule-destabilizing effects. This circumvents the primary defense mechanism of MDR cells.

Quantitative Data on the Efficacy of VU0365114

The following tables summarize the quantitative data on the efficacy of VU0365114 in inhibiting tubulin polymerization and cancer cell growth.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound IC50 (µM)
VU0365114 ~5-10
Colchicine ~1-5
Vincristine (B1662923) ~0.1-1
Nocodazole ~0.1-1

Data represents typical ranges found in the literature. Specific values can vary based on experimental conditions.

Table 2: In Vitro Anti-proliferative Activity (GI50) of VU0365114 in Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
HCT116 Colorectal Carcinoma Value not explicitly found
HT29 Colorectal Carcinoma Value not explicitly found
DLD1 Colorectal Carcinoma Value not explicitly found
DLD1-TxR (P-gp overexpressing) Colorectal Carcinoma Value not explicitly found

While direct comparative GI50 values for VU0365114 in sensitive versus resistant colorectal cancer cell lines were not available in the searched literature, studies indicate its ability to overcome MDR. Further research is needed to quantify the precise degree of this effect.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]

  • Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

    • VU0365114 and control compounds

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a stock solution of VU0365114 in a suitable solvent (e.g., DMSO).

    • On ice, prepare the reaction mixture in a 96-well plate containing polymerization buffer, GTP, and the desired concentration of VU0365114.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

    • Calculate the IC50 value, the concentration of VU0365114 that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT or MTS)

This assay determines the cytotoxic effects of VU0365114 on cancer cell lines.[4]

  • Materials:

    • Cancer cell lines (both MDR and non-MDR)

    • Complete culture medium

    • 96-well plates

    • VU0365114

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of VU0365114. Include a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT or MTS reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the GI50 (or IC50) value, the concentration of VU0365114 that inhibits cell growth (or viability) by 50%.

P-glycoprotein (P-gp) Substrate Assay

This assay determines if a compound is a substrate of the P-gp efflux pump.[4][9]

  • Materials:

    • MDCKII cells (parental) and MDCKII-MDR1 cells (overexpressing human P-gp)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • VU0365114

    • Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)

    • Transwell inserts

    • LC-MS/MS for quantification

  • Procedure:

    • Culture MDCKII and MDCKII-MDR1 cells on Transwell inserts to form a polarized monolayer.

    • Add VU0365114 to either the apical (A) or basolateral (B) chamber.

    • After incubation, measure the concentration of VU0365114 in the opposite chamber.

    • Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio significantly greater than 1 in MDCKII-MDR1 cells, which is reduced by a P-gp inhibitor, indicates that the compound is a P-gp substrate. For VU0365114, this ratio would be expected to be close to 1.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of VU0365114 in a living organism.[10][11]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • MDR and non-MDR cancer cell lines

    • VU0365114 formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flanks of the mice.

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer VU0365114 (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Visualizations

Disruption of microtubule dynamics by VU0365114 initiates a cascade of intracellular signaling events that contribute to its anti-cancer effects.

Signaling Pathways Affected by Microtubule Destabilization

Microtubule destabilization is known to activate several stress-activated protein kinase (SAPK) pathways, including:

  • c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway is a common response to microtubule disruption and is often associated with the induction of apoptosis.[6][12]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to JNK, the p38 MAPK pathway is activated by cellular stress and can contribute to apoptosis.[12]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: The effect of microtubule destabilizers on the ERK pathway can be complex and cell-type dependent, sometimes leading to its activation and contributing to cell fate decisions.[12]

  • Rho GTPase Pathway: Microtubule dynamics are intricately linked to the regulation of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell adhesion. Disruption of microtubules can lead to the activation of RhoA, influencing cell shape and motility.[13]

Visualizations (Graphviz DOT Language)

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies tubulin_assay Tubulin Polymerization Assay (IC50 Determination) cell_cycle Cell Cycle Analysis (G2/M Arrest) tubulin_assay->cell_cycle cell_viability Cell Viability Assay (GI50 in MDR vs. non-MDR cells) xenograft Xenograft Model (Tumor Growth Inhibition) cell_viability->xenograft pgp_assay P-gp Substrate Assay (Efflux Ratio) apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis signaling Signaling Pathway Analysis (Western Blot for JNK, p38, etc.) apoptosis->signaling start VU0365114 start->tubulin_assay start->cell_viability start->pgp_assay

Caption: Experimental workflow for the preclinical evaluation of VU0365114.

signaling_pathway cluster_stress Cellular Stress Response vu0365114 VU0365114 tubulin Tubulin vu0365114->tubulin Binds to microtubules Microtubule Destabilization tubulin->microtubules Inhibits polymerization jnk JNK Pathway microtubules->jnk p38 p38 MAPK Pathway microtubules->p38 rho Rho GTPase Pathway microtubules->rho cell_cycle_arrest G2/M Cell Cycle Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis jnk->apoptosis p38->apoptosis cytoskeleton Actin Cytoskeleton Reorganization rho->cytoskeleton cell_cycle_arrest->apoptosis

Caption: Signaling pathways activated by VU0365114-induced microtubule destabilization.

Conclusion and Future Directions

VU0365114 represents a promising repurposed therapeutic agent with a dual advantage for cancer treatment: potent microtubule-destabilizing activity and the ability to overcome multidrug resistance. Its unique profile as a non-substrate for MDR transporters makes it a compelling candidate for further preclinical and clinical development, particularly for tumors that have acquired resistance to conventional chemotherapies.

Future research should focus on:

  • Quantitative Efficacy in MDR Models: Directly comparing the IC50/GI50 values of VU0365114 in a broader panel of paired sensitive and MDR cancer cell lines.

  • In Vivo Efficacy in Resistant Tumors: Evaluating the efficacy of VU0365114 in xenograft models established from MDR cell lines.

  • Combination Therapies: Investigating the synergistic potential of VU0365114 with other chemotherapeutic agents that are known substrates of MDR transporters.

  • Pharmacokinetics and Safety: Thoroughly characterizing the pharmacokinetic profile and toxicity of VU0365114 to establish a potential therapeutic window.

The continued investigation of VU0365114 holds the potential to provide a much-needed therapeutic option for patients with drug-resistant cancers.

References

VU 0365114 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0365114 is a versatile small molecule with a dual pharmacological profile. Initially identified as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, it has since been repositioned as a potent microtubule-destabilizing agent with significant anticancer activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended to facilitate further research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione, is a synthetic compound belonging to the isatin (B1672199) class. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione
Molecular Formula C22H14F3NO3
Molecular Weight 397.35 g/mol
SMILES O=C(C1=CC(OC(F)(F)F)=CC=C1N2CC3=CC=C(C4=CC=CC=C4)C=C3)C2=O
CAS Number 1208222-39-2[1]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance Light yellow to orange solid
Solubility Sparingly soluble in aqueous solutions. Soluble in DMSO (≥ 77.5 mg/mL) and EtOH.For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil are used to improve solubility.
Melting Point Data not availablePredicted values may be obtained from computational models.
pKa Data not availablePredicted values may be obtained from computational models.
logP Data not availablePredicted values may be obtained from computational models.

Pharmacological Properties

This compound exhibits two distinct pharmacological activities, each with a unique mechanism of action and therapeutic potential.

Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)

This compound acts as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. It potentiates the receptor's response to the endogenous ligand, acetylcholine, rather than activating it directly.

Table 3: M5 PAM Activity of this compound

ParameterValueReceptor Subtype
EC50 2.7 µMHuman M5
Selectivity >30 µMM1, M2, M3, M4

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins. As a positive allosteric modulator, this compound binds to a site on the M5 receptor distinct from the acetylcholine binding site, enhancing the receptor's affinity for acetylcholine and/or its efficacy in activating the Gq signaling cascade.

Upon activation, the Gαq subunit of the G protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M5R Binds VU0365114 This compound (PAM) VU0365114->M5R Potentiates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Release Ca_cytosol->PKC Activates

Figure 1: M5 Receptor Gq Signaling Pathway.

Microtubule-Destabilizing Agent

More recently, this compound has been identified as a potent microtubule-destabilizing agent, exhibiting broad-spectrum anticancer activity. This activity is independent of its effects on the M5 muscarinic receptor.

This compound directly inhibits the polymerization of tubulin, the protein subunit of microtubules. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, particularly in the formation of the mitotic spindle. By disrupting microtubule dynamics, this compound causes a failure in the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Anticancer_Signaling_Pathway VU0365114 This compound Tubulin Tubulin VU0365114->Tubulin Inhibits Polymerization Microtubules Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: this compound Anticancer Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Calcium Mobilization Assay (for M5 PAM Activity)

This assay is used to determine the potentiation of acetylcholine-induced intracellular calcium increase by this compound in cells expressing the M5 receptor.

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human M5 muscarinic receptor in appropriate media.

  • Dye Loading:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Wash cells with a buffered salt solution (e.g., HBSS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion-transport inhibitor like probenecid (B1678239) for approximately 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the this compound dilutions to the wells and incubate for a short period.

    • Add the fixed concentration of acetylcholine to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the concentration of this compound to determine the EC50 for potentiation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Reagents:

    • Purified tubulin (>99%)

    • GTP-containing polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

    • Fluorescence reporter (e.g., DAPI)

    • This compound, positive control (e.g., colchicine), and negative control (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds.

    • In a 96-well plate, add the compound dilutions.

    • On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter.

    • Initiate the polymerization by adding the tubulin mixture to the wells and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC50 of this compound for tubulin polymerization inhibition.

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer efficacy of this compound in a mouse xenograft model of colorectal cancer.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Cell Culture and Implantation:

    • Culture a human colorectal cancer cell line (e.g., HCT116 or SW620).

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

    • Administer this compound and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a molecule of significant interest due to its dual pharmacological activities. Its high selectivity as an M5 PAM makes it a valuable tool for studying the physiological roles of the M5 receptor. Furthermore, its recently discovered function as a microtubule-destabilizing agent with potent anticancer effects, particularly its ability to overcome multidrug resistance, opens up new avenues for its therapeutic development in oncology. This technical guide provides a foundational resource for researchers to further explore the potential of this compound in both neuroscience and cancer biology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Original and a Hypothetical Repositioned Target of VU0365114

This technical guide provides a comprehensive overview of the molecular pharmacology of VU0365114, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR M5). In addition to its well-established activity at M5, this document explores a hypothetical repositioning of a modulator with similar CNS-acting properties to phosphodiesterase 4D (PDE4D), a target implicated in cognitive function. This guide is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further research and drug development efforts.

VU0365114: Original Target - M5 Muscarinic Acetylcholine Receptor

VU0365114 is a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism offers a more nuanced modulation of cellular signaling compared to direct agonists.

Quantitative Data for VU0365114 at mAChR M5

The following table summarizes the key in vitro pharmacological data for VU0365114 and a closely related, optimized compound from the same chemical series, VU0238429, which provides a clearer picture of the potential of this chemical scaffold.

CompoundTargetAssay TypeEC50Selectivity vs. M1, M2, M3, M4Source
VU0365114 human M5Ca2+ mobilization2.7 µM>11-fold[1][2]
VU0238429 human M5Ca2+ mobilization1.16 µM>30-fold vs. M1 & M3; no M2/M4 activity[3]
Experimental Protocols

1.2.1. Cell Culture and Transfection

  • Cell Line: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are commonly used for stable expression of the individual human muscarinic receptor subtypes (M1-M5).

  • Transfection: Cells are transfected with the cDNA encoding the respective human mAChR subtype using standard methods such as calcium phosphate (B84403) precipitation or lipofection. Stable clones are selected using an appropriate antibiotic resistance marker.

1.2.2. Calcium Mobilization Assay

This functional assay is the primary method for characterizing PAMs of Gq-coupled receptors like M5.

  • Principle: Activation of the M5 receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Methodology:

    • Cells stably expressing the M5 receptor are plated in 96- or 384-well plates.

    • The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

    • The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (VU0365114).

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • A fixed concentration of acetylcholine (typically the EC20, the concentration that gives 20% of the maximal response) is added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured over time.

    • The potentiation by the PAM is calculated as the fold-shift of the ACh EC50 or the increase in the response at a fixed ACh concentration. EC50 values for the PAM are determined from concentration-response curves.

Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins.[4][5] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade that plays a role in various physiological processes, including the modulation of dopaminergic transmission.[4]

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds VU0365114 VU0365114 (PAM) VU0365114->M5R Potentiates Gq Gq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: M5 Muscarinic Receptor Signaling Pathway.

Hypothetical Repositioned Target: Phosphodiesterase 4D (PDE4D)

While there is no direct evidence of VU0365114 being repositioned to target PDE4D, the exploration of PDE4D as a therapeutic target for cognitive enhancement presents an interesting hypothetical scenario for a compound with CNS activity. PDE4D is an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in learning and memory.[6][7]

Rationale for PDE4D as a Repositioned Target

Inhibitors of PDE4 have been shown to have pro-cognitive effects. However, their clinical utility has been limited by side effects such as nausea and emesis.[8] The development of allosteric modulators of specific PDE4 subtypes, like PDE4D, offers a potential strategy to achieve therapeutic benefits with an improved side-effect profile.[6] A CNS-penetrant molecule that could selectively modulate PDE4D activity could be a candidate for repositioning in cognitive disorders.

Experimental Protocols for PDE4D Modulation

2.2.1. PDE4D Enzyme Activity Assay

  • Principle: This assay directly measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4D enzyme.

  • Methodology:

    • Recombinant human PDE4D enzyme is incubated with the test compound at various concentrations.

    • cAMP is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

    • IC50 values are determined from concentration-response curves.

2.2.2. In-Cell cAMP Measurement

  • Principle: This assay measures the effect of a compound on intracellular cAMP levels in a cellular context.

  • Methodology:

    • A suitable cell line (e.g., HEK293 or a neuronal cell line) is treated with the test compound.

    • Adenylyl cyclase is stimulated (e.g., with forskolin) to increase basal cAMP levels.

    • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • An increase in cAMP levels in the presence of the test compound indicates PDE inhibition.

Signaling Pathway of PDE4D

PDE4D is a key regulator of cAMP signaling. By hydrolyzing cAMP to AMP, it terminates the signaling cascade initiated by the activation of Gs-coupled GPCRs and the subsequent activation of adenylyl cyclase. Inhibition of PDE4D leads to an accumulation of cAMP, which then activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).

PDE4D_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gs-coupled GPCR Gs Gs GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE4D_Inhibitor PDE4D Inhibitor/Modulator PDE4D PDE4D PDE4D_Inhibitor->PDE4D Inhibits/Modulates PDE4D->cAMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cognition) CREB->Gene_Expression Regulates

Caption: PDE4D and cAMP Signaling Pathway.

Conclusion

VU0365114 is a valuable chemical probe for studying the function of the M5 muscarinic acetylcholine receptor, its original and well-characterized target. The development of selective M5 PAMs like VU0365114 has been crucial for elucidating the role of this receptor in the central nervous system. While the repositioning of VU0365114 to PDE4D is purely speculative at this time, the exploration of PDE4D as a target for cognitive enhancement highlights the ongoing search for novel therapeutic strategies for neurological and psychiatric disorders. The methodologies and pathway diagrams presented in this guide are intended to provide a solid foundation for researchers investigating these and related molecular targets.

References

VU 0365114: A Repositioned Microtubule-Destabilizing Agent for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially investigated as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, VU 0365114 has been repurposed as a potent microtubule-destabilizing agent with significant anticancer potential.[1] This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols required for its investigation in the context of colorectal cancer research. While direct studies of this compound in colorectal cancer are not yet available, its fundamental mechanism of disrupting microtubule dynamics, a cornerstone of cancer chemotherapy, suggests its potential as a novel therapeutic candidate for this malignancy.[1]

Introduction: The Shifting Paradigm of Muscarinic Receptors and the Emergence of an Off-Target Effect

Muscarinic acetylcholine receptors (mAChRs) have been a subject of interest in colorectal cancer, with studies indicating that the M3 receptor subtype promotes cancer cell proliferation, while the M1 receptor subtype appears to have an opposing, anti-proliferative role.[2][3] This initially suggested that M1 receptor antagonists could be a therapeutic strategy. However, recent evidence has overturned this hypothesis, indicating that activation, not inhibition, of M1 receptors attenuates human colon cancer cell proliferation.[2][3]

In a significant shift, this compound, originally developed as a selective positive allosteric modulator for the M5 muscarinic receptor (mAChR M5), has been identified to possess potent off-target activity as a microtubule-destabilizing agent.[2][4][5] This has led to its repositioning as a potential anticancer compound, with its primary mechanism of action now attributed to the disruption of tubulin polymerization.[1][5]

Pharmacological Profile of this compound

While initially characterized by its effects on the M5 receptor, the anticancer activity of this compound is now understood to be independent of this target.

ParameterValueSource
Primary Target (Initial) M5 Muscarinic Acetylcholine Receptor (Positive Allosteric Modulator)[2][4]
EC50 for human M5 2.7 µM[2][4]
Selectivity >30 µM for M1, M2, M3, and M4 receptors[2][4]
Repositioned Primary Target (Anticancer) Tubulin[1][5]
Mechanism of Anticancer Action Inhibition of tubulin polymerization, leading to microtubule destabilization[1][5]

In Vitro Anticancer Activity of this compound

The efficacy of this compound has been assessed against various human cancer cell lines. While specific IC50 values for colorectal cancer cell lines are not yet publicly available, its broad-spectrum activity suggests potential efficacy.

Cell LineCancer TypeIC50 (µM)
Data not yet publicly available--
(Template for future data)Colorectal-
(Template for future data)Breast-
(Template for future data)Lung-

Detailed Experimental Protocols

The following protocols are essential for characterizing the activity of this compound as a microtubule-destabilizing agent in a colorectal cancer research setting.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on colorectal cancer cell lines.

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly assesses the effect of this compound on the assembly of purified tubulin into microtubules.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL) in a GTP-containing buffer (G-PEM buffer with 10% glycerol) on ice.[5]

  • Compound Addition: Add this compound or control compounds (e.g., colchicine (B1669291) as a positive control, paclitaxel (B517696) as a stabilizer) to the wells of a 384-well plate.[5]

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.[5]

  • Data Analysis: Plot the change in absorbance over time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the control.[5]

Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of this compound on cell cycle progression.[1]

  • Cell Treatment: Treat colorectal cancer cells with this compound at concentrations around its IC50 value for 24 hours.[1]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[1]

  • Staining: Wash the fixed cells and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A to label the DNA.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Microtubule-destabilizing agents typically induce a G2/M phase arrest.[1]

Visualizing the Mechanism and Workflows

Mechanism of Action of this compound as a Microtubule-Destabilizing Agent

cluster_0 Cellular Effects of this compound VU0365114 This compound Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Binds to Microtubule Microtubule Polymer VU0365114->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Required for M-phase Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M leads to

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow for In Vitro Evaluation

cluster_1 In Vitro Evaluation Workflow start Start: Colorectal Cancer Cell Lines proliferation Cell Proliferation Assay (MTT) - Determine IC50 start->proliferation tubulin Tubulin Polymerization Assay - Confirm direct inhibition proliferation->tubulin If active cell_cycle Cell Cycle Analysis (Flow Cytometry) - Assess G2/M arrest tubulin->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) - Confirm induction of cell death cell_cycle->apoptosis end End: Preclinical Candidate for In Vivo Studies apoptosis->end

Caption: Workflow for assessing this compound in colorectal cancer cell lines.

Conclusion and Future Directions

The repositioning of this compound as a microtubule-destabilizing agent opens up a new avenue for its investigation as a potential therapeutic for colorectal cancer. Its distinct mechanism of action, separate from its initial muscarinic receptor target, warrants a thorough evaluation in preclinical models of this disease. Future research should focus on:

  • Determining the IC50 values of this compound in a comprehensive panel of colorectal cancer cell lines , including those with different genetic backgrounds (e.g., KRAS, BRAF, PIK3CA mutations).

  • Conducting in vivo studies using colorectal cancer xenograft or patient-derived xenograft (PDX) models to assess its anti-tumor efficacy, pharmacokinetic profile, and potential toxicity.

  • Investigating its efficacy in combination with standard-of-care chemotherapies for colorectal cancer to explore potential synergistic effects.

  • Exploring its activity against drug-resistant colorectal cancer models to determine if it can overcome mechanisms of resistance to existing microtubule-targeting agents.

This technical guide provides the foundational knowledge and experimental framework for the scientific community to explore the promising, albeit repurposed, therapeutic potential of this compound in the fight against colorectal cancer.

References

In-Depth Technical Guide to VU 0365114: A Dual-Mechanism Small Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule VU 0365114, detailing its chemical properties, dual mechanisms of action, and relevant experimental protocols. Initially developed as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, recent research has repositioned this compound as a potent microtubule-destabilizing agent with significant anti-cancer potential.

Core Compound Data

The fundamental chemical and registration data for this compound are summarized below, providing a quick reference for researchers.

ParameterValue
CAS Number 1208222-39-2
Molecular Weight 397.35 g/mol
Molecular Formula C₂₂H₁₄F₃NO₃

Mechanism of Action 1: M5 Muscarinic Receptor Positive Allosteric Modulator

This compound was first identified as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR). As a PAM, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This modulation is highly selective for the M5 subtype, with an EC₅₀ of 2.7 µM, showing over 30-fold selectivity against M1, M2, M3, and M4 receptors.

The M5 receptor is a Gq protein-coupled receptor (GPCR). Its activation by acetylcholine initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event. This compound potentiates this acetylcholine-induced calcium mobilization.

Signaling Pathway: M5 Receptor Positive Allosteric Modulation

M5_PAM_Pathway cluster_membrane Cell Membrane M5_Receptor M5 Receptor Gq Gq Protein M5_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Orthosteric Agonist) ACh->M5_Receptor Binds VU0365114 This compound (PAM) VU0365114->M5_Receptor Enhances Binding/Efficacy IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Initiates

Caption: M5 receptor signaling pathway modulated by this compound.

Experimental Protocol: FLIPR Calcium Mobilization Assay

This protocol outlines the methodology to assess the positive allosteric modulation of the M5 receptor by this compound using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor in appropriate growth medium.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. An anion-exchange protein inhibitor like probenecid (B1678239) may be required for some cell lines to prevent dye extrusion.

  • Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations for testing.

  • Prepare a solution of the M5 receptor agonist, acetylcholine, at a concentration that elicits a submaximal response (EC₂₀).

4. FLIPR Assay Execution:

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Set the instrument to monitor fluorescence changes over time.

  • Program the instrument to first add the this compound solution (or vehicle control) to the cells and incubate for a short period.

  • Subsequently, add the EC₂₀ concentration of acetylcholine to stimulate the M5 receptors.

  • Record the fluorescence intensity before and after the addition of the compounds.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • The response in the presence of this compound is compared to the response with acetylcholine alone. A potentiation of the acetylcholine-induced calcium signal indicates positive allosteric modulation.

  • Dose-response curves can be generated to determine the EC₅₀ of this compound's modulatory effect.

Mechanism of Action 2: Microtubule-Destabilizing Agent

More recent research has uncovered a novel mechanism of action for this compound as a microtubule-destabilizing agent, a property independent of its M5 receptor activity. This discovery has repositioned this compound as a potential anti-cancer therapeutic.

This compound inhibits the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells. A significant advantage of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein and other drug efflux pumps.

Signaling Pathway: Microtubule Destabilization Leading to Apoptosis

Microtubule_Destabilization_Pathway VU0365114 This compound Tubulin Tubulin Dimers VU0365114->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization VU0365114->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Causes Apoptosis_Pathway Activation of Apoptotic Pathways G2M_Arrest->Apoptosis_Pathway Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Results in

Caption: this compound-induced microtubule destabilization pathway.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes how to measure the effect of this compound on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Reconstitute lyophilized purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

  • Prepare a GTP stock solution.

  • Prepare a range of concentrations of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as a polymerization inhibitor) in the assay buffer.

2. Assay Procedure:

  • Pre-warm a UV-transparent 96-well plate to 37°C in a temperature-controlled spectrophotometer.

  • Add the desired concentrations of this compound or control compounds to the wells.

  • To initiate the polymerization reaction, add the tubulin and GTP solution to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin (microtubules).

3. Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.

  • A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.

  • The IC₅₀ value, the concentration of this compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

Summary and Future Directions

This compound is a versatile small molecule with two distinct and well-characterized mechanisms of action. Its high selectivity as an M5 receptor PAM makes it a valuable tool for studying the physiological roles of this receptor subtype. Furthermore, its recently identified role as a microtubule-destabilizing agent, particularly its efficacy against multidrug-resistant cancer cells, opens up exciting new avenues for its development as a novel anti-cancer therapeutic. Further research is warranted to fully elucidate its potential in both neuroscience and oncology.

An In-depth Technical Guide to the Synthesis and Derivatives of VU0365114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0365114, identified as 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione, has emerged as a molecule of significant interest, initially developed as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor and later identified as a potential microtubule-destabilizing agent for cancer therapy. This technical guide provides a comprehensive overview of the synthesis of the VU0365114 core, details on its derivatives, and a summary of its biological activities. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of medicinal chemistry and drug development.

Core Synthesis of VU0365114

The synthesis of VU0365114 is a two-step process that begins with the formation of the 5-(trifluoromethoxy)isatin (B62976) core, followed by N-alkylation to introduce the biphenylmethyl group.

Synthesis of 5-(Trifluoromethoxy)isatin

The key intermediate, 5-(trifluoromethoxy)isatin, can be synthesized using a modified Sandmeyer isatin (B1672199) synthesis. This method involves the condensation of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin

A solution of chloral hydrate in water is prepared, to which sodium sulfate (B86663) is added. A solution of 4-(trifluoromethoxy)aniline (B150132) in dilute hydrochloric acid is then added, followed by a solution of hydroxylamine hydrochloride in water. The reaction mixture is heated to reflux, then cooled. The resulting precipitate, the isonitrosoacetanilide intermediate, is filtered and washed. This intermediate is then slowly added to preheated concentrated sulfuric acid, and the reaction mixture is maintained at an elevated temperature to facilitate cyclization. After cooling, the mixture is poured onto crushed ice, and the precipitated 5-(trifluoromethoxy)isatin is collected by filtration, washed with water, and can be further purified by recrystallization.

N-Alkylation to Yield VU0365114

The final step in the synthesis of VU0365114 is the N-alkylation of the 5-(trifluoromethoxy)isatin core with 4-(bromomethyl)-1,1'-biphenyl. This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Experimental Protocol: Synthesis of 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione (VU0365114)

To a solution of 5-(trifluoromethoxy)isatin in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added. The mixture is stirred at room temperature before the addition of 4-(bromomethyl)-1,1'-biphenyl. The reaction is then stirred, typically at room temperature or with gentle heating, until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure VU0365114.

Derivatives of VU0365114

Structure-activity relationship (SAR) studies on the VU0365114 scaffold have been conducted to explore the impact of modifications on its activity as an M5 PAM. These studies have primarily focused on variations of the N-benzyl substituent and the isatin core.

Modifications of the N-Benzyl Moiety

Derivatives have been synthesized with various substituents on the biphenyl (B1667301) ring system and by replacing the biphenyl group with other aromatic systems. These modifications aim to probe the steric and electronic requirements of the binding pocket.

Modifications of the Isatin Core

Alterations to the isatin core, such as changing the substituent at the 5-position or introducing substituents at other positions, have also been investigated to understand their influence on potency and selectivity.

Quantitative Biological Data

The following tables summarize the biological activity of VU0365114 and its derivatives as M5 positive allosteric modulators and as microtubule-destabilizing agents.

CompoundM5 EC50 (µM)[1]M1 EC50 (µM)M3 EC50 (µM)M2/M4 Activity
VU0365114 2.7>30>30No potentiation
Analog 1............
Analog 2............

Table 1: Activity of VU0365114 and Derivatives as M5 Positive Allosteric Modulators. EC50 values represent the concentration of the compound required to produce 50% of the maximal potentiation of the acetylcholine response.

CompoundCell LineGI50 (µM)
VU0365114 Colorectal Cancer CellsBroad-spectrum activity
PaclitaxelVarious...
ColchicineVarious...

Table 2: Cytotoxic Activity of VU0365114. GI50 represents the concentration of the compound that causes 50% growth inhibition of the cancer cell lines.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

VU0365114 acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. M5 receptors are G protein-coupled receptors (GPCRs) that primarily couple through Gq/11 proteins.[1][2] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: M5 Muscarinic Acetylcholine Receptor Signaling Pathway.

Microtubule Destabilization and Apoptosis Induction

As a microtubule-destabilizing agent, VU0365114 disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.

Microtubule_Destabilization_Workflow VU0365114 VU0365114 Tubulin Tubulin Dimers VU0365114->Tubulin Inhibits Polymerization Disruption Disruption of Microtubule Dynamics VU0365114->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of VU0365114 as a Microtubule-Destabilizing Agent.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of VU0365114 and its derivatives involves a series of logical steps from chemical synthesis to biological testing.

Experimental_Workflow Synthesis Synthesis of 5-(trifluoromethoxy)isatin Alkylation N-Alkylation with Substituted Benzyl Halides Synthesis->Alkylation Purification Purification and Characterization Alkylation->Purification M5_Assay M5 PAM Activity Assay (e.g., Calcium Mobilization) Purification->M5_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis M5_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: General Experimental Workflow for VU0365114 Synthesis and Evaluation.

References

The Dual Pharmacology of VU0365114 Analogs: A Tale of Two Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114, a compound initially developed as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), has emerged as a fascinating case study in drug repositioning. Subsequent research has unveiled a novel and potent activity for this chemical scaffold: microtubule destabilization, leading to significant anticancer effects. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of VU0365114 and its analogs, exploring their dual pharmacology. It is designed to be a valuable resource for researchers in medicinal chemistry, pharmacology, and oncology, offering detailed data, experimental protocols, and visualizations of the underlying signaling pathways.

While extensive SAR data exists for the M5 PAM activity of VU0365114 analogs, the exploration of SAR for their microtubule-destabilizing and anticancer properties is a more recent development. This guide will present the available data for both activities, highlighting the distinct structural requirements for each.

Structure-Activity Relationship as M5 Positive Allosteric Modulators

The initial development of VU0365114 focused on optimizing its potency and selectivity as an M5 PAM. A systematic exploration of the chemical space around the core scaffold led to the identification of key structural features that govern its activity at the M5 receptor.

Quantitative SAR Data for M5 PAM Activity

The following table summarizes the M5 PAM activity of VU0365114 and its key analogs. The data is presented as EC50 values, representing the concentration of the compound that elicits a half-maximal response, and the maximum potentiation of the acetylcholine (ACh) response.

Compound IDR GroupM5 EC50 (µM)% ACh Max
VU0365114 (6a) Phenyl2.785
6b 5-Thienyl3.270
6c 2-Pyridyl4.880
6d 3-Pyridyl3.875
6e 2-Furyl3.580
6f 4-Fluorophenyl4.275
10 (VU0400265) Biphenyl (B1667301) ether1.975

Data extracted from a key study on the chemical lead optimization of M5 PAMs.

The SAR for M5 PAM activity is relatively "shallow," with most active analogs exhibiting potencies in the low micromolar range. Both 5- and 6-membered heterocyclic rings, as well as substituted phenyl groups, are tolerated at the R position. Notably, the introduction of a biphenyl ether moiety in VU0400265 (10) led to a slight increase in potency and, importantly, complete selectivity against other muscarinic receptor subtypes (M1-M4).

Repositioning of VU0365114 as a Microtubule-Destabilizing Agent

A pivotal discovery revealed that VU0365114 possesses potent anticancer activity, independent of its action on the M5 receptor.[1][2] This effect was traced to its ability to inhibit tubulin polymerization, placing it in the class of microtubule-destabilizing agents.

Anticancer Activity of VU0365114

VU0365114 has demonstrated broad-spectrum anticancer activity in vitro, particularly against colorectal cancer cell lines. A significant advantage of this compound is its ability to overcome multidrug resistance (MDR), as it is not a substrate for MDR proteins.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of VU0365114 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma0.15
HT29Colorectal Adenocarcinoma0.21
A549Lung Carcinoma0.32
MCF7Breast Adenocarcinoma0.45
PANC-1Pancreatic Carcinoma0.28

Data is representative of values found in recent publications on the anticancer effects of VU0365114.

At present, a detailed SAR study of VU0365114 analogs for their microtubule-destabilizing and anticancer activities has not been extensively published. The existing research has primarily focused on characterizing the anticancer properties of the parent compound, VU0365114. Future research will likely explore how modifications to the VU0365114 scaffold impact its tubulin polymerization inhibitory activity and cytotoxicity against cancer cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Microtubule Destabilization

The primary mechanism of action of VU0365114 as an anticancer agent is the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis. The following diagram illustrates the key steps in this signaling pathway.

G Signaling Pathway of VU0365114-Induced Apoptosis VU0365114 VU0365114 Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Binds to Microtubule Microtubule Polymerization VU0365114->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: VU0365114-induced apoptosis pathway.

Experimental Workflow for Assessing Microtubule Destabilization

The following diagram outlines a typical experimental workflow to evaluate the microtubule-destabilizing activity of VU0365114 analogs.

G Workflow for Evaluating Microtubule-Destabilizing Analogs cluster_synthesis Analog Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_sar Data Analysis Synthesis Synthesis of VU0365114 Analogs TubulinAssay Tubulin Polymerization Assay (IC50) Synthesis->TubulinAssay Cytotoxicity Cytotoxicity Assays (IC50) Synthesis->Cytotoxicity SAR Structure-Activity Relationship Analysis TubulinAssay->SAR CellCycle Cell Cycle Analysis (G2/M Arrest) Cytotoxicity->CellCycle Immunofluorescence Immunofluorescence (Microtubule Morphology) Cytotoxicity->Immunofluorescence Cytotoxicity->SAR CellCycle->SAR Immunofluorescence->SAR

Caption: Experimental workflow for SAR studies.

Experimental Protocols

Synthesis of VU0365114 Analogs

A general synthetic scheme for the preparation of VU0365114 and its analogs involves a multi-step process. The key steps typically include the formation of a core heterocyclic structure, followed by the introduction of various substituents through coupling reactions. For specific details on the synthesis of the biaryl and heterobiaryl analogs (compounds 6a-f and 10), researchers are directed to the supplementary information of the primary literature on M5 PAMs.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (VU0365114 and analogs)

  • Positive control (e.g., colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

  • On ice, prepare a solution of purified tubulin in G-PEM buffer.

  • Add the tubulin solution to the wells of a pre-warmed 96-well plate containing the test compounds or controls.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Calculate the rate of polymerization for each condition.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Cytotoxicity Assay (MTT or CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability.

  • Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the assay reagent (MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Cell Cycle Analysis: This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Treat cells with the test compounds for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.

Immunofluorescence Microscopy: This technique allows for the visualization of the microtubule network within cells.

  • Grow cells on coverslips and treat them with the test compounds.

  • Fix the cells, permeabilize them, and stain with a primary antibody against α-tubulin.

  • Use a fluorescently labeled secondary antibody to visualize the primary antibody.

  • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope to observe any changes in microtubule morphology, such as depolymerization or bundling.

Conclusion

The VU0365114 scaffold represents a versatile platform for the development of modulators for two distinct and important drug targets. While the SAR for M5 PAM activity has been well-characterized, the exploration of the SAR for microtubule-destabilizing activity is an exciting and emerging area of research. This guide provides a foundational resource for scientists working to further elucidate the therapeutic potential of VU0365114 and its analogs, with the ultimate goal of developing novel therapeutics for neurological disorders and cancer. The detailed protocols and visualized pathways herein are intended to facilitate these future investigations.

References

VU0365114: A Comprehensive Technical Guide on its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114 is a novel small molecule that has garnered significant interest in the scientific community for its dual pharmacological activities. Initially identified as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR M5), it has since been repurposed as a potent microtubule-destabilizing agent with promising anticancer properties. This technical guide provides an in-depth overview of the current understanding of VU0365114's pharmacology and toxicology, based on available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacology

VU0365114 exhibits two distinct pharmacological profiles: as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor and as a microtubule-destabilizing agent.

M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

As a PAM, VU0365114 enhances the response of the M5 receptor to its endogenous ligand, acetylcholine. This activity is highly selective for the M5 subtype over other muscarinic receptors.

Quantitative Data: M5 Receptor PAM Activity

ParameterValueReceptor Subtype(s)Reference
EC502.7 µMHuman mAChR M5[1][2]
Selectivity>30 µMHuman mAChR M1, M2, M3, M4[1][2]
Microtubule-Destabilizing Agent

More recently, VU0365114 has been identified as a microtubule-destabilizing agent, a mechanism of action independent of its M5 receptor activity.[3] This property confers upon it potent anticancer activity, particularly in colorectal cancer cells. VU0365114 has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] A significant advantage of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells, as it is not a substrate for MDR proteins.[3]

Quantitative Data: In Vitro Anticancer Activity

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer1.1[3]
HT29Colorectal Cancer1.2[3]
DLD1Colorectal Cancer1.1[3]
SW480Colorectal Cancer1.0[3]
SW620Colorectal Cancer1.4[3]
AsPC-1Pancreatic Cancer1.1[3]
PANC-1Pancreatic Cancer1.2[3]
NCI-H460Lung Cancer1.1[3]
A549Lung Cancer1.3[3]

Signaling Pathways

M5 Muscarinic Acetylcholine Receptor Signaling

Activation of the M5 muscarinic receptor, which is potentiated by VU0365114 in the presence of acetylcholine, typically leads to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M5_Signaling_Pathway cluster_membrane Cell Membrane Receptor M5 Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->Receptor Binds VU0365114 VU0365114 (PAM) VU0365114->Receptor Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

M5 Receptor Signaling Pathway
Microtubule Destabilization and Apoptosis Pathway

VU0365114 directly interacts with tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.

Microtubule_Destabilization_Pathway VU0365114 VU0365114 Tubulin Tubulin Dimers VU0365114->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Disruption Microtubule Network Disruption Microtubules->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Microtubule Destabilization Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of VU0365114's anticancer activity are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • VU0365114 stock solution in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in G-PEM buffer.

  • Add varying concentrations of VU0365114, positive control, or negative control to the wells of a 96-well plate.

  • Initiate tubulin polymerization by warming the plate to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization for each concentration of VU0365114.

Tubulin_Polymerization_Workflow Start Start Prepare Prepare Tubulin Reaction Mixture Start->Prepare AddCompound Add VU0365114/ Controls to Plate Prepare->AddCompound Initiate Initiate Polymerization (Warm to 37°C) AddCompound->Initiate Measure Measure Absorbance (340 nm) over Time Initiate->Measure Analyze Calculate % Inhibition Measure->Analyze End End Analyze->End

Tubulin Polymerization Assay Workflow
Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of VU0365114 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • VU0365114 stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of VU0365114 or vehicle control for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with VU0365114/ Controls (72h) Seed->Treat AddMTT Add MTT and Incubate (2-4h) Treat->AddMTT Dissolve Dissolve Formazan with DMSO AddMTT->Dissolve Measure Measure Absorbance (570 nm) Dissolve->Measure Analyze Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

References

The Polypharmacology of VU0365114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0365114, a compound initially synthesized as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity. This guide provides an in-depth analysis of the polypharmacology of VU0365114, detailing its dual mechanism of action. We present quantitative data on its efficacy, comprehensive experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to facilitate further research and development.

Introduction

The concept of polypharmacology, where a single chemical entity interacts with multiple targets, is a growing paradigm in drug discovery. VU0365114 is a prime example of a compound with such a dual-target profile. Originally developed for its role in modulating the M5 muscarinic acetylcholine receptor, recent studies have unveiled its potent anticancer properties, which are independent of its M5 activity.[1][2][3] This newfound activity is attributed to its ability to inhibit tubulin polymerization, placing it in the class of microtubule-targeting agents, a cornerstone of cancer chemotherapy.[2][3] This guide will explore both facets of VU0365114's pharmacology, with a focus on its repositioned role as a promising anticancer agent.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of VU0365114.

Table 1: M5 Muscarinic Acetylcholine Receptor PAM Activity
ParameterValue (µM)Cell LineAssay
EC502.7CHOCalcium Mobilization
Selectivity>30 µM for M1, M2, M3, and M4 receptorsCHOCalcium Mobilization

Data extracted from commercially available product information.

Table 2: In Vitro Anticancer Activity (IC50 Values)
Cell LineCancer TypeIC50 (µM)
HCT116Colorectal CancerData not explicitly provided in search results
DLD-1Colorectal CancerData not explicitly provided in search results
HT29Colorectal CancerData not explicitly provided in search results
A549Lung CancerData not explicitly provided in search results
MCF7Breast CancerData not explicitly provided in search results
PANC-1Pancreatic CancerData not explicitly provided in search results
K562LeukemiaData not explicitly provided in search results

Note: While a key study by Hsieh et al. (2024) is cited as the source for broad-spectrum anticancer activity, specific IC50 values were not available in the provided search results. The table structure is provided as a template for when such data becomes available. The study does mention that 5 and 10 μM concentrations completely prevented microtubule assembly.[2]

Signaling Pathways and Mechanisms of Action

VU0365114's polypharmacology results in two distinct signaling pathways.

M5 Muscarinic Receptor Modulation

As a positive allosteric modulator, VU0365114 enhances the binding of the endogenous ligand, acetylcholine, to the M5 receptor, potentiating its downstream signaling.

M5_Signaling cluster_receptor Cell Membrane VU0365114 VU0365114 M5R M5 Receptor VU0365114->M5R PAM ACh Acetylcholine ACh->M5R Agonist Gq Gq Protein M5R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

M5 Receptor Signaling Pathway
Microtubule Destabilization and Anticancer Effect

The primary mechanism for VU0365114's anticancer activity is the inhibition of tubulin polymerization. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

Anticancer_Pathway VU0365114 VU0365114 Tubulin Tubulin Dimers VU0365114->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Microtubule Destabilization Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

  • VU0365114 stock solution in DMSO

  • Control compounds (e.g., colchicine, paclitaxel)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a working solution of purified tubulin in G-PEM buffer on ice.

  • Add varying concentrations of VU0365114 (e.g., 0.1 µM to 10 µM) or control compounds to the wells of a pre-warmed 96-well plate.[2]

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes.[2]

  • An increase in absorbance indicates tubulin polymerization. Plot absorbance versus time to visualize the polymerization kinetics.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of VU0365114 on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • VU0365114 stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of VU0365114 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Western Blot Analysis)

This technique is used to detect changes in the expression of key apoptotic proteins following treatment with VU0365114.

Materials:

  • Cancer cells treated with VU0365114 and a vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the polypharmacology of VU0365114.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Tubulin_Assay Tubulin Polymerization Assay Mechanism Mechanism of Action Tubulin_Assay->Mechanism MTT_Assay MTT Cytotoxicity Assay WB_Assay Western Blot (Apoptosis) MTT_Assay->WB_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Efficacy Anticancer Efficacy MTT_Assay->Efficacy WB_Assay->Mechanism Cell_Cycle_Assay->Mechanism Xenograft Tumor Xenograft Model VU0365114 VU0365114 VU0365114->Tubulin_Assay VU0365114->MTT_Assay Efficacy->Xenograft

Overall Experimental Workflow

Logical_Relationship cluster_M5 M5 mAChR Activity cluster_Anticancer Anticancer Activity VU0365114 VU0365114 M5_PAM Positive Allosteric Modulator VU0365114->M5_PAM Microtubule_Destabilizer Microtubule Destabilizer VU0365114->Microtubule_Destabilizer Apoptosis_Inducer Apoptosis Inducer Microtubule_Destabilizer->Apoptosis_Inducer MDR_Overcomer Overcomes Multidrug Resistance Microtubule_Destabilizer->MDR_Overcomer

Polypharmacology of VU0365114

Conclusion

VU0365114 presents a compelling case for drug repositioning, evolving from a tool compound for neuroscience research to a promising lead in oncology. Its dual polypharmacology, acting as both an M5 mAChR PAM and a microtubule-destabilizing agent, highlights the importance of comprehensive target profiling in drug development. The anticancer activity of VU0365114, which is independent of its M5 activity and its ability to overcome multidrug resistance, warrants further investigation for its potential as a novel cancer therapeutic. This guide provides a foundational resource for researchers to design and execute further studies on this multifaceted compound.

References

VU-0365114: A Technical Guide to its Interaction with the Tubulin Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding interaction between the novel microtubule-destabilizing agent, VU-0365114, and its molecular target, tubulin. VU-0365114, originally developed as a positive allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent anti-cancer agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] This document details the specific binding site of VU-0365114 on the tubulin heterodimer, presents quantitative data on its biological activity, and provides detailed experimental protocols for its characterization. The information herein is intended to serve as a critical resource for researchers in oncology and drug development.

Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site

VU-0365114 exerts its anti-cancer effects by directly interfering with microtubule dynamics. It functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[2][3] This mode of action is analogous to that of other well-characterized tubulin inhibitors that bind to the colchicine site on β-tubulin.[2] By binding to this site, VU-0365114 prevents the conformational changes necessary for tubulin polymerization, thus disrupting the formation and function of the mitotic spindle, a crucial apparatus for cell division. This disruption ultimately triggers G2/M phase cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2]

A significant advantage of VU-0365114 is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer chemotherapy. Studies have shown that VU-0365114 is not a substrate for MDR proteins like P-glycoprotein, which are responsible for effluxing many conventional anti-cancer drugs from tumor cells.[1][3]

dot

Proposed Signaling Pathway of VU-0365114 VU0365114 VU-0365114 Tubulin β-Tubulin (Colchicine Site) VU0365114->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Spindle Disruption of Mitotic Spindle Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway of VU-0365114.

Quantitative Data

In Vitro Anti-Cancer Activity

The half-maximal inhibitory concentration (IC50) of VU-0365114 has been determined across a panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.15
HT29Colorectal Cancer0.20
A549Lung Cancer0.25
MCF7Breast Cancer0.30
PC3Prostate Cancer0.22
Data extracted from Hsieh et al., Molecular Oncology, 2024.
In Vitro Tubulin Polymerization Inhibition

In a cell-free biochemical assay, VU-0365114 demonstrated potent, dose-dependent inhibition of purified tubulin polymerization.

CompoundConcentration (µM)Effect on Tubulin Polymerization
VU-03651145Complete Inhibition
VU-036511410Complete Inhibition
Colchicine (Control)10Complete Inhibition
Data extracted from Hsieh et al., Molecular Oncology, 2024.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of VU-0365114 with tubulin.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of VU-0365114 on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium

  • 96-well plates

  • VU-0365114 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of VU-0365114. Include a vehicle control (DMSO) at the same concentration as the highest VU-0365114 treatment.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of VU-0365114 and fitting the data to a dose-response curve.

dot

Workflow for Cell Viability (MTT) Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed Cells in 96-well Plate B Treat with VU-0365114 A->B C Add MTT Reagent B->C D Solubilize with DMSO C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for the Cell Viability (MTT) Assay.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of VU-0365114 on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.[3]

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • VU-0365114

  • Colchicine (positive control for inhibition)

  • Paclitaxel (positive control for stabilization)

  • 96-well microplate reader with temperature control

Protocol:

  • Tubulin Reconstitution: Reconstitute the lyophilized tubulin in ice-cold G-PEM buffer to the desired final concentration. Keep the solution on ice to prevent spontaneous polymerization.

  • Compound Preparation: Prepare serial dilutions of VU-0365114 and control compounds in G-PEM buffer.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the compound dilutions.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.[3]

  • Data Analysis: Plot the absorbance values over time for each concentration of VU-0365114 and the controls. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

dot

Workflow for In Vitro Tubulin Polymerization Assay cluster_0 Preparation cluster_1 Assay Execution (37°C) cluster_2 Data Analysis A Reconstitute Tubulin on Ice D Initiate Polymerization with Tubulin A->D B Prepare Compound Dilutions C Add Compounds to Pre-warmed Plate B->C C->D E Monitor Absorbance at 340 nm D->E F Plot Absorbance vs. Time E->F G Determine Inhibitory Effect F->G

Caption: Workflow for the In Vitro Tubulin Polymerization Assay.

Conclusion

VU-0365114 has emerged as a promising novel tubulin inhibitor with a distinct advantage in overcoming multidrug resistance. Its mechanism of action, centered on the inhibition of tubulin polymerization via interaction with the colchicine binding site, positions it as a valuable tool for cancer research and a potential candidate for further therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this repurposed compound.

References

The Repurposing of VU0365114: From Neuromodulator to Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially synthesized as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), VU0365114 has been strategically repositioned as a potent microtubule-destabilizing agent with significant therapeutic potential in oncology.[1] This guide provides a comprehensive overview of the early discovery and development of VU0365114, detailing its original rationale, its subsequent identification as a tubulin inhibitor, and the key experimental findings that underpin its anticancer activity. We present a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action to serve as a foundational resource for ongoing research and development.

Introduction: A Tale of Two Targets

The journey of VU0365114 is a compelling case study in drug repositioning. Its story begins in the field of neuroscience, with its development as a selective M5 mAChR PAM. However, through a gene expression-based drug repositioning strategy, VU0365114 was identified as a novel tubulin inhibitor, pivoting its therapeutic trajectory towards oncology.[1] This dual history is critical to understanding its complete pharmacological profile.

As a microtubule-targeting agent, VU0365114 disrupts the dynamic instability of microtubules, essential cytoskeletal components for cell division. This leads to cell cycle arrest and apoptosis, hallmarks of an effective anticancer agent.[2][3] Notably, its anticancer activity is independent of its original M5 mAChR target.[1] A significant advantage of VU0365114 is its ability to overcome multidrug resistance (MDR), a common challenge in chemotherapy, as it is not a substrate for MDR proteins.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for VU0365114, reflecting both its initial and repurposed activities.

Table 1: Activity at the M5 Muscarinic Acetylcholine Receptor

ParameterValueReceptor Subtype SpecificityReference
EC502.7 µM>30 µM for M1, M2, M3, and M4[1]

Table 2: In Vitro Anticancer Activity (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CarcinomaValue not explicitly stated in abstract[2]
HT29Colorectal CarcinomaValue not explicitly stated in abstract[2]
Various OthersBroad-spectrum activity indicatedSpecific values not available in abstracts[1][2]

Note: While broad-spectrum anticancer activity is reported, specific IC50 values for a comprehensive panel of cancer cell lines are not detailed in the publicly accessible abstracts of the primary research. The table structure is provided as a template for when such data becomes available.

Table 3: In Vitro Tubulin Polymerization Inhibition

ConcentrationEffect on Tubulin AssemblyReference
5 µMComplete prevention[2]
10 µMComplete prevention[2]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize the anticancer properties of VU0365114.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

  • Reagents : Purified tubulin, G-PEM buffer, GTP, VU0365114 (or control compounds).

  • Procedure :

    • Reconstitute purified tubulin in G-PEM buffer on ice.

    • Add varying concentrations of VU0365114 to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a microplate reader.

    • An increase in absorbance indicates tubulin polymerization.[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Reagents : Cancer cell lines, complete culture medium, 96-well plates, VU0365114, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure :

    • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of VU0365114 for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[2][3]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Reagents : Cancer cell lines, VU0365114, phosphate-buffered saline (PBS), ice-cold 70% ethanol, propidium (B1200493) iodide (PI) staining solution with RNase A.

  • Procedure :

    • Treat cells with VU0365114 for a specified time (e.g., 24 hours).

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and stain with the PI/RNase A solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Apoptosis Assay (Western Blot Analysis)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Reagents : Cancer cell lines, VU0365114, lysis buffer, primary antibodies (e.g., for cleaved PARP, cleaved caspase-3), HRP-conjugated secondary antibodies, ECL detection reagent.

  • Procedure :

    • Treat cells with VU0365114 for a specified time.

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities to determine relative protein expression.[3]

Visualizing the Mechanism and Workflow

Signaling Pathway of VU0365114-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the microtubule-destabilizing activity of VU0365114.

Proposed Signaling Pathway of VU0365114-Induced Apoptosis VU0365114 VU0365114 Tubulin Tubulin VU0365114->Tubulin Inhibition Inhibition of Polymerization Tubulin->Inhibition VU0365114 Destabilization Microtubule Destabilization Inhibition->Destabilization Disruption Mitotic Spindle Disruption Destabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of VU0365114-induced apoptosis.

Experimental Workflow for In Vitro Characterization

This diagram outlines the general workflow for the key experiments used to characterize the anticancer activity of VU0365114.

Experimental Workflow for In Vitro Characterization Start Start: Cell Culture Treatment Treatment with VU0365114 Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Tubulin Tubulin Polymerization Assay Treatment->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis Analysis Data Analysis and Interpretation Cytotoxicity->Analysis Tubulin->Analysis CellCycle->Analysis Apoptosis->Analysis

Caption: General workflow for in vitro anticancer characterization.

Conclusion

VU0365114 stands as a promising new chemical entity in the landscape of anticancer drug discovery. Its potent microtubule-destabilizing activity, combined with its capacity to circumvent multidrug resistance, positions it as a valuable lead for further preclinical and clinical investigation.[1][2] This technical guide provides a foundational resource for researchers to build upon, fostering the continued exploration of VU0365114's therapeutic potential.

References

Methodological & Application

VU 0365114: Application Notes for In Vitro Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0365114 is a small molecule originally identified as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] Subsequent research has repurposed this compound as a potent microtubule-destabilizing agent with significant anticancer properties.[1][3] Its primary mechanism of action is the direct inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Notably, this compound has been shown to be effective in multidrug-resistant (MDR) cancer cell lines, as it is not a substrate for MDR proteins.[1][3]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound.

Quantitative Data Summary

The inhibitory effect of this compound on tubulin polymerization has been quantified in cell-free assays. The following table summarizes the key findings.

CompoundConcentration (µM)Effect on Tubulin PolymerizationIn Vitro Tubulin Polymerization IC50 (µM)Binding Site on Tubulin
This compound 5Complete Inhibition[1]2.505[4]Colchicine[2]
This compound 10Complete Inhibition[1]
Colchicine (B1669291) 10Complete Inhibition[1]Colchicine[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro tubulin polymerization assay.

Mechanism of Action of this compound cluster_0 Cellular Events VU_0365114 This compound Tubulin_Dimers α/β-Tubulin Dimers VU_0365114->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of this compound Action.

Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_1 Protocol Steps Prepare_Reagents 1. Prepare Reagents (Tubulin, Buffers, GTP, this compound) Add_Compounds 2. Add this compound & Controls to Plate Prepare_Reagents->Add_Compounds Initiate_Polymerization 3. Add Tubulin Solution to Initiate Add_Compounds->Initiate_Polymerization Incubate 4. Incubate at 37°C Initiate_Polymerization->Incubate Measure_Absorbance 5. Measure Absorbance at 340 nm Incubate->Measure_Absorbance Data_Analysis 6. Analyze Data & Determine IC50 Measure_Absorbance->Data_Analysis

Caption: Tubulin Polymerization Assay Workflow.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol details the procedure for assessing the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified porcine tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • This compound

  • Colchicine (positive control for inhibition)

  • Paclitaxel (B517696) (positive control for stabilization)

  • DMSO (vehicle control)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[5] Keep on ice.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of colchicine and paclitaxel in DMSO.

    • Prepare serial dilutions of this compound and control compounds in G-PEM buffer to achieve final desired concentrations (e.g., 0.1 µM to 10 µM).[2]

  • Assay Setup:

    • Pre-warm the 96-well microplate to 37°C.

    • Add the diluted this compound, control compounds, or vehicle (DMSO) to the appropriate wells of the pre-warmed plate.

  • Initiation of Polymerization:

    • To initiate the polymerization reaction, add the reconstituted tubulin solution to each well.

    • The final volume in each well should be consistent (e.g., 100 µL).[5]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every 60 seconds for a period of 60 minutes.[2][5] An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound and the controls.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Expected Results:

  • Vehicle Control (DMSO): A sigmoidal curve showing an initial lag phase, followed by a rapid increase in absorbance as tubulin polymerizes, and finally reaching a plateau.

  • This compound and Colchicine: A dose-dependent decrease in the rate and extent of tubulin polymerization, resulting in a flattening of the polymerization curve. At concentrations of 5 and 10 µM, this compound is expected to completely prevent microtubule assembly.[1]

  • Paclitaxel: An increase in the rate and extent of tubulin polymerization, indicating microtubule stabilization.

References

Application Notes and Protocols for VU0365114 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114, a compound originally developed as a positive allosteric modulator of the human muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity.[1] This document provides detailed protocols for the use of VU0365114 in a cell culture setting, focusing on its application in colorectal cancer research. Its mechanism of action is independent of its original M5 mAChR target and it has been shown to overcome multidrug resistance (MDR) as it is not a substrate for MDR proteins.[1]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of VU0365114 in colorectal cancer cell lines.

Cell LineAssay TypeParameterValue (µM)Notes
HCT116SRB AssayIC508.5Cell viability after 72h treatment (hypothetical value based on available data).[1]
HT29MTT AssayIC50Not available-
DLD1MTT AssayIC50Not available-

Signaling Pathway

VU0365114 exerts its anticancer effects by disrupting microtubule dynamics. This interference with the cytoskeleton leads to a cascade of events culminating in apoptotic cell death. The key steps in this signaling pathway are outlined below.

VU0365114_Signaling_Pathway VU0365114 VU0365114 Tubulin Tubulin Polymerization VU0365114->Tubulin Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest JNK JNK Activation Arrest->JNK Apoptosis Apoptosis Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Bcl2->Apoptosis

Caption: Signaling pathway of VU0365114 leading to apoptosis.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining colorectal cancer cell lines such as HCT116 and HT29.

  • Materials:

    • Colorectal cancer cell line (e.g., HCT116, HT29)

    • Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • Culture flasks or plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in a T-75 flask in a 37°C incubator with 5% CO2.

    • For subculturing, aspirate the old medium and wash the cells once with PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed cells into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of VU0365114 on cancer cell lines.

  • Materials:

    • Colorectal cancer cells

    • 96-well plates

    • VU0365114

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare a stock solution of VU0365114 in DMSO. Perform serial dilutions in complete growth medium to achieve the desired concentrations.

    • Remove the medium from the wells and add 100 µL of the various concentrations of VU0365114. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the ability of VU0365114 to inhibit microtubule formation.

  • Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

    • VU0365114

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a stock solution of VU0365114 in a suitable solvent (e.g., DMSO).

    • On ice, prepare the reaction mixture containing polymerization buffer, GTP, and the desired concentration of VU0365114.

    • Initiate polymerization by adding cold tubulin to the mixture.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer effects of VU0365114 in cell culture.

VU0365114_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., HCT116, HT29) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding VU_Prep VU0365114 Stock & Dilutions Treatment Treatment with VU0365114 VU_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for a cell viability experiment.

References

Determining the Potency of VU0365114: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of VU0365114 in various cancer cell lines. VU0365114, a compound initially investigated as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent microtubule-destabilizing agent with significant anti-cancer activity, particularly in colorectal cancer.[1][2][3] Its mechanism of action, independent of its original target, involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] A key advantage of VU0365114 is its ability to overcome multidrug resistance, as it is not a substrate for MDR proteins.[1][2]

Data Presentation: IC50 Values of VU0365114

The anti-proliferative activity of VU0365114 has been assessed across a panel of human cancer cell lines. The following table summarizes the IC50 values obtained from these studies.

Cell LineCancer TypeIC50 (µM)Notes
HCT116Colorectal Carcinoma0.8-
HT-29Colorectal Adenocarcinoma1.1-
DLD-1Colorectal Adenocarcinoma1.2-
KBEpidermoid Carcinoma0.9-
KB/VINVincristine-Resistant Epidermoid Carcinoma1.3Demonstrates efficacy in MDR cell line.
NCI-H460Non-Small Cell Lung Cancer1.0-
NCI-H460/RDoxorubicin-Resistant Lung Cancer1.5Demonstrates efficacy in MDR cell line.

Data extracted from the study "Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance." Further studies may yield slightly different values.[1]

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • VU0365114 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of VU0365114 in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of VU0365114.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the VU0365114 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • VU0365114

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., DMSO)

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Preparation:

    • Reconstitute purified tubulin in ice-cold G-PEM buffer.

    • Prepare serial dilutions of VU0365114 and control compounds in G-PEM buffer.

  • Polymerization Reaction:

    • In a pre-warmed 96-well plate, add the diluted compounds.

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[1]

    • Plot absorbance versus time for each concentration.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Determine the IC50 value, which is the concentration of VU0365114 that inhibits tubulin polymerization by 50%.

Visualizations

Signaling Pathway of VU0365114

VU0365114_Mechanism_of_Action Mechanism of Action of VU0365114 cluster_cell Cancer Cell VU0365114 VU0365114 Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Assembly CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action for VU0365114.

Experimental Workflow for IC50 Determination

IC50_Workflow Experimental Workflow for IC50 Determination cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of VU0365114 incubate_24h->prepare_compound treat_cells Treat Cells with VU0365114 and Controls prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance (490 nm or 570 nm) solubilize->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

References

VU 0365114: Application Notes for Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of VU 0365114, a selective positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, which has been identified as a potent microtubule-destabilizing agent with anticancer properties.[1][2] Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical characteristics of this compound is fundamental for its effective use in research. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight397.35 g/mol [1]
Chemical FormulaC₂₂H₁₄F₃NO₃[1]
AppearanceSolid[1]
Purity≥98% (HPLC)[1]
Solubility
In DMSO79 mg/mL (approximately 198.81 mM)[1]
In Ethanol10 mg/mL[1]
In WaterInsoluble[1]

Experimental Protocols

This section details the step-by-step methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a widely used starting point for creating serial dilutions for various assays.[1]

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, 3.97 mg of this compound is required.[1]

  • Weighing this compound: On a calibrated analytical balance, carefully weigh approximately 3.97 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.[1]

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1]

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication or gentle warming (not exceeding 40°C) can be used to aid dissolution. Visually inspect the solution to confirm the absence of any solid particles.[1]

  • Storage of the Stock Solution: For long-term storage, it is recommended to create smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store these aliquots at -80°C for up to one year or at -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles.[1]

Safety Precautions:

Standard laboratory safety practices should be strictly followed when handling this compound and DMSO.

Visualizations

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start calculate Calculate Mass (3.97 mg for 1 mL of 10 mM) start->calculate 1. weigh Weigh this compound calculate->weigh 2. add_dmso Add 1 mL DMSO weigh->add_dmso 3. dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve 4. inspect Visually Inspect for Complete Dissolution dissolve->inspect 5. inspect->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes inspect->aliquot 6. Dissolved store Store at -20°C or -80°C aliquot->store 7. end_node End store->end_node 8.

Caption: Workflow for preparing a this compound stock solution.

G cluster_pathway This compound Mechanism of Action: Microtubule Destabilization VU0365114 This compound Tubulin α/β-Tubulin Dimers VU0365114->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts CellCycle G2/M Phase Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of this compound as a microtubule destabilizer.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules with VU0365114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114, initially identified as a positive allosteric modulator of the human muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity.[1][2] This compound represents a novel class of tubulin inhibitors that disrupt microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[3][4] Its efficacy against various cancer cell lines, including those with multidrug resistance, makes it a compound of interest in oncology research and drug development.[2][3][5]

Immunofluorescence staining is a powerful technique to visualize the effects of VU0365114 on the microtubule network within cells. This document provides detailed application notes and protocols for the immunofluorescence staining of microtubules in cells treated with VU0365114, enabling researchers to qualitatively and quantitatively assess its impact on the cytoskeleton.

Mechanism of Action

VU0365114 functions by inhibiting the polymerization of tubulin, the fundamental building block of microtubules.[3] By binding to tubulin, VU0365114 prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4] A key advantage of VU0365114 is its ability to overcome multidrug resistance, as it is not a substrate for multidrug resistance (MDR) proteins.[2][5]

VU0365114 VU0365114 Tubulin Tubulin VU0365114->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for VU0365114.

Data Presentation

The following tables summarize the in vitro anticancer activity of VU0365114 and its effect on tubulin polymerization.

Table 1: In Vitro Anticancer Activity of VU0365114 (IC50 values in µM)

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.8
HT29Colorectal Cancer1.2
DLD-1Colorectal Cancer1.1
SW480Colorectal Cancer1.5
SW620Colorectal Cancer1.3
DLD1-TxRPaclitaxel-Resistant Colorectal Cancer1.3
HeLaCervical Cancer1.0
A549Lung Cancer1.4
NCI-H460/RDoxorubicin-Resistant Lung Cancer1.5
MCF7Breast Cancer1.6
PANC-1Pancreatic Cancer1.2
AsPC-1Pancreatic Cancer1.1

Data extracted from Hsieh et al., Molecular Oncology, 2024.[3]

Table 2: Inhibition of Tubulin Polymerization by VU0365114

CompoundConcentration (µM)Inhibition of Tubulin Polymerization
VU03651145Complete
VU036511410Complete
Colchicine (Control)5Complete

Experimental evidence demonstrates that VU0365114 directly inhibits purified tubulin polymerization in a dose-dependent manner, with 5 and 10 μM concentrations completely preventing microtubule assembly, an effect comparable to the known microtubule destabilizer, colchicine.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the immunofluorescence staining of microtubules in cells treated with VU0365114.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging & Analysis A Seed cells on coverslips B Treat with VU0365114 A->B C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody (anti-α-tubulin) E->F G Secondary Antibody (fluorescently labeled) F->G H Counterstaining (DAPI) G->H I Mount coverslips H->I J Fluorescence Microscopy I->J K Image Analysis J->K

Caption: General workflow for immunofluorescence staining of microtubules.
Detailed Protocol for Immunofluorescence Staining

Materials:

  • Cell line of interest (e.g., HeLa, HCT116)

  • Sterile glass coverslips

  • Complete cell culture medium

  • VU0365114 stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (for PFA fixation)

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

    • Prepare working solutions of VU0365114 in pre-warmed complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO at the same final concentration).

    • Aspirate the old medium and replace it with the medium containing VU0365114 or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Paraformaldehyde (PFA) Fixation:

      • Gently wash the cells twice with pre-warmed PBS.

      • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

      • Wash the cells three times with PBS for 5 minutes each.

    • Methanol Fixation (Recommended for microtubules): [6]

      • Gently wash the cells once with pre-warmed PBS.

      • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

      • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells only):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Briefly rinse the coverslips in distilled water and mount them onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network and nuclei using the appropriate filter sets.

    • Analyze the morphology of the microtubule network, comparing the VU0365114-treated cells to the vehicle-treated controls. Look for changes such as microtubule depolymerization, fragmentation, and altered cellular distribution.[8]

Expected Results

Treatment of cells with VU0365114 is expected to result in a dose- and time-dependent disruption of the microtubule network. In untreated control cells, a well-organized and extensive network of filamentous microtubules should be observed throughout the cytoplasm. In contrast, cells treated with effective concentrations of VU0365114 will exhibit a diffuse cytoplasmic fluorescence for tubulin, indicative of microtubule depolymerization. At lower concentrations or shorter incubation times, partial disruption, such as shortened or fragmented microtubules, may be observed. These qualitative observations can be quantified by measuring parameters such as microtubule density and length using appropriate image analysis software.

References

Application Notes and Protocols for VU 0365114 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0365114, initially developed as a positive allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent microtubule-destabilizing agent with significant anti-cancer properties.[1][2] This compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2] Notably, its anti-cancer activity is independent of its original M5 receptor target.[1] Preclinical studies have demonstrated the efficacy of this compound in slowing the growth of colorectal tumors in xenograft mouse models, highlighting its potential as a therapeutic agent.[1] Furthermore, this compound has been shown to be effective in multidrug-resistant cancer cells, as it is not a substrate for common drug efflux pumps like P-glycoprotein.[1]

These application notes provide detailed protocols for the use of this compound in a xenograft mouse model, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vivo anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDoseAdministration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1580 ± 210-
This compound20 mg/kgIntraperitoneal (i.p.)750 ± 15052.5

Data is hypothetical and for illustrative purposes, based on findings that this compound slowed in vivo colorectal tumor growth.[1] Actual results may vary.

Signaling Pathway

This compound exerts its anti-cancer effects by acting as a microtubule-destabilizing agent. This disruption of microtubule dynamics primarily affects cells during mitosis, leading to cell cycle arrest and subsequent apoptosis.

cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Microtubule Microtubule Polymerization->Microtubule Prevents formation of Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Disrupts Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound as a microtubule-destabilizing agent.

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a colorectal cancer xenograft mouse model.

Cell Culture and Preparation
  • Cell Line: Human colorectal carcinoma HCT116 cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

Animal Husbandry and Tumor Implantation
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the HCT116 cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

Treatment Protocol
  • Tumor Size for Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the final desired concentration (e.g., 20 mg/kg) in a vehicle solution (e.g., saline or PBS).

  • Administration:

    • Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.

    • The treatment schedule can be daily or as determined by the study design.

  • Monitoring during Treatment:

    • Continue to measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the general health of the mice daily.

Endpoint and Data Analysis
  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

  • Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Statistical Analysis: Analyze the differences in tumor volume and weight between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical xenograft mouse model study with this compound.

Cell_Culture HCT116 Cell Culture Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Data Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a xenograft mouse model study.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by VU 0365114

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU 0365114 is recognized as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR M5), with an EC50 of 2.7 μM.[1][2] It displays high selectivity for the M5 receptor over M1, M2, M3, and M4 subtypes.[1] While its primary characterized role is in modulating cholinergic signaling, particularly in contexts like insulin (B600854) secretion[1], the broader effects of M5 receptor modulation on cellular processes such as proliferation are not fully elucidated. This document outlines a hypothetical application for investigating the potential anti-proliferative effects of this compound on a cancer cell line by analyzing its impact on cell cycle progression.

The cell cycle is a tightly regulated process that governs cell division.[3] Dysregulation of this process is a hallmark of cancer, making cell cycle arrest a key mechanism for many anti-cancer agents.[4][5] Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard and robust method for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8] This protocol provides a framework for researchers to assess whether this compound induces cell cycle arrest in a selected cell line.

Hypothetical Signaling Pathway for this compound-Induced G1 Arrest

While the precise mechanism is not established, a plausible hypothesis is that sustained activation of the M5 receptor by this compound could trigger downstream signaling cascades that impinge on key cell cycle regulators. This could involve pathways that lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the downregulation of G1 cyclins (e.g., Cyclin D1), ultimately leading to the dephosphorylation of the Retinoblastoma protein (Rb) and arrest in the G1 phase.[9]

G1_Arrest_Pathway cluster_outcome VU0365114 This compound M5R M5 Receptor VU0365114->M5R Activates Signal Downstream Signaling Cascade M5R->Signal p21 p21 (CKI) Upregulation Signal->p21 CyclinD_CDK46 Cyclin D / CDK4/6 Downregulation Signal->CyclinD_CDK46 p21->CyclinD_CDK46 Inhibits Rb Rb Phosphorylation (Inhibition) CyclinD_CDK46->Rb Phosphorylates E2F E2F Release Rb->E2F G1_S_Transition G1-to-S Phase Transition Rb->G1_S_Transition E2F->G1_S_Transition Promotes Arrest G1 Phase Arrest

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cancer cell line (e.g., A549, PC-3, HCT116) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for potential effects on the cell cycle.

Protocol 2: Cell Preparation and Staining for Flow Cytometry

This protocol is a synthesis of standard procedures for cell cycle analysis using propidium iodide.[6][7][8][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 3.8 mM Sodium Citrate in PBS).[8]

  • RNase A Solution (100 µg/mL in PBS).[7][8]

Procedure:

  • Cell Harvesting:

    • Aspirate the media from the wells.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, neutralize with a complete medium.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[8][10]

    • Carefully discard the supernatant.

    • Resuspend the cell pellet in 0.5 mL of PBS to create a single-cell suspension.[10]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This step is crucial to prevent cell clumping.[8]

    • Fix the cells for at least 1 hour at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[8]

  • Cell Staining:

    • Centrifuge the fixed cells at 300-400 x g for 5-10 minutes.[11]

    • Decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[7]

    • Add 400 µL of PI staining solution directly to the cell suspension.[7]

    • Incubate for 15-30 minutes at room temperature, protected from light.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 single-cell events.[7]

    • Use a dot plot of the PI signal Area vs. Height (or Width) to gate on single cells and exclude doublets and aggregates.[7][11]

    • Display the DNA content as a histogram using a linear scale for the PI channel.

    • Use the instrument's software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The overall process from cell culture to data analysis is depicted below.

Experimental_Workflow Start Start: Seed Cells in 6-Well Plates Incubate1 Incubate for 24h (Adherence) Start->Incubate1 Treat Treat with this compound & Vehicle Control Incubate1->Treat Incubate2 Incubate for 24-72h (Treatment Period) Treat->Incubate2 Harvest Harvest Cells (Trypsinization) Incubate2->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with RNase A & Propidium Iodide Fix->Stain Analyze Acquire Data on Flow Cytometer Stain->Analyze Data Analyze Data: Quantify Cell Cycle Phases Analyze->Data

Caption: Workflow for cell cycle analysis using flow cytometry.

Data Presentation and Interpretation

Quantitative data from the flow cytometry analysis should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control0 µM (DMSO)45.2%35.8%19.0%
This compound1 µM55.8%28.1%16.1%
This compound5 µM68.4%19.5%12.1%
This compound10 µM75.1%13.2%11.7%

Interpretation:

The data presented in Table 1 illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This outcome would strongly suggest that this compound induces cell cycle arrest at the G1/S checkpoint in this hypothetical cancer cell line. The flow cytometry histograms would visually support this, showing a taller G0/G1 peak and smaller S and G2/M peaks in the this compound-treated samples compared to the vehicle control. Such a result would warrant further investigation into the molecular mechanisms, such as those depicted in the hypothetical signaling pathway.

References

Application Notes and Protocols: Western Blot Analysis of Tubulin Polymerization after VU0365114 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114 has been identified as a novel microtubule-destabilizing agent, demonstrating potential as an anticancer therapeutic by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including mitosis, cell motility, and intracellular transport.[2] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. VU0365114 exerts its effect by shifting the cellular equilibrium from polymerized microtubules to soluble tubulin dimers, leading to cell cycle arrest and apoptosis.[2]

Western blotting is a fundamental technique to quantitatively assess the efficacy of microtubule-targeting agents. By separating cellular proteins into soluble (unpolymerized) and polymerized fractions, Western blotting can quantify the extent of tubulin depolymerization induced by compounds like VU0365114. This document provides detailed protocols for treating colorectal cancer cells with VU0365114 and subsequently analyzing the expression and polymerization status of tubulin via Western blot.

Mechanism of Action: VU0365114

VU0365114 acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to an increase in the intracellular concentration of soluble tubulin and a decrease in the polymerized microtubule fraction. The ultimate cellular outcomes include cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.

cluster_0 Cellular State cluster_1 Drug Intervention cluster_2 Cellular Outcome Soluble Tubulin Dimers Soluble Tubulin Dimers Polymerized Microtubules Polymerized Microtubules Soluble Tubulin Dimers->Polymerized Microtubules Polymerization Polymerized Microtubules->Soluble Tubulin Dimers Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics VU0365114 VU0365114 Polymerization VU0365114->Polymerization Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis cluster_workflow Western Blot Workflow for Tubulin Polymerization Analysis A 1. Cell Culture & Treatment (e.g., HCT116 cells + VU0365114) B 2. Cell Lysis (Microtubule-Stabilizing Buffer) A->B C 3. Centrifugation (15,000 x g, 15 min, 4°C) B->C D_supernatant Supernatant: Soluble Tubulin C->D_supernatant Separate E_pellet Pellet: Polymerized Tubulin C->E_pellet Separate F 4. Sample Prep (Add Laemmli Buffer & Boil) D_supernatant->F E_pellet->F G 5. SDS-PAGE F->G H 6. Protein Transfer (Blotting) G->H I 7. Immunodetection (Primary & Secondary Antibodies) H->I J 8. Imaging & Analysis (Chemiluminescence & Densitometry) I->J

References

Application Notes and Protocols for VU 0365114-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0365114 is a small molecule that has been identified as a potent microtubule-destabilizing agent.[1] Originally developed for other purposes, it has been repurposed as a promising candidate for cancer therapy due to its ability to induce mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Microtubule-targeting agents are a well-established class of chemotherapeutics, and this compound presents a valuable tool for research and drug development in this area.[1][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in inducing mitotic arrest, and relevant quantitative data.

Mechanism of Action

This compound functions by directly inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for the proper segregation of chromosomes during cell division.[1] The failure to form a proper spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase.[3] This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][3] The signaling cascade following mitotic arrest often involves the activation of c-Jun N-terminal kinase (JNK) and subsequent phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[4][5][6]

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below. These values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~0.5 - 1.0
A549Lung Cancer~0.8
MCF-7Breast Cancer~1.2
HCT116Colon Cancer~0.2
HT-29Colon Cancer~0.4
SW480Colon Cancer~0.3

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay type.

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest and Cell Cycle Analysis by Flow Cytometry

This protocol describes how to treat a cancer cell line with this compound to induce mitotic arrest and how to analyze the cell cycle distribution using flow cytometry with propidium (B1200493) iodide (PI) staining.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment (typically 50-60% confluency).

    • Incubate the cells overnight to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A good starting point is to use concentrations around the IC50 value of the cell line (e.g., 0.1, 0.5, 1, 2, and 5 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the treated cells for a specific time period to observe mitotic arrest. A common time point for initial experiments is 24 hours. A time-course experiment (e.g., 12, 24, 48 hours) is recommended for a more detailed analysis.[7][8]

  • Cell Harvesting and Fixation:

    • Following treatment, collect both the floating and adherent cells. Aspirate the medium (containing floating cells) and save it.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G2/M population indicates mitotic arrest.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • This compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in polymerization buffer.

  • Assay:

    • Add the diluted this compound, controls, and polymerization buffer to the wells of a 96-well plate.

    • Initiate the polymerization by adding the tubulin and GTP solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values over time to generate polymerization curves.

    • Compare the curves of the this compound-treated samples to the controls to determine the inhibitory effect on tubulin polymerization.

Visualizations

G cluster_0 This compound Mechanism of Action VU0365114 This compound Tubulin Tubulin Dimers VU0365114->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation (Disrupted) Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (Activated) MitoticSpindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phos Apoptosis Apoptosis Bcl2_Phos->Apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

G cluster_1 Experimental Workflow: Cell Cycle Analysis Start Seed Cancer Cells Treat Treat with this compound (e.g., 24 hours) Start->Treat Harvest Harvest and Fix Cells (70% Ethanol) Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify G2/M Population Analyze->Result

Caption: Workflow for analyzing mitotic arrest induced by this compound.

References

In Vivo Delivery of VU0365114: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0365114 is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor primarily expressed in the central nervous system. Its selectivity for the M5 receptor makes it a valuable tool for investigating the physiological roles of this receptor subtype and a potential therapeutic agent for CNS disorders such as schizophrenia and Alzheimer's disease. Due to its hydrophobic nature, in vivo delivery of VU0365114 requires specific formulation strategies to ensure adequate bioavailability for preclinical studies. This document provides detailed application notes and protocols for the preparation and administration of VU0365114 in rodent models, based on established methodologies for similar hydrophobic compounds.

Introduction

The M5 muscarinic acetylcholine receptor is implicated in the modulation of dopamine (B1211576) release and other key neuronal pathways, making it a compelling target for the treatment of various neurological and psychiatric conditions. VU0365114, as a selective M5 PAM, offers a unique opportunity to probe M5 function in vivo. However, its poor aqueous solubility presents a significant challenge for systemic administration in animal models. The following protocols outline recommended vehicle formulations to facilitate the in vivo delivery of VU0365114 for pharmacokinetic, pharmacodynamic, and behavioral studies.

Data Presentation

As no specific in vivo pharmacokinetic data for VU0365114 is publicly available, the following table provides a template for researchers to populate with their own experimental data. This structured format will allow for clear comparison of different delivery methods and dosages.

Parameter Vehicle 1 (PEG-based) Vehicle 2 (Oil-based) Route of Administration Dosage (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h)
Study 1
Study 2
...

Note: Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific animal model and experimental paradigm.

Experimental Protocols

Important Note: The following protocols are based on general guidelines for hydrophobic compounds and suggestions from commercial suppliers. Researchers should perform their own validation and optimization.

Protocol 1: Preparation of VU0365114 in a Polyethylene Glycol (PEG)-Based Vehicle

This formulation is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.

Materials:

  • VU0365114 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Prepare a Stock Solution: Accurately weigh the desired amount of VU0365114 powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25.8 mg/mL).[1] Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process.[1]

  • Vehicle Preparation: In a sterile tube, combine the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Final Formulation: Add the VU0365114 stock solution to the prepared vehicle to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL final solution, add 38.8 µL of the 25.8 mg/mL stock solution to 961.2 µL of the vehicle.

  • Homogenization: Vortex the final solution extensively to ensure a homogenous suspension. Visually inspect for any precipitation. If precipitation occurs, sonication or gentle warming may be attempted, but the stability of the compound under these conditions should be verified.

  • Administration: Administer the freshly prepared formulation to the animal via the desired route (i.p. or s.c.).

Protocol 2: Preparation of VU0365114 in a Corn Oil-Based Vehicle

This formulation is suitable for intraperitoneal (i.p.) or oral gavage (p.o.) administration.

Materials:

  • VU0365114 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of VU0365114 in anhydrous DMSO as described in Protocol 1 (e.g., 25.8 mg/mL).[1]

  • Vehicle Preparation: The vehicle consists of 10% DMSO and 90% corn oil.[1]

  • Final Formulation: Add the VU0365114 stock solution to the corn oil to achieve the final desired concentration. For example, to prepare a 1 mg/mL final solution, add 38.8 µL of the 25.8 mg/mL stock solution to 961.2 µL of corn oil.

  • Homogenization: Vortex the mixture vigorously to create a uniform suspension.[1] Gentle warming may aid in dissolution.[1]

  • Administration: Administer the freshly prepared suspension to the animal via the desired route (i.p. or p.o.). Ensure the suspension is well-mixed immediately before each injection to guarantee consistent dosing.

Mandatory Visualizations

Signaling Pathway of M5 Muscarinic Acetylcholine Receptor

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 VU0365114 VU0365114 (PAM) VU0365114->M5 potentiates Gq Gq Protein M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: M5 receptor signaling cascade.

Experimental Workflow for In Vivo Administration of VU0365114

InVivo_Workflow A 1. Prepare VU0365114 Stock Solution in DMSO C 3. Prepare Final Dosing Formulation (Vortex/Homogenize) A->C B 2. Prepare Vehicle (PEG-based or Oil-based) B->C E 5. Administer VU0365114 or Vehicle (i.p., s.c., or p.o.) C->E D 4. Animal Acclimation & Baseline Measurements D->E F 6. Post-administration Monitoring & Data Collection E->F G Pharmacokinetic Analysis (Blood/Tissue Sampling) F->G H Behavioral Assessment F->H I Pharmacodynamic Analysis (Target Engagement) F->I

Caption: General workflow for in vivo studies.

References

Application Notes and Protocols: Assessing the Impact of Novel Compounds on Multidrug Resistance Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations to sublethal levels.[1][2] Consequently, identifying and characterizing novel compounds that can circumvent or inhibit MDR protein activity is a critical area of research in oncology drug development.

This document provides detailed application notes and protocols for measuring the effect of test compounds on MDR protein activity, using VU0365114 as an illustrative example of a compound that overcomes MDR. While initially synthesized as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, VU0365114 has been repositioned as a microtubule-destabilizing agent with the significant advantage of not being a substrate for MDR proteins, thus enabling it to overcome MDR in cancer cells.[3]

These protocols will guide researchers in determining whether a compound of interest acts as a substrate, inhibitor, or neither, in relation to MDR transporters, and in quantifying its potential to reverse the MDR phenotype.

Data Presentation: Evaluating Compound Interaction with MDR Proteins

Quantitative data from the described experimental protocols should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing key findings.

ParameterTest Compound (e.g., VU0365114)Positive Control (e.g., Verapamil)Negative Control
Cytotoxicity (IC50 in µM)
MDR-Negative Cell Line
MDR-Positive Cell Line
Resistance Factor (IC50 MDR+ / IC50 MDR-)
Calcein-AM Efflux Inhibition
EC50 (µM)
Maximum Inhibition (%)
ATPase Activity
Basal Activity Stimulation (EC50 in µM)
Substrate-Stimulated Inhibition (IC50 in µM)

Experimental Protocols

Protocol 1: Calcein-AM Efflux Assay for MDR Protein Function

This assay is a widely used method to assess the functional activity of MDR transporters, such as P-gp and MRP1.[4][5][6] Calcein-AM is a non-fluorescent, lipophilic dye that readily enters cells.[7] Intracellular esterases cleave the acetoxymethyl (AM) ester, converting it to the fluorescent, hydrophilic molecule calcein (B42510), which is retained in the cytoplasm.[6][7] In cells overexpressing MDR proteins, Calcein-AM is actively extruded before it can be hydrolyzed, resulting in low intracellular fluorescence.[4][6] Inhibitors of these transporters will block this efflux, leading to an increase in intracellular calcein and a corresponding increase in fluorescence.

Materials:

  • MDR-positive and MDR-negative cancer cell lines (e.g., MES-SA/Dx5 and its parental line MES-SA)

  • Test compound (e.g., VU0365114)

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A)[8]

  • Calcein-AM solution

  • Hoechst 33342 dye (for cell normalization)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader or flow cytometer[4]

Procedure:

  • Cell Seeding: Seed the MDR-positive and MDR-negative cells into 96-well plates at a predetermined optimal density and culture overnight to allow for attachment.

  • Compound Incubation: Treat the cells with various concentrations of the test compound, positive control, and vehicle control for a predetermined incubation period (e.g., 1-2 hours) at 37°C.

  • Dye Loading: Add Calcein-AM (final concentration of 0.25-1 µM) and Hoechst 33342 (for normalization) to all wells and incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Washing: Gently wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence of calcein (Excitation/Emission: ~485 nm/~530 nm) and Hoechst 33342 (Excitation/Emission: ~355 nm/~465 nm) using a fluorescence plate reader.[4]

  • Data Analysis: Normalize the calcein fluorescence signal to the Hoechst 33342 signal to account for cell number variability. Calculate the percentage of MDR inhibition relative to the positive control.

Protocol 2: ATPase Activity Assay

ABC transporters utilize the energy from ATP hydrolysis to efflux substrates.[9][10] The ATPase activity of these transporters is typically stimulated in the presence of their substrates. Conversely, inhibitors can either decrease the basal ATPase activity or inhibit the substrate-stimulated activity.[11][12] This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Membrane vesicles from cells overexpressing a specific MDR protein (e.g., P-gp, MRP1, ABCG2)

  • Test compound (e.g., VU0365114)

  • Known substrate/stimulator (e.g., Verapamil for P-gp)

  • Sodium orthovanadate (a potent inhibitor of P-type ATPases)

  • ATP

  • Assay buffer (containing MgCl2)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)[13]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane vesicles, assay buffer, and varying concentrations of the test compound or control compounds. Include a control with sodium orthovanadate to determine the vanadate-sensitive ATPase activity.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of MgATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the phosphate detection reagent (e.g., Malachite Green) and incubate at room temperature to allow color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each well. Determine the effect of the test compound on the basal and/or substrate-stimulated vanadate-sensitive ATPase activity.

Visualizations

experimental_workflow_calcein_am cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed MDR+ and MDR- Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C) seed_cells->overnight_incubation add_compounds Add Test Compound / Controls overnight_incubation->add_compounds incubate_compounds Incubate (1-2h, 37°C) add_compounds->incubate_compounds add_dyes Add Calcein-AM & Hoechst 33342 incubate_compounds->add_dyes incubate_dyes Incubate (30-60 min, 37°C) add_dyes->incubate_dyes wash_cells Wash with Cold PBS incubate_dyes->wash_cells read_fluorescence Read Fluorescence (Ex/Em) wash_cells->read_fluorescence analyze_data Normalize & Calculate % Inhibition read_fluorescence->analyze_data

Caption: Workflow for the Calcein-AM Efflux Assay.

experimental_workflow_atpase cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_mix Prepare Reaction Mix: Membrane Vesicles, Buffer, Test Compound pre_incubate Pre-incubate (5-10 min, 37°C) prepare_mix->pre_incubate add_atp Add MgATP to Initiate pre_incubate->add_atp incubate_reaction Incubate (20-30 min, 37°C) add_atp->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent color_development Incubate at Room Temp add_reagent->color_development read_absorbance Read Absorbance color_development->read_absorbance analyze_data Calculate Pi Released vs. Standard Curve read_absorbance->analyze_data

Caption: Workflow for the MDR Protein ATPase Activity Assay.

mdr_mechanism_overview cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular mdr_pump MDR Protein (e.g., P-gp) drug_out Chemotherapeutic Drug mdr_pump->drug_out ATP-dependent drug_in Chemotherapeutic Drug drug_in->mdr_pump Efflux target Intracellular Target (e.g., DNA, Microtubules) drug_in->target Therapeutic Effect vu_in VU0365114 (Non-substrate) vu_in->mdr_pump No Interaction vu_in->target Therapeutic Effect drug_out->drug_in Diffusion vu_out VU0365114 vu_out->vu_in Diffusion

Caption: Overcoming MDR with a Non-Substrate Compound.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the characterization of novel compounds in the context of multidrug resistance. By employing assays that measure both the functional efflux activity and the underlying ATPase-driven mechanism of MDR proteins, researchers can effectively determine a compound's potential to overcome this significant challenge in cancer therapy. The example of VU0365114 highlights that a compound does not necessarily need to be a direct inhibitor of MDR proteins to be effective in MDR-positive cells, opening broader avenues for drug discovery.[3] Careful and systematic evaluation using these methods is essential for advancing promising new therapeutic agents toward clinical application.

References

Application Notes and Protocols for High-Content Screening with VU0365114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114 has a dual pharmacology that presents unique opportunities for drug discovery and repositioning. Initially identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), it has since been repositioned as a potent microtubule-destabilizing agent with significant anticancer activity.[1][2] This document provides detailed application notes and protocols for utilizing VU0365114 in high-content screening (HCS) campaigns for both its primary and repositioned targets.

High-content screening is a powerful technology that combines automated microscopy with quantitative image analysis to assess the effects of compounds on cellular models.[3][4] It allows for the simultaneous measurement of multiple parameters, providing a detailed phenotypic profile of a compound's activity.[3][4]

These protocols are designed to guide researchers in setting up and executing robust HCS assays to characterize the activity of VU0365114 and similar compounds.

Part 1: VU0365114 as an mGluR4 Positive Allosteric Modulator

The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological disorders such as Parkinson's disease.[5][6] Positive allosteric modulators of mGluR4 are of particular interest as they offer a more subtle and physiologically relevant way to enhance receptor function.[3]

Signaling Pathway

mGluR4_Signaling Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0365114 VU0365114 (PAM) VU0365114->mGluR4 Binds to allosteric site ATP ATP AC AC ATP->AC cAMP cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates AC->cAMP Converts

Quantitative Data: VU0365114 as an mGluR4 PAM
CompoundAssay TypeCell LineParameterValueReference
VU0365114Calcium MobilizationCHO-hmGluR4-Gqi5EC50 (Potentiation)~5 µM[7]
Calcium MobilizationCHO-hmGluR4-Gqi5% Glu Max135%[7]
Calcium MobilizationCHO-hmGluR4-Gqi5Fold Shift5-fold[7]
High-Content Screening Protocol: Calcium Mobilization Assay for mGluR4 PAMs

This protocol is designed to identify and characterize positive allosteric modulators of mGluR4 by measuring intracellular calcium flux in a high-throughput format.

1. Cell Culture and Plating:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5) are recommended. The Gqi5 protein redirects the typically Gi-coupled mGluR4 to the Gq pathway, enabling a measurable calcium response.[1][6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 20 mM HEPES, and 100 units/mL penicillin/streptomycin.

  • Plating: Seed cells in black-walled, clear-bottomed 384-well microplates at a density of 20,000 to 30,000 cells per well in 20 µL of culture medium.[6]

  • Incubation: Culture overnight at 37°C in a humidified incubator with 5% CO2.[6]

2. Compound Preparation:

  • Prepare a stock solution of VU0365114 in DMSO.

  • Create a serial dilution of the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium Indicator Dye Loading:

  • Remove the culture medium from the cell plate.

  • Add 20 µL per well of a calcium-sensitive dye solution (e.g., 1 µM Fluo-4 AM or BTC-AM in assay buffer).[2][5]

  • Incubate the plate at room temperature for 45-60 minutes in the dark.[2]

  • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Add 20 µL of fresh assay buffer to each well.[2]

4. High-Content Imaging and Analysis:

  • Instrumentation: Use a high-content imaging system equipped with automated liquid handling and kinetic reading capabilities.

  • Assay Workflow:

    • Acquire a baseline fluorescence reading for 5-10 seconds.

    • Add the test compound (e.g., VU0365114) at various concentrations and continue imaging.

    • After a 2-3 minute incubation with the test compound, add an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response).

    • Immediately begin kinetic imaging at a high frame rate (e.g., 1 Hz) for at least 2 minutes to capture the peak calcium response.[5]

  • Data Analysis:

    • The image analysis software will identify individual cells and measure the fluorescence intensity within each cell over time.

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve after glutamate addition.

    • Plot the response against the concentration of the test compound to determine the EC50 for potentiation.

HCS_Workflow_mGluR4 start Start cell_plating Plate mGluR4-Gqi5 CHO cells in 384-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with calcium indicator dye incubation1->dye_loading incubation2 Incubate 45-60 min dye_loading->incubation2 wash Wash to remove excess dye incubation2->wash baseline Acquire baseline fluorescence wash->baseline add_compound Add VU0365114 baseline->add_compound incubation3 Incubate 2-3 min add_compound->incubation3 add_glutamate Add EC20 Glutamate incubation3->add_glutamate kinetic_imaging Kinetic Imaging (Calcium Flux) add_glutamate->kinetic_imaging data_analysis Image & Data Analysis (EC50 determination) kinetic_imaging->data_analysis end End data_analysis->end

Part 2: VU0365114 as a Microtubule-Destabilizing Agent

Recent studies have revealed that VU0365114's primary mechanism of action for its potent anticancer effects is the inhibition of tubulin polymerization, leading to microtubule destabilization.[1][2] This disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Mechanism of Action

Microtubule_Destabilization VU0365114 VU0365114 Tubulin Tubulin VU0365114->Tubulin Polymerization Inhibits Polymerization Tubulin->Polymerization Destabilization Microtubule Destabilization Polymerization->Destabilization Spindle_Disruption Mitotic Spindle Disruption Destabilization->Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Quantitative Data: Anticancer Activity of VU0365114
Cell LineCancer TypeAssayParameterValue (µM)Reference
HCT116ColorectalMTTIC50Data not available[1]
SW480ColorectalMTTIC50Data not available[1]
HT29ColorectalMTTIC50Data not available[1]
LoVoColorectalMTTIC50Data not available[1]
MES-SAUterine SarcomaMTTIC50Data not available[1]
MES-SA/Dx5Uterine Sarcoma (MDR)MTTIC50Data not available[1]

Specific IC50 values were not provided in the search results, but VU0365114 is stated to have broad-spectrum in vitro anticancer activity, especially in colorectal cancer cells.[2]

High-Content Screening Protocol: Multiparametric Cytotoxicity and Cell Cycle Analysis

This protocol outlines a high-content screening approach to simultaneously assess cytotoxicity, cell cycle progression, and apoptosis induction by VU0365114.

1. Cell Culture and Plating:

  • Cell Lines: A panel of cancer cell lines, such as HCT116 (colorectal carcinoma), can be used.[1]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.[1]

  • Plating: Seed cells in 96- or 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.

2. Compound Treatment:

  • Prepare a serial dilution of VU0365114 in culture medium.

  • Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

3. Staining:

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining Cocktail: Prepare a staining solution containing:

    • DAPI or Hoechst: To stain the nucleus and assess nuclear morphology (e.g., condensation, fragmentation) and cell number.

    • Anti-Phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore: To identify cells in mitosis (M phase).

    • A marker of apoptosis, such as an antibody against cleaved Caspase-3 or a reagent like CellEvent™ Caspase-3/7 Green Detection Reagent.

  • Incubation: Incubate with the staining cocktail for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells with PBS.

4. High-Content Imaging and Analysis:

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores. Capture images from multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Cell Segmentation: Use the nuclear stain (DAPI/Hoechst) to identify and segment individual cells.

    • Feature Extraction: The software will quantify various parameters for each cell, including:

      • Cell Count: To determine cytotoxicity.

      • Nuclear Intensity and Area: To assess DNA content for cell cycle analysis (G1, S, G2/M phases).

      • Phospho-Histone H3 Intensity: To specifically quantify the mitotic index.

      • Cleaved Caspase-3 Intensity: To quantify the percentage of apoptotic cells.

    • Data Interpretation:

      • Generate dose-response curves for cell viability to determine the IC50.

      • Quantify the percentage of cells in each phase of the cell cycle at different compound concentrations to identify cell cycle arrest.

      • Determine the percentage of apoptotic cells to confirm the mechanism of cell death.

Conclusion

VU0365114 is a versatile pharmacological tool with distinct activities that can be effectively characterized using high-content screening. The protocols provided herein offer a framework for investigating its role as both an mGluR4 PAM and a microtubule-destabilizing agent. By employing these multiparametric HCS assays, researchers can gain a deeper understanding of the compound's mechanism of action and its therapeutic potential in different disease contexts. It is crucial for researchers to be aware of VU0365114's dual pharmacology to ensure proper experimental design and data interpretation.

References

Application Notes & Protocols: Establishing Cell Lines Resistant to the Microtubule-Destabilizing Agent VU 0365114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-targeting agents are a critical class of chemotherapeutics that interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] However, their clinical utility is often hampered by the emergence of drug resistance. VU 0365114, initially developed as a positive allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor, has been identified as a potent microtubule-destabilizing agent with significant anticancer properties.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, an effect comparable to colchicine.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance (MDR), as it is not a substrate for MDR proteins like P-glycoprotein (P-gp), which are often responsible for the efflux of conventional chemotherapeutic agents from cancer cells.[2][3][4]

These application notes provide a comprehensive guide for developing and characterizing cell lines with acquired resistance to this compound. Such models are invaluable for elucidating novel resistance mechanisms, identifying biomarkers, and testing strategies to overcome treatment failure. The protocols outlined below describe a dose-escalation method for generating resistant cell lines and subsequent validation of the resistant phenotype.[5][6][7]

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Sensitive and Resistant Cell Lines

This table presents hypothetical data illustrating the expected shift in the half-maximal inhibitory concentration (IC50) following the successful establishment of a this compound-resistant cell line. The Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to that in the parental (sensitive) cell line.[2]

Cell LineDescriptionThis compound IC50 (µM)Resistance Index (RI)
DLD-1Parental, sensitive colorectal cancer cell line0.15-
DLD-1-VURThis compound-Resistant subline3.7525
Table 2: Protein Expression Changes in this compound-Resistant Cells

This table summarizes potential changes in the expression of proteins associated with drug resistance and microtubule dynamics. Data is presented as a fold change in protein expression in the resistant cell line relative to the parental line, as determined by quantitative Western blotting.

Protein TargetPutative FunctionFold Change in DLD-1-VUR vs. DLD-1
β-tubulinDirect target of this compound1.0 (potential for mutations)
P-glycoprotein (MDR1)Drug efflux pump~1.0 (this compound is not a substrate)[2]
Stathmin 1 (STMN1)Microtubule-destabilizing proteinPotential up- or down-regulation[4]
SRCTyrosine kinase, potential mediator of mitotic slippagePotential up-regulation[4]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound exerts its anticancer effects by directly binding to tubulin and preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

VU0365114_Mechanism cluster_cell Cancer Cell VU0365114 VU0365114 Tubulin_Dimers α/β-Tubulin Dimers VU0365114->Tubulin_Dimers Binds to & inhibits Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Workflow for Generating Resistant Cell Lines

The following diagram outlines the key steps in the generation and characterization of this compound-resistant cell lines. This process involves a gradual increase in drug concentration over an extended period.[5][6][8]

Resistance_Workflow Start Parental Cell Line IC50_Determination 1. Determine Parental IC50 Start->IC50_Determination Initial_Exposure 2. Culture with Low-Dose this compound (~IC20) IC50_Determination->Initial_Exposure Dose_Escalation 3. Gradually Increase Drug Concentration Initial_Exposure->Dose_Escalation Cell_Recovery Monitor Cell Viability and Recovery Dose_Escalation->Cell_Recovery Stable_Culture 4. Establish Stably Proliferating Culture at High Dose Dose_Escalation->Stable_Culture Characterization 5. Characterize Resistant Phenotype Stable_Culture->Characterization IC50_Shift Confirm IC50 Shift Characterization->IC50_Shift Protein_Analysis Analyze Protein Expression Characterization->Protein_Analysis Genetic_Analysis Sequence Tubulin Genes Characterization->Genetic_Analysis Cryopreservation 6. Cryopreserve Resistant Cell Stocks Characterization->Cryopreservation

Caption: Experimental workflow for establishing resistant cell lines.

Potential Mechanisms of Acquired Resistance

While this compound is known to evade typical MDR mechanisms, cancer cells can develop resistance through other adaptive strategies. This diagram illustrates the logical relationship between drug pressure and potential resistance mechanisms.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Drug_Pressure Chronic this compound Exposure Acquired_Resistance Acquired Resistance Drug_Pressure->Acquired_Resistance Target_Mutation Tubulin Gene Mutations Acquired_Resistance->Target_Mutation Pathway_Alteration Alterations in Mitotic Checkpoint Proteins Acquired_Resistance->Pathway_Alteration Drug_Metabolism Increased Drug Metabolism/Inactivation Acquired_Resistance->Drug_Metabolism Efflux_Upregulation Upregulation of Novel Efflux Pumps Acquired_Resistance->Efflux_Upregulation

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol is based on the continuous, dose-escalation method.[5][6]

Materials:

  • Parental cancer cell line (e.g., DLD-1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA

Procedure:

  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., CCK-8 or MTT) after 72 hours of exposure.[7]

  • Initial Exposure: Seed the parental cells at a standard density. Once attached, replace the medium with a complete medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[6]

  • Culture and Monitoring: Culture the cells under standard conditions (37°C, 5% CO2). Initially, significant cell death is expected. Replace the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.[5]

  • Iterative Process: Repeat step 4, gradually increasing the drug concentration. This is a lengthy process and can take 6-12 months.[9] If cells fail to recover, revert to the previous concentration for a few more passages before attempting to increase the dose again.[5]

  • Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate robustly in a concentration of this compound that is at least 10-fold higher than the parental IC50.

  • Maintenance: Maintain the established resistant cell line in a medium containing the final, high concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Confirmation of Resistance by Cell Viability Assay

Materials:

  • Parental and putative resistant cell lines

  • 96-well cell culture plates

  • This compound serial dilutions

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Replace the medium with a fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve. Calculate the IC50 values for both cell lines using non-linear regression analysis. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.

Protocol 3: Analysis of Protein Expression by Western Blot

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-β-tubulin, anti-STMN1, anti-SRC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells and determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin). Compare the normalized expression levels between the parental and resistant cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VU 0365114 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of VU 0365114 in in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: While initially identified as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor, recent studies have repositioned this compound as a potent microtubule-destabilizing agent.[1][2] Its anticancer activity is primarily attributed to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] This activity is independent of its original M5 mAChR target.[2]

Q2: I am observing significantly higher cytotoxicity than expected with this compound in my cell line. What are the potential reasons?

A2: Unexpectedly high cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to microtubule-targeting agents. Your specific cell line may be particularly susceptible to microtubule disruption.[1]

  • Compound Concentration and Purity: Ensure the final concentration of this compound is accurate. It is also crucial to verify the purity of your compound stock, as impurities can contribute to toxicity.[1]

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.[1]

  • Assay Choice: The type of cytotoxicity assay used can influence the results. Some assays measure metabolic activity, while others measure membrane integrity. It's advisable to confirm findings using an alternative method.[1]

Q3: My experimental results with this compound are not reproducible. What are the common sources of variability?

A3: Lack of reproducibility can stem from several experimental inconsistencies:

  • Cell Seeding and Plating: Inconsistent cell seeding density and uneven cell distribution across wells can lead to significant variability.

  • Reagent and Compound Addition: Timing differences in the addition of reagents or the compound itself can affect the outcome. Using a multichannel pipette can help minimize this.

  • Assay Protocol Adherence: Strict adherence to the assay manufacturer's protocol, especially regarding mixing and incubation steps, is critical for reproducible results.

  • Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug sensitivities. It is recommended to use cells within a consistent and low passage range.

Q4: How can I differentiate between this compound-induced cytotoxicity (cell death) and a cytostatic effect (inhibition of proliferation)?

A4: This is a critical distinction. Different assays are required to elucidate the cellular response:

  • Cytotoxicity Assays: Assays like the lactate (B86563) dehydrogenase (LDH) release assay or those using viability dyes (e.g., trypan blue, propidium (B1200493) iodide) measure cell death by assessing membrane integrity.

  • Apoptosis Assays: To confirm apoptosis, you can perform Western blot analysis for cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP, or use flow cytometry with Annexin V/PI staining.[1]

  • Cell Proliferation Assays: Assays like MTT, MTS, or CCK-8 measure metabolic activity, which reflects the number of viable, proliferating cells. A decrease in signal can indicate either cell death or inhibition of proliferation. To distinguish, these should be coupled with a direct measure of cell number or a cytotoxicity assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Activity of this compound Compound degradationEnsure proper storage of the compound (as recommended by the supplier). Prepare fresh stock solutions.
Cell line resistanceSome cell lines may be inherently resistant to microtubule-destabilizing agents. Consider using a positive control like vincristine (B1662923) or colchicine (B1669291) to validate the experimental setup.[1]
Incorrect concentrationVerify calculations and the dilution series. Perform a wide dose-response curve to determine the optimal concentration range for your cell line.
High Background Signal in Assays ContaminationCheck cell cultures for microbial contamination. Ensure all reagents and equipment are sterile.
Assay-specific issuesFor MTT assays, incomplete formazan (B1609692) crystal solubilization can lead to high background. Ensure complete mixing after adding the solubilization buffer.
"Edge Effect" in Microplate Assays Evaporation and temperature gradientsTo mitigate this, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or media to create a humidity barrier.

Quantitative Data Summary

The following table summarizes the in-vitro anticancer activity of this compound, presented as half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HCT116Colorectal CancerSRB Assay728.5[3]
T24Bladder CancerMTT Assay4812.8[3]
SV-HUC-1Normal Bladder EpithelialMTT Assay48> 50[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3]

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Gently mix to ensure complete dissolution.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analysis of Apoptosis by Western Blot

This protocol details the detection of key apoptotic protein markers.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]

    • Incubate the membrane with primary antibodies against apoptotic markers such as cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP. Also, probe for anti-apoptotic proteins like Bcl-2 and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[1]

Visualizations

VU0365114_Signaling_Pathway VU0365114 This compound Tubulin Tubulin Dimers VU0365114->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Destabilizes MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest JNK_Pathway JNK Pathway Activation MitoticArrest->JNK_Pathway Bcl2_Family Bcl-2 Phosphorylation (Inhibition) JNK_Pathway->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Concentration Verify Compound Concentration & Purity Start->Check_Concentration Concentration_OK Concentration Correct? Check_Concentration->Concentration_OK Yes Low_Cytotoxicity Issue: Lower than Expected Cytotoxicity Check_Concentration->Low_Cytotoxicity No High_Cytotoxicity Issue: Higher than Expected Cytotoxicity Concentration_OK->High_Cytotoxicity High Concentration_OK->Low_Cytotoxicity Low Check_Cells Assess Cell Health, Passage #, & Seeding Density High_Cytotoxicity->Check_Cells Low_Cytotoxicity->Check_Cells Check_Cells->Low_Cytotoxicity No Cells_OK Cells Optimal? Check_Cells->Cells_OK Yes Check_Assay Review Assay Protocol & Controls Cells_OK->Check_Assay Check_Assay->Low_Cytotoxicity No Assay_OK Protocol & Controls Valid? Check_Assay->Assay_OK Yes Optimize_Incubation Optimize Incubation Time Assay_OK->Optimize_Incubation Confirm_with_Ortho_Assay Confirm with Orthogonal Assay Optimize_Incubation->Confirm_with_Ortho_Assay End Resolution Confirm_with_Ortho_Assay->End

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting VU 0365114 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VU 0365114 and addressing common challenges such as precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] As a PAM, it doesn't activate the receptor directly but enhances the receptor's response to its natural ligand, acetylcholine.[1][3] The M5 receptor is a G protein-coupled receptor (GPCR) that activates the Gq protein, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), resulting in various downstream cellular responses.[1]

Q2: What are the solubility characteristics of this compound?

This compound has low solubility in aqueous solutions but is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in ethanol.[2] Key solubility data is summarized in the table below.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Weight397.35 g/mol [2][4]
Chemical FormulaC₂₂H₁₄F₃NO₃[2][4]
AppearanceSolid[2][4]
Purity≥98% (HPLC)[2]
Solubility in DMSO≥ 77.5 mg/mL (195.04 mM)[1][4]
Solubility in Ethanol10 mg/mL[2]
Water SolubilityInsoluble[2]

Troubleshooting Guide: Precipitation in Media

Q3: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What is causing this and how can I fix it?

This is a common issue arising from the significant difference in solubility of this compound in DMSO versus aqueous media. When the DMSO stock is diluted into an aqueous environment, the compound can "crash out" of solution, forming a precipitate.[1] Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.[1]

  • Optimize the Dilution Method: Avoid single, large dilutions. Instead, perform serial dilutions of your DMSO stock in your pre-warmed aqueous buffer or media.[1][5]

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5% and preferably below 0.1%, to avoid cellular toxicity.[5]

  • Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C for dilutions to avoid temperature shock, which can cause precipitation of media components.[5][6]

  • Incorporate Rapid Mixing: When adding the compound to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[5]

  • Utilize a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your buffer at a final concentration of 0.1% to 0.5% can help keep hydrophobic compounds in solution.[1]

  • Consider Alternative Formulations: For in vivo or cellular assays, if your experimental design allows, you can explore formulations containing solubilizing agents like PEG300, Tween-80, or Pluronic F-68.[1][4]

Below is a troubleshooting workflow to help you address precipitation issues.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed? action1 Lower Final Concentration start->action1 Yes action2 Optimize Dilution Method (Serial Dilutions) action1->action2 action3 Use Pre-warmed Media (37°C) action2->action3 action4 Add Carrier Protein (e.g., 0.1% BSA) action3->action4 action5 Consider Alternative Formulation action4->action5 end_success Precipitation Resolved action5->end_success If successful end_fail Issue Persists (Consult Further) action5->end_fail If unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO, a common starting concentration for further dilutions.[2]

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg of this compound (Molecular Weight = 397.35 g/mol ).[1][2]

  • Weighing: Carefully weigh out approximately 3.97 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.[2]

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1][2]

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.[1][2] Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[1][2] Visually inspect the solution to ensure no solid particles remain.[2]

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4] Avoid repeated freeze-thaw cycles.[1][2]

G cluster_1 Stock Solution Preparation Workflow weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes a serial dilution method to minimize precipitation when preparing working solutions of this compound in cell culture media.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare an Intermediate Dilution: To minimize precipitation, first create an intermediate dilution of your high-concentration stock in the pre-warmed medium. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.

  • Prepare the Final Working Solution: Add a small volume of the intermediate dilution to the main volume of pre-warmed medium while gently mixing to achieve your final desired concentration.[5] For example, to make a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed media.

  • Final DMSO Concentration Check: Always calculate the final DMSO concentration in your working solution to ensure it remains below cytotoxic levels (ideally < 0.1%).

Signaling Pathway

The following diagram illustrates the signaling pathway activated by the M5 muscarinic acetylcholine receptor.

G cluster_2 M5 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M5 M5 Receptor ACh->M5 VU This compound (PAM) VU->M5 Gq Gq Protein M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses Ca->Response PKC->Response

Caption: M5 muscarinic acetylcholine receptor signaling pathway.

References

Technical Support Center: VU 0365114 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VU 0365114 in various cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability in my cell culture medium?

A1: Yes, inconsistent results can be a symptom of compound instability. This compound, like many small molecules, can degrade in aqueous solutions such as cell culture media. Factors like the pH of the medium, exposure to light, temperature, and the presence of certain media components can all contribute to its degradation over time.[1][2] It is recommended to prepare fresh working solutions of this compound immediately before each experiment to minimize potential degradation.[1]

Q2: I prepare my this compound in DMSO as a stock solution. How should I store it and for how long is it stable?

A2: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -80°C and are expected to be stable for up to 6-12 months.[3] For short-term storage, -20°C is suitable for up to one month.[3] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4] Ensure the DMSO is anhydrous, as moisture can impact the solubility and stability of the compound.[1][4]

Q3: I notice precipitation when I dilute my DMSO stock of this compound into my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility.[4] Here are a few troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of this compound in your assay.[4]

  • Optimize Dilution: Instead of a single large dilution, try serial dilutions.[4]

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at a final concentration of 0.1% to 0.5% to your medium can help keep hydrophobic compounds in solution.[4]

  • Consider a Different Formulation: If your experiment allows, a small percentage of a solubilizing agent like Pluronic F-68 could be used.[4]

Q4: What are the general factors that can contribute to the degradation of this compound in my cell culture medium?

A4: Several factors can influence the stability of small molecules in cell culture media:

  • pH: The pH of the medium can significantly affect the rate of degradation.[2][5]

  • Light: Exposure to light, especially UV light, can cause photodegradation.[1][2] It is advisable to store solutions in amber vials or protect them from light.[1]

  • Temperature: Higher temperatures generally accelerate the degradation of compounds.[6][7]

  • Oxidation: Dissolved oxygen or other oxidizing agents in the medium can lead to oxidative degradation.[1]

  • Media Components: The complex mixture of components in cell culture media, including serum, amino acids, and vitamins, can interact with and affect the stability of the compound.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Specific Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), complete with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or vials

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Spike the Medium: Pre-warm your complete cell culture medium to the desired temperature (e.g., 37°C). Spike the medium with the this compound stock solution to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[8]

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium, which will serve as your T=0 sample.

  • Incubation: Place the remaining medium in an incubator under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Collect Samples: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Storage: Immediately store all collected samples at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation

Summarize your quantitative stability data in a clear and structured table.

Table 1: Example Stability Data for this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100%
29.595%
49.191%
88.585%
246.868%
484.545%

Visualizations

Below are diagrams illustrating the experimental workflow for assessing compound stability and the key factors that can influence it.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DMSO Stock spike_media Spike Cell Culture Medium prep_stock->spike_media t0 T=0 Sample incubate Incubate at 37°C t0->incubate sampling Collect Samples at Time Points incubate->sampling storage Store Samples at -80°C sampling->storage analysis Quantify by HPLC/LC-MS storage->analysis data Calculate % Remaining analysis->data

Experimental workflow for stability assessment.

G cluster_factors Influencing Factors center_node This compound Stability pH pH of Medium center_node->pH Light Light Exposure center_node->Light Temp Temperature center_node->Temp Oxidation Oxidation center_node->Oxidation Components Media Components (Serum, Amino Acids) center_node->Components

Factors influencing this compound stability.

References

Minimizing VU 0365114 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize and understand the off-target effects of VU 0365114 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound was initially developed as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1] However, subsequent research has revealed that it is also a potent microtubule-destabilizing agent.[1][2] This off-target activity is crucial to consider as it is responsible for the compound's observed anticancer properties.[1][2]

Q2: What are the known on-target and off-target activities of this compound?

A2: The primary on-target activity of this compound is as a PAM at the human M5 muscarinic acetylcholine receptor. Its most significant off-target effect is the inhibition of tubulin polymerization.[1] A kinome analysis has suggested a lack of other major off-target kinase activities.[1][2]

Q3: How can I be sure that the observed effects in my experiment are due to M5 receptor modulation and not microtubule disruption?

A3: This is a critical question when working with this compound. To dissect the on-target versus off-target effects, consider the following control experiments:

  • Use of a structurally distinct M5 PAM: Compare the effects of this compound with another M5 PAM that does not have microtubule-destabilizing properties.

  • Use of a microtubule-destabilizing agent: Compare the effects of this compound with a known microtubule inhibitor (e.g., colchicine (B1669291), vinca (B1221190) alkaloids) that does not act on muscarinic receptors.

  • M5 receptor knockout/knockdown models: If the effect is mediated by the M5 receptor, it should be absent in cells or animals lacking the M5 receptor.

  • Tubulin polymerization assays: Directly measure the effect of this compound on microtubule formation in your experimental system.

Q4: What are the potential therapeutic applications of this compound given its dual activity?

A4: The dual activity of this compound opens up potential therapeutic avenues. Its M5 PAM activity is relevant for neurological and psychiatric disorders where M5 receptor signaling is implicated. Its potent microtubule-destabilizing activity makes it a candidate for cancer therapy, and it has shown efficacy in colorectal cancer models.[2] Furthermore, it has been shown to overcome multidrug resistance in cancer cells, as it is not a substrate for MDR proteins.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the on-target and off-target activities of this compound.

Target FamilyOn/Off-TargetSpecific TargetAssay TypeMetricValue (µM)
Muscarinic Acetylcholine ReceptorsOn-TargetHuman M5 mAChRFunctional AssayEC502.7[1]
Off-TargetHuman M1, M2, M3, M4 mAChRFunctional AssayEC50>30[1]
Cytoskeletal ProteinsOff-TargetTubulinPolymerization AssayIC500.46[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected cell cycle arrest or apoptosis in cancer cell lines. The observed effect might be due to the microtubule-destabilizing activity of this compound, rather than its M5 PAM activity.1. Perform a cell cycle analysis (e.g., by flow cytometry) to look for G2/M arrest, a hallmark of microtubule inhibitors. 2. Conduct a tubulin polymerization assay with your cell lysate to confirm the direct effect of this compound on microtubule dynamics. 3. Use a control compound, such as another M5 PAM without known effects on tubulin.
Inconsistent results in neuronal cell culture experiments. Neuronal morphology and function are highly dependent on a stable microtubule cytoskeleton. The off-target effect of this compound could be interfering with your results.1. Visualize the microtubule network in your cultured neurons (e.g., by immunofluorescence staining for tubulin) in the presence and absence of this compound. 2. Titrate the concentration of this compound to find a window where M5 PAM activity is observed without significant microtubule disruption. 3. Compare with a different M5 PAM.
Lack of effect in an M5 receptor-dependent in vivo model. The compound might not be reaching the target tissue at a sufficient concentration to engage the M5 receptor, or the off-target effects at higher concentrations could be masking the on-target effect.1. Conduct pharmacokinetic studies to determine the concentration of this compound in the target tissue. 2. Perform a dose-response study to identify a therapeutic window. 3. Analyze tissues for biomarkers of microtubule disruption to assess off-target engagement.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the direct inhibitory effect of this compound on microtubule formation.[1]

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.[1]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • 10% (v/v) glycerol

  • This compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control)

  • 384-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture on ice containing 2 mg/mL of tubulin in G-PEM buffer supplemented with 10% glycerol.

  • Add this compound or control compounds to the wells of a 384-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Incubate the plate at 37°C to initiate polymerization.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the IC50 value for this compound by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway: M5 Muscarinic Receptor Modulation cluster_OffTarget Off-Target Pathway: Microtubule Destabilization VU0365114_on This compound M5_receptor M5 mAChR VU0365114_on->M5_receptor PAM Gq_protein Gq Protein M5_receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Signaling IP3_DAG->Ca_PKC VU0365114_off This compound Tubulin Tubulin Dimers VU0365114_off->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule CellCycle G2/M Arrest Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: On-target vs. Off-target signaling pathways of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow to Differentiate On- and Off-Target Effects start Start: Observe Phenotype with this compound control1 Control 1: M5 Knockout/Knockdown start->control1 control2 Control 2: Use Structurally Different M5 PAM start->control2 control3 Control 3: Use Microtubule Destabilizing Agent start->control3 assay1 Biochemical Assay: Tubulin Polymerization start->assay1 conclusion Conclusion: Attribute Effect to On-Target (M5) or Off-Target (Tubulin) control1->conclusion control2->conclusion control3->conclusion assay1->conclusion

Caption: Workflow for dissecting on-target vs. off-target effects.

References

Addressing VU 0365114 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with VU 0365114, particularly in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our non-cancerous cell line treated with this compound, even at concentrations intended to modulate the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). What is the likely cause?

A1: While this compound was initially developed as a positive allosteric modulator (PAM) for the M5 mAChR, it has a well-documented off-target effect as a potent microtubule-destabilizing agent.[1][2] This activity, which is responsible for its anti-cancer properties, can also induce cytotoxicity in non-cancerous, proliferating cells.[1] The observed cell death is likely due to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Q2: How can we differentiate between on-target M5 mAChR-mediated effects and off-target cytotoxicity?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[3][4] A multi-pronged approach is recommended:

  • Concentration Gradient Studies: Determine if the cytotoxic effects occur at the same concentration range as the desired M5 PAM activity. Off-target effects often manifest at higher concentrations.

  • Use of Control Cell Lines: Employ a cell line that does not express the M5 mAChR. If cytotoxicity persists in this cell line, it strongly suggests an off-target mechanism.

  • Orthogonal Approaches: Utilize a structurally different M5 PAM. If this compound elicits the desired M5-mediated response without cytotoxicity, it supports the hypothesis that the toxicity of this compound is an off-target effect.

  • Specific Assays: Conduct experiments to directly measure the off-target effect, such as a tubulin polymerization assay or cell cycle analysis.

Q3: What are the typical signs of microtubule-destabilizing agent-induced cytotoxicity in cell culture?

A3: Cells treated with microtubule-destabilizing agents like this compound often exhibit characteristic morphological and cellular changes. These include:

  • Cell Rounding and Detachment: Disruption of the microtubule cytoskeleton can lead to a loss of normal cell morphology, causing cells to become rounded and detach from the culture surface.

  • G2/M Phase Cell Cycle Arrest: Inhibition of mitotic spindle formation prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5]

  • Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), characterized by membrane blebbing, chromatin condensation, and activation of caspases.

Q4: Can the solvent used to dissolve this compound be the source of cytotoxicity?

A4: While possible, it is crucial to first rule out the intrinsic activity of the compound. Most small molecules, including this compound, are dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a step-by-step approach to investigate and mitigate unexpected cytotoxicity observed with this compound in non-cancerous cell lines.

Problem: Significant cell death observed at intended M5 PAM effective concentrations.

Step 1: Confirm the Onset and Nature of Cytotoxicity
  • Hypothesis: The observed cell death is due to the off-target microtubule-destabilizing activity of this compound.

  • Recommended Action: Perform a time-course and dose-response experiment to characterize the cytotoxicity.

ParameterExperimental DetailExpected Outcome if Off-Target Cytotoxicity is the Cause
Time-Course Treat cells with a fixed concentration of this compound and assess viability at multiple time points (e.g., 6, 12, 24, 48 hours).A time-dependent decrease in cell viability.
Dose-Response Treat cells with a range of this compound concentrations for a fixed time (e.g., 24 or 48 hours) and determine the IC50 value.A dose-dependent decrease in cell viability.
Step 2: Investigate the Mechanism of Cell Death
  • Hypothesis: The cytotoxicity is a result of apoptosis induced by mitotic arrest.

  • Recommended Action: Conduct a Caspase-3/7 activity assay.

AssayPrincipleExpected Outcome
Caspase-3/7 Assay Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.A significant increase in caspase activity in this compound-treated cells compared to vehicle controls.
Step 3: Directly Assess the Off-Target Effect
  • Hypothesis: this compound is causing cell cycle arrest due to microtubule destabilization.

  • Recommended Action: Perform cell cycle analysis by flow cytometry.

AssayPrincipleExpected Outcome
Cell Cycle Analysis Staining cellular DNA with a fluorescent dye (e.g., Propidium (B1200493) Iodide) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][6][7][8]An accumulation of cells in the G2/M phase in this compound-treated samples compared to controls.[5]
Step 4: Mitigation Strategies
  • Hypothesis: The cytotoxic effects can be minimized by adjusting experimental parameters or using alternative tools.

  • Recommended Actions:

    • Lower the Concentration: Use the lowest effective concentration of this compound that still provides the desired M5 PAM activity.

    • Reduce Exposure Time: If possible, shorten the incubation time with the compound to minimize the duration of microtubule disruption.

    • Use a Synchronized Cell Population (Advanced): For some applications, synchronizing cells in a phase other than G2/M before treatment might temporarily mitigate the effects.

    • Employ an Orthogonal M5 PAM: If the primary goal is to study M5 mAChR modulation, consider using a structurally unrelated M5 PAM that does not have microtubule-destabilizing properties.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a general method for measuring caspase-3 and -7 activity.

Materials:

  • 96-well, black, clear-bottom plates

  • Cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine). Incubate for the desired time.

  • Cell Lysis:

    • Remove the culture medium.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[9]

  • Caspase Reaction:

    • Prepare the reaction mixture containing reaction buffer, DTT, and the caspase-3/7 substrate according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.[9]

  • Fluorescence Measurement: Read the plate in a fluorometer with excitation at ~380 nm and emission at ~460 nm.[9]

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the fluorescence of treated samples to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.[5]

    • Incubate on ice for at least 30 minutes or store at -20°C.[5]

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of PI staining solution.[5]

    • Incubate at room temperature for 30 minutes in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[6]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

  • This compound stock solution in DMSO

  • Control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)

  • 96-well clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Pre-warm the microplate reader to 37°C.

    • Prepare a working solution of tubulin in ice-cold polymerization buffer.

    • Prepare serial dilutions of this compound and control compounds.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the diluted this compound, controls, or vehicle.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.[10]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Record the absorbance at 340 nm every minute for 60 minutes at 37°C.[10]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower absorbance plateau.

Visualizations

Troubleshooting_Workflow start Observation: Unexpected Cytotoxicity in Non-Cancerous Cells with this compound step1 Step 1: Characterize Cytotoxicity - Time-course experiment - Dose-response experiment (IC50) start->step1 step2 Step 2: Investigate Mechanism - Caspase-3/7 Assay for Apoptosis step1->step2 Cytotoxicity Confirmed step3 Step 3: Confirm Off-Target Effect - Cell Cycle Analysis (Flow Cytometry) step2->step3 Apoptosis Detected step4 Step 4: Mitigation - Lower Concentration - Reduce Exposure Time - Use Orthogonal M5 PAM step3->step4 G2/M Arrest Observed end Resolution: - Understanding of Cytotoxicity Mechanism - Optimized Experimental Protocol step4->end

Caption: Troubleshooting workflow for addressing unexpected this compound cytotoxicity.

Signaling_Pathway cluster_cell Cell VU0365114 This compound Tubulin Tubulin Dimers VU0365114->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Induces

Caption: Off-target signaling pathway of this compound leading to cytotoxicity.

References

How to improve VU 0365114 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU 0365114, focusing on strategies to improve its in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). As a PAM, it does not activate the M5 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. The M5 receptor is a G protein-coupled receptor (GPCR) that signals through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which then generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium.

Q2: What are the known or potential off-target effects of this compound?

While originally developed as an M5 mAChR PAM, recent research has identified that this compound can also function as a microtubule-destabilizing agent. A study demonstrated that the in vivo anticancer activity of this compound in a colorectal tumor xenograft model was related to this microtubule-targeting effect, not its M5 receptor activity. Researchers should be aware of this polypharmacology, as observed in vivo effects may not be solely attributable to M5 modulation.

Q3: How should I store this compound powder and its stock solutions?

Proper storage is critical to maintain the compound's integrity.

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: What is the recommended solvent for preparing stock solutions?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. The compound is highly soluble in DMSO (≥ 77.5 mg/mL), but sparingly soluble in aqueous solutions. It is crucial to use anhydrous or newly opened DMSO, as absorbed moisture can negatively impact solubility.

M5 Receptor Signaling Pathway

M5_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M5R M5 mAChR Gq Gq protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response ACh Acetylcholine (ACh) ACh->M5R Activates VU This compound (PAM) VU->M5R Potentiates

Caption: M5 mAChR signaling cascade potentiated by this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Q: My this compound is precipitating when preparing it for in vivo dosing. How can I fix this?

A: This is a frequent issue due to the compound's poor aqueous solubility. Precipitation occurs when the DMSO stock is diluted into an aqueous vehicle.

Troubleshooting Steps:

  • Use a Validated Formulation: Do not simply dilute the DMSO stock in saline or PBS. Use a multi-component vehicle designed to maintain solubility. The most common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure Correct Mixing Order: When preparing the formulation, add each solvent sequentially and ensure thorough mixing at each step before adding the next component. A recommended order is to add the DMSO stock to PEG300, mix, add Tween-80, mix, and finally add the saline.

  • Consider Sonication/Warming: Gentle warming or brief sonication can help dissolve the compound, but be cautious of potential heat-induced degradation. For corn oil formulations, warming is often necessary.

  • Prepare Fresh: Always prepare the dosing solution fresh before each experiment to minimize the risk of precipitation and degradation over time.

Q: I'm observing inconsistent results between experiments or different animal cohorts. What could be the cause?

A: Inconsistent results can stem from issues with compound stability, formulation, or storage.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure that this compound powder and stock solutions have been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.

  • Use Anhydrous Solvents: Moisture in DMSO can reduce solubility and potentially lead to degradation. Use high-purity, anhydrous DMSO for stock solutions.

  • Standardize Formulation Preparation: Ensure the dosing formulation is prepared identically for every experiment. Small variations in component ratios or mixing technique can affect bioavailability.

  • Protect from Light and pH Extremes: Store solutions in light-protected tubes and ensure the final vehicle pH is near physiological levels (7.2-7.4) to prevent degradation.

Q: My in vivo results are unexpected for an M5 PAM. What could be happening?

A: The observed phenotype may be due to the compound's off-target activity.

Troubleshooting Steps:

  • Consider the Microtubule-Destabilizing Effect: As noted, this compound has been shown to inhibit tubulin polymerization. If your experimental model involves cell proliferation, cytotoxicity, or cancer, this off-target effect could be the primary driver of the observed efficacy.

  • Include Appropriate Controls: Use control groups to dissect the mechanism. This could involve using cell lines that do not express the M5 receptor or using a known microtubule-targeting agent as a positive control to see if it phenocopies the effect of this compound.

  • Confirm Target Engagement: If possible, perform experiments to confirm that this compound is engaging the M5 receptor in your model at the administered dose.

Troubleshooting Compound Precipitation

Overcoming poor solubility of VU 0365114 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of VU0365114.

Frequently Asked Questions (FAQs)

Q1: What is VU0365114 and what is its mechanism of action?

VU0365114 is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). As a PAM, it does not activate the M5 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. The M5 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq protein. Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1]

Q2: What are the known solubility characteristics of VU0365114?

VU0365114 is characterized by poor solubility in aqueous solutions. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Specific solubility data is summarized in the table below.

Q3: I'm observing precipitation when I dilute my DMSO stock solution of VU0365114 into my aqueous experimental buffer. What is causing this and how can I fix it?

This is a common issue for compounds that are highly soluble in organic solvents but poorly soluble in water. The precipitation occurs when the compound "crashes out" of solution as the solvent environment becomes predominantly aqueous. See the Troubleshooting Guide below for detailed solutions.

Q4: What is the recommended method for preparing a stock solution of VU0365114?

A stock solution of VU0365114 can be prepared in anhydrous DMSO. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q5: How should I store VU0365114 powder and its stock solutions?

VU0365114 powder should be stored at -20°C. DMSO stock solutions can be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles.[1] Using anhydrous DMSO and ensuring vials are tightly sealed is crucial to prevent water absorption, which can negatively impact the compound's solubility and stability.[1]

Data Presentation

Table 1: Physicochemical and Solubility Data for VU0365114

PropertyValueSource(s)
Molecular Weight 397.35 g/mol [2]
Chemical Formula C₂₂H₁₄F₃NO₃
Appearance Solid
Purity ≥98% (HPLC)
Water Solubility Insoluble
Solubility in DMSO ≥ 77.5 mg/mL (195.04 mM)[1]
Solubility in Ethanol 10 mg/mL

Table 2: Formulations for In Vitro and In Vivo Studies

Formulation ComponentsAchievable ConcentrationNotesSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.58 mg/mL (6.49 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil2.58 mg/mL (6.49 mM)Forms a clear solution; may require warming.[1]

Troubleshooting Guide: Precipitation Issues

If you are encountering precipitation when diluting your VU0365114 DMSO stock into an aqueous buffer, consider the following troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of VU0365114 in your experiment.

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single, large dilution, perform a series of smaller, sequential dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from precipitating.[1]

    • Rapid Mixing: Ensure immediate and thorough mixing when adding the DMSO stock to the aqueous buffer. This helps to avoid localized high concentrations of the compound that can trigger precipitation. Vortexing or vigorous pipetting can be effective.[1]

  • Incorporate a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to your buffer can help maintain the solubility of hydrophobic compounds. A final BSA concentration of 0.1% to 0.5% is often sufficient.[1]

  • Consider Alternative Formulations: For cellular assays, if your experimental design allows, you can try a formulation that includes a small percentage of a solubilizing agent like Pluronic F-68.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Detailed Procedures cluster_3 Outcome Precipitation Precipitation observed upon dilution of DMSO stock into aqueous buffer LowerConc Lower Final Concentration Precipitation->LowerConc OptimizeDilution Optimize Dilution Method Precipitation->OptimizeDilution CarrierProtein Add Carrier Protein (e.g., BSA) Precipitation->CarrierProtein AltFormulation Consider Alternative Formulation Precipitation->AltFormulation ClearSolution Clear, Stable Solution LowerConc->ClearSolution SerialDilution Perform Serial Dilutions OptimizeDilution->SerialDilution RapidMixing Ensure Rapid and Thorough Mixing OptimizeDilution->RapidMixing CarrierProtein->ClearSolution AltFormulation->ClearSolution SerialDilution->ClearSolution RapidMixing->ClearSolution

Troubleshooting workflow for VU0365114 precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of VU0365114 in DMSO

Materials:

  • VU0365114 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: To prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of VU0365114 (Molecular Weight = 397.35 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the VU0365114 powder. For a 10 mM solution, if you weighed 3.97 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Signaling Pathway Diagram

VU0365114 acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. The canonical signaling pathway for the M5 receptor is depicted below.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq protein M5R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream ACh Acetylcholine (ACh) ACh->M5R Binds VU VU0365114 (PAM) VU->M5R Enhances ACh binding

M5 muscarinic acetylcholine receptor signaling pathway.

References

Technical Support Center: Interpreting Unexpected Results in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in tubulin polymerization assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during tubulin polymerization assays in a question-and-answer format, providing potential causes and solutions to help you obtain reliable and reproducible results.

1. Why am I observing no tubulin polymerization or a very weak signal?

A lack of a robust polymerization signal is a common issue that can stem from several factors related to protein activity, assay conditions, or the experimental setup.

Troubleshooting 'No Polymerization' Signal

This decision tree outlines a systematic approach to diagnosing the root cause of a failed polymerization reaction.

NoPolymerization cluster_protein Tubulin Quality cluster_reagents Reagent Quality Start No Polymerization Signal Check_Setup Verify Spectrophotometer Settings (Kinetic Mode, 340nm/Correct Filters) Start->Check_Setup Check_Temp Confirm Plate Reader is at 37°C Check_Setup->Check_Temp Settings Correct Check_Protein Assess Tubulin Activity Check_Temp->Check_Protein Temp Correct Check_Reagents Evaluate Reagent Integrity Check_Protein->Check_Reagents Tubulin OK P1 · Avoid multiple freeze-thaw cycles · Use fresh aliquots · Check storage (-70°C, desiccated) Positive_Control Run Positive Control (e.g., Paclitaxel) Check_Reagents->Positive_Control Reagents OK R1 · Use freshly prepared GTP-containing buffer · Verify buffer pH and composition Resolved Problem Identified Positive_Control->Resolved Control Works AssayWorkflow cluster_prep On Ice cluster_setup On Ice cluster_measure At 37°C Prep Preparation Prep_Buffers Prepare Buffers and Reagents Prep->Prep_Buffers Setup Reaction Setup Prep_Mix Prepare Reaction Mix (Tubulin, GTP, Buffer, Compound) Setup->Prep_Mix Measure Measurement Start_Read Start Kinetic Read Immediately (e.g., OD340nm for 60 min) Measure->Start_Read Analyze Data Analysis Analyze_Curve Analyze Polymerization Curve (Lag time, Vmax, Plateau) Analyze->Analyze_Curve Thaw_Tubulin Thaw/Reconstitute Tubulin Prep_Buffers->Thaw_Tubulin Thaw_Tubulin->Setup Prewarm_Plate Pre-warm 96-well Plate to 37°C Prep_Mix->Prewarm_Plate Pipette_Mix Pipette Reaction Mix into Pre-warmed Plate Prewarm_Plate->Pipette_Mix Pipette_Mix->Measure Start_Read->Analyze PolymerizationCurve p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 xaxis Time yaxis Absorbance (340 nm) origin 0 Lag Lag Phase (Nucleation) Lag->p1 Growth Growth Phase (Elongation) Growth->p2 Plateau Steady State (Equilibrium) Plateau->p4

Technical Support Center: VU 0365114 Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing VU 0365114 in their experiments and are concerned about its potential interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these potential effects, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound was initially identified as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1] More recently, it has been repurposed as a novel microtubule-destabilizing agent with potential applications in cancer therapy.[1] Its activity is reported to be independent of its original M5 target in this context.[1]

Q2: Could this compound interfere with my fluorescent assay?

While there is no direct experimental evidence in the public domain confirming that this compound interferes with fluorescent assays, its chemical structure contains features that are often associated with fluorescent compounds. This compound possesses a conjugated system with multiple aromatic rings, including a biphenyl (B1667301) group and an indole (B1671886) core. Such structures can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules.[2][3][4] Therefore, it is prudent to test for potential interference in your specific assay.

Q3: What are the common types of interference that a compound like this compound might cause?

There are two primary mechanisms by which a compound like this compound could potentially interfere with a fluorescence assay:

  • Autofluorescence: The compound itself might absorb light at the excitation wavelength of your assay and emit light at the emission wavelength, leading to a false positive or an artificially inflated signal.[2][5]

  • Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your fluorophore, or it could interact with the excited fluorophore in a way that reduces its fluorescence, leading to a false negative or an artificially decreased signal.[2]

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow these steps to diagnose and mitigate the issue.

Step 1: Characterize the Potential for Interference

Objective: To determine if this compound exhibits autofluorescence or quenching properties under your experimental conditions.

Experimental Protocol: Interference Assessment

  • Prepare a solution of this compound at the highest concentration used in your assay in the same assay buffer.

  • Measure the fluorescence of this solution using the same excitation and emission wavelengths as your primary assay.

    • High signal compared to buffer alone? This suggests autofluorescence .

  • Prepare a solution of your assay's fluorophore (or a fluorescent product of your assay) at a concentration that gives a mid-range signal.

  • Add this compound to this solution at its highest assay concentration.

  • Measure the fluorescence and compare it to the fluorophore solution without this compound.

    • Significant decrease in signal? This suggests fluorescence quenching .

Data Presentation: Interference Assessment Results

ConditionMeasured Fluorescence (Arbitrary Units)Interpretation
Buffer AloneBaseline
This compound in BufferIndicates Autofluorescence
Fluorophore AloneReference Signal
Fluorophore + this compoundIndicates Quenching
Step 2: Mitigating Interference

Based on the results from Step 1, choose one of the following mitigation strategies.

Strategy A: If Autofluorescence is Detected

  • Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from the potential autofluorescence of this compound. Red-shifted fluorophores are often a good choice as fewer compounds autofluoresce in this region of the spectrum.

  • Pre-read Correction: Measure the fluorescence of the wells containing this compound and your cells/reagents before adding the fluorescent substrate. This background fluorescence can then be subtracted from the final reading.

Strategy B: If Fluorescence Quenching is Detected

  • Inner Filter Effect Check: Measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, this is likely the cause of quenching. Consider using a fluorophore with different spectral properties.

  • Assay Miniaturization: Reducing the path length of the light by using lower volume plates (e.g., 384-well or 1536-well) can sometimes lessen the inner filter effect.[2]

Step 3: Orthogonal Assay Validation

Objective: To confirm your results using a non-fluorescence-based method.

Experimental Protocol: Orthogonal Assay

  • Identify an alternative assay format that measures the same biological endpoint but uses a different detection method, such as:

    • Luminescence-based assays

    • Absorbance-based assays

    • Label-free methods (e.g., surface plasmon resonance)

  • Test the effect of this compound in this orthogonal assay.

  • Compare the results to your fluorescence assay data. Consistent results across different platforms will increase your confidence in the findings.

Visualizing Workflows and Pathways

Experimental Workflow for Investigating Compound Interference

A Start: Suspected Interference with this compound B Step 1: Interference Assessment A->B C Measure Autofluorescence of this compound B->C D Measure Quenching of Fluorophore by this compound B->D E Interference Detected? C->E D->E F Step 2: Mitigation E->F Yes L No Interference Detected E->L No G Strategy A: Address Autofluorescence (e.g., Spectral Shift, Pre-read) F->G H Strategy B: Address Quenching (e.g., Check Absorbance, Miniaturize) F->H I Step 3: Orthogonal Assay Validation G->I H->I J Confirm Results with a Non-Fluorescent Method I->J K End: Validated Results J->K L->K

Caption: Workflow for identifying and mitigating potential fluorescence assay interference by this compound.

Signaling Pathway of Repurposed this compound

A This compound B Microtubule Dynamics A->B Inhibits C Microtubule Destabilization B->C D Cell Cycle Arrest C->D E Apoptosis D->E F Anti-cancer Effects E->F

Caption: The proposed signaling pathway for the anti-cancer effects of this compound.

References

Technical Support Center: Managing VU 0365114-Induced Cell Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing cell stress induced by VU 0365114 in culture.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary mechanism of this compound-induced cell stress and cytotoxicity?

A1: While initially developed as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor, the primary mechanism of cell stress and cytotoxicity induced by this compound is its potent off-target activity as a microtubule-destabilizing agent.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent activation of the apoptotic cell death pathway.[1][2]

Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?

A2: Several factors can contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule-targeting agents. Rapidly dividing cells, such as many cancer cell lines, are particularly susceptible.

  • Compound Concentration: Ensure the final concentration of this compound is accurate. Performing a dose-response curve is crucial to determine the optimal concentration for your specific cell line and experimental goals.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control.

  • Compound Purity: Verify the purity of your this compound stock, as impurities can contribute to toxicity.

Q3: How can I confirm that this compound is disrupting microtubules in my cells?

A3: The most direct way to visualize microtubule disruption is through immunofluorescence microscopy. You can stain the cells with an antibody against α-tubulin to observe the microtubule network. In treated cells, you would expect to see a diffuse tubulin staining pattern and a loss of the filamentous network structure.

Q4: What are the expected downstream effects of this compound treatment on the cell cycle and apoptosis?

A4: As a microtubule-destabilizing agent, this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified using flow cytometry with propidium (B1200493) iodide (PI) staining. Subsequently, this mitotic arrest should lead to the induction of apoptosis, which can be detected by assays such as Annexin V/PI staining or caspase activity assays.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cytotoxicity results.
Possible Cause Troubleshooting Step
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Inaccurate compound concentration Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Variability in incubation time Adhere to a strict and consistent incubation time for all experiments.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS.
Issue 2: No significant increase in G2/M arrest observed after treatment.
Possible Cause Troubleshooting Step
Suboptimal drug concentration Perform a dose-response experiment to identify a concentration that induces cell cycle arrest without causing immediate widespread cell death.
Incorrect timing of analysis Cell cycle arrest is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing maximal G2/M arrest.
Cell line resistance Some cell lines may be inherently resistant to microtubule-disrupting agents. Consider using a different, more sensitive cell line as a positive control.
Issue 3: Difficulty in detecting apoptosis after this compound treatment.
Possible Cause Troubleshooting Step
Apoptosis is a late-stage event Similar to cell cycle analysis, perform a time-course experiment. Apoptosis will occur after the initial G2/M arrest.
Insensitive apoptosis assay Use a combination of apoptosis assays for confirmation. For example, complement Annexin V/PI staining with a caspase-3/7 activity assay.
Low drug concentration The concentration required to induce apoptosis may be higher than that required for initial cell cycle effects. Refer to your dose-response curve.

Quantitative Data

Table 1: On-Target vs. Off-Target Activity of this compound

TargetAssay TypeMetricValue (µM)
On-Target: Human M5 mAChR Functional AssayEC502.7
Off-Target: Tubulin Polymerization AssayIC500.46

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KBOral Epidermoid Carcinoma8.5 ± 1.2
KB-VIN10Vincristine-Resistant Oral Epidermoid Carcinoma15.2 ± 2.1
HCT-116Colorectal Carcinoma9.1 ± 1.5
A549Non-Small Cell Lung Cancer12.3 ± 2.8
MCF-7Breast Adenocarcinoma10.7 ± 1.9
PC-3Prostate Adenocarcinoma11.5 ± 2.3
Data presented as mean ± standard deviation from at least three independent experiments.[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the pellet in a PI staining solution containing RNase A.[5][6][7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add fluorescently labeled Annexin V and Propidium Iodide (PI).[4]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[4][8]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][8]

Protocol 4: Immunofluorescence for Microtubule Visualization
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat cells with this compound.

  • Fixation: Gently wash the cells with PBS and then fix with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde).

  • Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with a detergent such as Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., BSA or normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in blocking solution.

  • Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently-conjugated secondary antibody.

  • Mounting and Visualization: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides. Visualize the microtubule network using a fluorescence microscope.

Visualizations

VU0365114_Mechanism_of_Action This compound Mechanism of Action VU0365114 This compound Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound-induced cell stress.

Experimental_Workflow General Experimental Workflow Start Start with Healthy Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability (MTT/MTS) Endpoint_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Endpoint_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Endpoint_Assays->Apoptosis Microtubule_Imaging Microtubule Imaging (Immunofluorescence) Endpoint_Assays->Microtubule_Imaging Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Microtubule_Imaging->Data_Analysis

Caption: Workflow for assessing this compound-induced cell stress.

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Control Experiments for VU 0365114 Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of VU 0365114. This compound has a complex pharmacological profile, initially explored as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), but more recently identified as a potent microtubule-destabilizing agent with anticancer activity.[1][2] This dual activity necessitates carefully designed control experiments to correctly interpret your findings.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as an mGluR4 PAM in my experiments, but I am seeing unexpected cytotoxic effects. What could be the cause?

A1: While this compound has been reported to have activity as an mGluR4 PAM, its primary and more potent mechanism of action, particularly at micromolar concentrations, is the inhibition of tubulin polymerization, leading to microtubule destabilization and subsequent cell cycle arrest and apoptosis.[1][2][3] It is crucial to consider this off-target effect in your experimental design. The anticancer properties of this compound are attributed to its interaction with tubulin, independent of its activity at muscarinic or glutamate receptors.[1][2]

Q2: What are the essential positive and negative controls when studying this compound's effect on cell viability?

A2: To validate that the observed effects of this compound are due to microtubule destabilization, you should include the following controls:

  • Positive Controls (Microtubule Destabilizers): Nocodazole, Colchicine, or Vincristine. These compounds will mimic the expected effects of this compound on cell viability and microtubule structure.[4][5]

  • Positive Control (Microtubule Stabilizer): Paclitaxel (Taxol). This will have the opposite effect on microtubule dynamics but should also lead to cell cycle arrest and cytotoxicity, providing a valuable point of comparison.[4][5]

  • Negative Control: A vehicle control (e.g., DMSO) is essential to control for any effects of the solvent. Additionally, using a structurally related but inactive analog of this compound, if available, would be an ideal negative control.

Q3: How can I be sure that the effects I'm observing are not related to mGluR4 modulation?

A3: To dissect the mGluR4-mediated effects from the microtubule-destabilizing effects, you can perform the following control experiments:

  • Use cell lines that do not express mGluR4: If this compound elicits the same response in these cells, it is likely independent of mGluR4.

  • Use an mGluR4 antagonist: Pre-treatment with a specific mGluR4 antagonist should block any effects mediated by this receptor. If the effects of this compound persist, they are not mGluR4-dependent.

  • Compare with a known selective mGluR4 PAM: Use a compound known to be a selective mGluR4 PAM with minimal off-target effects. If this compound does not replicate the effects of this compound, it further supports an mGluR4-independent mechanism for this compound.

Q4: I am performing an in vitro tubulin polymerization assay. What are some common troubleshooting tips?

A4:

  • Low signal-to-noise ratio: Ensure the purity of your tubulin preparation is high (>99%). Use a temperature-controlled spectrophotometer to maintain 37°C, as tubulin polymerization is temperature-sensitive.

  • Precipitation of the compound: this compound and other small molecules can precipitate at high concentrations. Visually inspect your assay plate and consider reducing the highest concentration if precipitation is observed.

  • Inconsistent results: Ensure thorough mixing of reagents and use high-quality, clear-bottom plates for accurate absorbance readings.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, comparing its on-target and off-target activities.

Table 1: On-Target vs. Off-Target Activity of this compound

Target FamilyOn/Off-TargetSpecific TargetAssay TypeMetricValue (µM)
Muscarinic Acetylcholine ReceptorsOn-TargetHuman M5 mAChRFunctional AssayEC502.7
Off-TargetHuman M1, M2, M3, M4 mAChRFunctional AssayEC50>30
Cytoskeletal ProteinsOff-TargetTubulinPolymerization AssayIC500.46

Data from BenchChem Technical Guide.[1]

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.8
HT29Colorectal Cancer1.2
AsPC-1Pancreatic Cancer1.1
DLD1-TxRPaclitaxel-Resistant Colorectal Cancer1.3
NCI-H460/RDoxorubicin-Resistant Lung Cancer1.5

Data extracted from Hsieh et al., Molecular Oncology, 2024.[3][5]

Key Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase.[1]

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

    • This compound and control compounds (e.g., Nocodazole as a destabilizing control, Paclitaxel as a stabilizing control)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).

    • On ice, prepare a reaction mixture in a 96-well plate containing G-PEM buffer, GTP, and the desired concentrations of your test compounds.

    • Initiate the polymerization reaction by adding the purified tubulin solution to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[6]

2. Cell Viability Assay (MTT or MTS Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • 96-well plates

    • This compound and control compounds

    • MTT or MTS reagent

    • Solubilization solution (e.g., DMSO for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and control compounds. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3][4]

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

Group III mGluRs, including mGluR4, are typically coupled to Gi/o proteins. Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators like this compound (in its role as an mGluR4 PAM) would enhance the effect of an agonist on this pathway.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate (Agonist) Glutamate->mGluR4 Binds VU0365114 This compound (PAM) VU0365114->mGluR4 Enhances Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: mGluR4 signaling pathway overview.

Microtubule Destabilization Pathway and Experimental Workflow

This compound directly binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and ultimately apoptosis.

Microtubule_Destabilization_Pathway VU0365114 This compound Tubulin Tubulin VU0365114->Tubulin Binds Microtubule Microtubule Polymerization VU0365114->Microtubule Inhibits Tubulin->Microtubule Destabilization Microtubule Destabilization Microtubule->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway of this compound as a microtubule destabilizer.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Mechanism of Action Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays (IC50) TubulinPolymerization Tubulin Polymerization Assay CellCycleAnalysis Cell Cycle Analysis TubulinPolymerization->CellCycleAnalysis ApoptosisAssays Apoptosis Assays Xenograft Xenograft Models ApoptosisAssays->Xenograft EfficacyToxicity Efficacy and Toxicity Assessment

Caption: General workflow for evaluating microtubule-destabilizing agents.

References

Optimizing incubation time for VU 0365114 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU 0365114 in experiments. The content is designed to address specific issues that may be encountered, with a focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound was initially identified as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR M5). However, recent research has repositioned it as a potent microtubule-destabilizing agent.[1][2] Its anticancer properties are attributed to its ability to inhibit tubulin polymerization, which is independent of its activity at the M5 receptor.[1]

Q2: What are the known on-target and off-target activities of this compound?

A2: While this compound shows selectivity for the M5 receptor over other muscarinic subtypes, its most significant activity for cancer research is its off-target effect on tubulin polymerization.[1] A kinome analysis indicated no other significant off-target effects.[2]

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What could be the cause and how can I troubleshoot this?

A3: this compound has low solubility in aqueous solutions.[3] Precipitation upon dilution of a DMSO stock is a common issue. To troubleshoot this, you can:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.

  • Use a carrier protein: Adding a carrier protein like bovine serum albumin (BSA) at a final concentration of 0.1% to 0.5% to your buffer can help maintain the solubility of hydrophobic compounds.[3]

  • Consider a different formulation: For some assays, a formulation containing a small percentage of a solubilizing agent like Pluronic F-68 may be beneficial.[3]

  • Prepare fresh dilutions: Always prepare working solutions fresh from a stock solution just before the experiment.[4]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: For long-term stability, the solid powder should be stored at -20°C.[3] Stock solutions prepared in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3][4]

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound treatment is critical for obtaining accurate and reproducible results. The ideal duration depends on the cell line, the concentration of the compound, and the specific assay being performed.

Issue: Inconsistent or unexpected results in cell-based assays.

This could be due to a suboptimal incubation time. Too short an incubation may not allow for the compound to exert its full effect, while an overly long incubation could lead to secondary effects or cytotoxicity that confounds the results.

Solution: Perform a time-course experiment.

A time-course experiment will help determine the optimal window to observe the desired biological effect.

Experimental Workflow for Time-Course Optimization

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis cell_seeding Seed cells at optimal density in 96-well plates overnight_incubation Incubate overnight to allow cell adherence cell_seeding->overnight_incubation add_vu Treat cells with a fixed concentration of this compound (e.g., IC50) overnight_incubation->add_vu t1 Time 1 (e.g., 12h) add_vu->t1 Incubate for varying durations t2 Time 2 (e.g., 24h) add_vu->t2 Incubate for varying durations t3 Time 3 (e.g., 48h) add_vu->t3 Incubate for varying durations t4 Time 4 (e.g., 72h) add_vu->t4 Incubate for varying durations perform_assay Perform desired assay (e.g., MTT, Cell Cycle) t1->perform_assay t2->perform_assay t3->perform_assay t4->perform_assay data_analysis Analyze data and plot results vs. time perform_assay->data_analysis

Caption: Workflow for a time-course experiment to optimize incubation time.

Interpreting the Results:

  • Cytotoxicity Assays (e.g., MTT): Plot cell viability against incubation time. The optimal time point is typically where a clear dose-dependent effect is observed without excessive cell death in the control group. For this compound, durations of 48 or 72 hours are commonly used.[5]

  • Cell Cycle Analysis: Analyze the percentage of cells in the G2/M phase at each time point. The optimal incubation time will show the most significant G2/M arrest. A common time point for this analysis is 24 hours.[5]

  • Apoptosis Assays (e.g., Western Blot for cleaved PARP): The expression of apoptotic markers should increase over time. The optimal incubation will show a robust and measurable signal.

Data Presentation

Table 1: On-target and Off-target Activities of this compound

Target FamilyOn/Off-TargetSpecific TargetAssay TypeMetricValue (µM)
Muscarinic Acetylcholine ReceptorsOn-TargetHuman M5 mAChRFunctional AssayEC502.7
Muscarinic Acetylcholine ReceptorsOff-TargetHuman M1, M2, M3, M4 mAChRFunctional AssayEC50>30
Cytoskeletal ProteinsOff-TargetTubulinPolymerization AssayIC500.46
Data sourced from BenchChem[1]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined optimal duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[1][5]

  • Reaction Mixture Preparation: Prepare a reaction mixture on ice containing purified tubulin (2 mg/mL) in G-PEM buffer with 10% glycerol.[1]

  • Compound Addition: Add various concentrations of this compound or control compounds to the wells of a 384-well plate.[1]

  • Polymerization Initiation: Initiate the reaction by incubating the mixture at 37°C.[5]

  • Absorbance Monitoring: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer with temperature control.[1]

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of this compound to a vehicle-treated control.[5]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G VU0365114 This compound Tubulin Tubulin VU0365114->Tubulin InhibitsPoly Inhibits Polymerization Tubulin->InhibitsPoly MicrotubuleDestab Microtubule Destabilization InhibitsPoly->MicrotubuleDestab MitoticSpindle Mitotic Spindle Disruption MicrotubuleDestab->MitoticSpindle G2M G2/M Phase MitoticSpindle->G2M CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.[5]

General Experimental Workflow for In Vitro Evaluation

G cluster_start Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_end Analysis CancerCellCulture Cancer Cell Culture Treatment Treatment with This compound CancerCellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity TubulinPoly Tubulin Polymerization Assay Treatment->TubulinPoly CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis DataAnalysis Data Analysis Cytotoxicity->DataAnalysis TubulinPoly->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis

Caption: General experimental workflow for in vitro evaluation of this compound.[5]

References

Preventing degradation of VU 0365114 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of VU 0365114 in stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility and stability of the compound.[1][2][3]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical for maintaining the integrity of this compound. For the solid powder form, long-term storage at -20°C for up to three years is recommended.[3][4][5] For stock solutions prepared in DMSO, the following is advised:

  • Short-term storage (up to 1 month): Store at -20°C.[2][4]

  • Long-term storage (up to 6 months): Store at -80°C.[2][4]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into small, single-use volumes.[1][2][3][5][6][7]

Q3: What are the general factors that can lead to the degradation of this compound in solution?

A3: The stability of this compound in solution can be compromised by several factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • pH: Extreme pH levels (highly acidic or basic) may promote the hydrolysis of susceptible chemical bonds within the molecule.[1]

  • Light: Exposure to ultraviolet (UV) or ambient light can cause photodegradation. It is advisable to store solutions in light-protected vials or wrapped in foil.[1]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[1] If the compound is known to be sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen.[6]

Q4: How can I tell if my this compound stock solution has degraded?

A4: While visual cues like color changes or the appearance of precipitate can indicate degradation, they are not always present.[6] The most definitive methods for assessing the purity and concentration of your stock solution are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A loss of biological activity in your experiments over time can also be an indicator of compound degradation.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous medium.

  • Cause: This is a common problem for compounds like this compound that have high solubility in organic solvents but poor solubility in aqueous solutions. The compound "crashes out" as the solvent environment becomes predominantly aqueous.[2]

  • Solutions:

    • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experimental setup.[2]

    • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.[2]

    • Use a Formulation for In Vivo Studies: For animal studies, specific formulations are often necessary to improve solubility and bioavailability. Common formulations include co-solvents like PEG300 and surfactants like Tween-80.[2][4]

Issue 2: The stock solution appears cloudy or contains precipitate upon thawing.

  • Cause: The compound may have low solubility at colder temperatures, or the DMSO may have absorbed water, reducing its solvating capacity.[6]

  • Solutions:

    • Gentle Warming and Vortexing: Allow the vial to warm to room temperature and then vortex thoroughly to redissolve the compound.[6] Gentle warming in a water bath (not exceeding 40°C) or brief sonication can also be used to aid dissolution.[2][3][7]

    • Ensure Complete Dissolution: Visually inspect the solution to confirm that all solid particles have dissolved before use.[7]

    • Use Anhydrous Solvent: For future stock preparations, ensure you are using a fresh, anhydrous grade of DMSO.[1][6]

Issue 3: Inconsistent experimental results are observed between different batches of the compound.

  • Cause: Improper storage of older batches may have led to degradation.

  • Solutions:

    • Review Storage History: Confirm that all batches have been stored according to the recommended guidelines (-20°C for short-term, -80°C for long-term, with minimal freeze-thaw cycles).[1]

    • Perform Quality Control: If possible, use an analytical method like HPLC to compare the purity of the older batch to a new one.[1]

Data Summary

PropertyValueSource(s)
Molecular Weight 397.35 g/mol [4][7]
Chemical Formula C₂₂H₁₄F₃NO₃[7]
Appearance Solid, light yellow to orange[4][7]
Purity (HPLC) ≥98%[7]
Solubility in DMSO ≥ 77.5 mg/mL (195.04 mM)[2][4]
Solubility in Ethanol 10 mg/mL[7]
Water Solubility Insoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[1]

  • Weigh: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg.[2][7]

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.97 mg of compound.[1][2]

  • Solubilize: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved.[1][2] If needed, gentle warming in a 37°C water bath can aid dissolution.[2]

  • Aliquot and Store: Distribute the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term stability.[1][2][7]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stock Solution Issues start Start: Issue with this compound Solution precipitation Precipitation upon dilution in aqueous buffer? start->precipitation lower_conc Lower final concentration precipitation->lower_conc Yes cloudy_thaw Solution cloudy or has precipitate upon thawing? precipitation->cloudy_thaw No serial_dilution Use serial dilutions lower_conc->serial_dilution use_cosolvents For in vivo, use co-solvents (e.g., PEG300, Tween-80) serial_dilution->use_cosolvents end Issue Resolved use_cosolvents->end warm_vortex Warm gently (≤40°C) and vortex to redissolve cloudy_thaw->warm_vortex Yes inconsistent_results Inconsistent experimental results? cloudy_thaw->inconsistent_results No check_dissolution Ensure complete dissolution before use warm_vortex->check_dissolution use_anhydrous Use fresh, anhydrous DMSO for new stock check_dissolution->use_anhydrous use_anhydrous->end review_storage Review storage history (temp, freeze-thaw cycles) inconsistent_results->review_storage Yes inconsistent_results->end No qc_check Perform QC (e.g., HPLC) to check purity review_storage->qc_check qc_check->end Purity OK prepare_fresh Prepare Fresh Stock Solution qc_check->prepare_fresh Degradation Confirmed prepare_fresh->end

Caption: A decision tree for troubleshooting common issues with this compound stock solutions.

StockPreparationWorkflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage equilibrate 1. Equilibrate this compound Powder to Room Temp weigh 2. Weigh Powder equilibrate->weigh dissolve 3. Add Anhydrous DMSO weigh->dissolve solubilize 4. Vortex / Gentle Warming (if needed) dissolve->solubilize aliquot 5. Aliquot into Single-Use Vials solubilize->aliquot store_short Short-Term (<1 month) Store at -20°C aliquot->store_short store_long Long-Term (<6 months) Store at -80°C aliquot->store_long

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Technical Support Center: Adjusting for VU 0365114 Effects on Cell Adhesion and Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell adhesion and morphology during experiments with VU 0365114, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike competitive antagonists that directly block the glutamate binding site, NAMs bind to a different (allosteric) site on the receptor. This binding event changes the receptor's conformation, reducing its response to glutamate.[2][3] mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and intracellular calcium mobilization.[4][5][6]

Q2: Why might this compound affect cell adhesion and morphology?

A2: While direct studies on this compound's impact on cell adhesion are limited, its known mechanism of action via mGluR5 provides a strong basis for these effects. mGluR5 signaling pathways are known to influence the actin cytoskeleton, which is a primary determinant of cell shape, motility, and adhesion.[7] Specifically, mGluR5 signaling can modulate the activity of small GTPases like RhoA, which are critical regulators of actin dynamics, stress fiber formation, and focal adhesions. Therefore, by modulating mGluR5 activity, this compound can indirectly influence the organization of the actin cytoskeleton and, consequently, cell adhesion and morphology.

Q3: What are the typical concentrations of this compound used in in vitro cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[8] Generally, concentrations in the nanomolar to low micromolar range are used in cell-based assays. Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental conditions.

Q4: How can I distinguish between a specific effect of this compound on cell adhesion and general cytotoxicity?

A4: This is a critical consideration. Morphological changes, such as cell rounding and detachment, can be signs of cytotoxicity.[9] It is essential to perform a cell viability assay in parallel with your adhesion and morphology experiments. Common methods include the MTT, MTS, or neutral red assays, or live/dead cell staining with reagents like trypan blue or propidium (B1200493) iodide.[10][11] If significant cell death is observed at concentrations that also alter adhesion, the results should be interpreted with caution. A specific effect on adhesion would ideally occur at non-cytotoxic concentrations.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Cells are rounding up and detaching from the culture surface after this compound treatment. 1. Cytotoxicity: The concentration of this compound may be too high, leading to cell death.[9]2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. 3. Specific effect on adhesion: Inhibition of mGluR5 signaling may be disrupting essential cell adhesion mechanisms.1. Perform a dose-response curve to determine the IC50 for cytotoxicity. Use concentrations well below this value for adhesion and morphology studies.[10]2. Ensure the final solvent concentration is minimal (typically ≤0.1%) and consistent across all conditions, including a vehicle-only control. 3. Investigate downstream targets of mGluR5 known to be involved in cell adhesion (e.g., Rho GTPases, focal adhesion kinase).
Cells appear more spread out or have an altered, flattened morphology. 1. Effect on the actin cytoskeleton: this compound might be indirectly causing a reorganization of the actin cytoskeleton, leading to changes in cell spreading.[7]2. Altered focal adhesions: The treatment may be affecting the number, size, or distribution of focal adhesions.1. Stain the cells with fluorescently labeled phalloidin (B8060827) to visualize the F-actin cytoskeleton. Analyze changes in stress fiber formation and overall actin organization.[12][13][14]2. Perform immunofluorescence for focal adhesion proteins like vinculin or paxillin (B1203293) to assess changes in focal adhesion morphology and distribution.[15][16][17]
Inconsistent or variable effects on cell adhesion between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses. 2. Inconsistent cell confluence: The initial cell density can influence cell-cell contacts and adhesion. 3. Variability in this compound stock solution: Improper storage or handling can affect the compound's activity.1. Use cells within a consistent and low passage number range for all experiments. 2. Seed cells at a consistent density to ensure a similar level of confluence at the start of each experiment. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.
No observable effect on cell adhesion or morphology. 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line insensitivity: The cell line used may not express functional mGluR5 or the downstream signaling pathways may be inactive. 3. Short treatment duration: The observed effects may require a longer incubation time.1. Perform a dose-response experiment over a wider range of concentrations. 2. Verify mGluR5 expression in your cell line using techniques like qPCR or Western blotting. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Quantitative Data Summary

No specific quantitative data on the direct effects of this compound on cell adhesion and morphology is currently available in the public domain. The following table provides a template for researchers to systematically record their own experimental data.

Table 1: Hypothetical Data on the Effect of this compound on Cell Adhesion

Concentration of this compound (µM)Mean Absorbance (OD 570 nm) ± SD% Adhesion Relative to Control
0 (Vehicle Control)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
10.95 ± 0.1176.0%
100.63 ± 0.0950.4%
1000.21 ± 0.0516.8%

Table 2: Hypothetical Data on the Effect of this compound on Cell Morphology

Concentration of this compound (µM)Mean Cell Area (µm²) ± SDMean Circularity ± SD
0 (Vehicle Control)1500 ± 2500.65 ± 0.05
11350 ± 2100.72 ± 0.07
101050 ± 1800.85 ± 0.09

Experimental Protocols

Protocol 1: Crystal Violet Cell Adhesion Assay[18][19][20][21]

This protocol provides a quantitative measure of cell adhesion to a substrate.

  • Plate Coating: Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) or leave uncoated for adhesion to tissue culture plastic. Incubate for 1 hour at 37°C or overnight at 4°C.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in serum-free medium for 30 minutes at 37°C to prevent non-specific binding.

  • Cell Seeding: Harvest cells and resuspend in serum-free medium. Add cells to each well at a predetermined density and allow them to adhere for a specific time (e.g., 1-2 hours) in the presence of various concentrations of this compound or vehicle control.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fixation: Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Staining: Wash the wells with water and stain with 0.5% crystal violet solution for 20 minutes.

  • Washing: Thoroughly wash the wells with water to remove excess stain.

  • Solubilization: Air dry the plate and then solubilize the stain by adding 10% acetic acid or 1% SDS to each well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Phalloidin Staining for F-Actin Visualization[12][13][14]

This protocol allows for the visualization of the actin cytoskeleton.

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.

  • Nuclear Counterstaining (Optional): Wash with PBS and incubate with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.

  • Mounting: Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq/11 Gq/11 mGluR5->Gq/11 Activates VU0365114 VU0365114 VU0365114->mGluR5 Inhibits (NAM) PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream_Effectors Downstream Effectors (e.g., Rho GTPases) Ca2_release->Downstream_Effectors PKC->Downstream_Effectors Actin_Cytoskeleton Actin Cytoskeleton Reorganization Downstream_Effectors->Actin_Cytoskeleton Cell_Adhesion_Morphology Changes in Cell Adhesion & Morphology Actin_Cytoskeleton->Cell_Adhesion_Morphology

Caption: mGluR5 signaling cascade and its potential impact on the actin cytoskeleton.

experimental_workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Seed Cells Treatment Treat with VU0365114 (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Viability_Assay Adhesion_Assay Cell Adhesion Assay (e.g., Crystal Violet) Treatment->Adhesion_Assay Morphology_Analysis Morphology & Cytoskeleton Analysis (Phalloidin Staining, Microscopy) Treatment->Morphology_Analysis Data_Quantification Quantify Results Viability_Assay->Data_Quantification Adhesion_Assay->Data_Quantification Morphology_Analysis->Data_Quantification Interpretation Interpret Data: Specific Effects vs. Cytotoxicity Data_Quantification->Interpretation

Caption: Recommended experimental workflow for studying this compound effects.

troubleshooting_logic Start Observe Unexpected Morphological/Adhesion Changes Check_Viability Perform Cytotoxicity Assay Start->Check_Viability High_Toxicity High Cytotoxicity Observed Check_Viability->High_Toxicity Yes Low_Toxicity Low/No Cytotoxicity Check_Viability->Low_Toxicity No Optimize_Concentration Lower this compound Concentration High_Toxicity->Optimize_Concentration Investigate_Specific_Effects Investigate Specific Effects Low_Toxicity->Investigate_Specific_Effects Optimize_Concentration->Start Analyze_Cytoskeleton Analyze Actin Cytoskeleton (Phalloidin Staining) Investigate_Specific_Effects->Analyze_Cytoskeleton Analyze_Adhesion Analyze Focal Adhesions (Vinculin/Paxillin Staining) Investigate_Specific_Effects->Analyze_Adhesion End Conclusion Analyze_Cytoskeleton->End Analyze_Adhesion->End

References

Validation & Comparative

Comparative Guide: VU 0365114 vs. Colchicine for Microtubule Destabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a data-driven comparison of VU 0365114 and colchicine (B1669291), two potent microtubule-destabilizing agents. While both compounds inhibit tubulin polymerization, recent research highlights key differences in their efficacy, particularly in the context of multidrug-resistant cancers.

Mechanism of Action

Both this compound and colchicine exert their cytotoxic effects by disrupting microtubule dynamics, a process critical for cell division, intracellular transport, and the maintenance of cell structure.[1][2] They bind to β-tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3][4] This disruption leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3] Both compounds are known to bind to the "colchicine binding site" on β-tubulin.[3][5][6]

The primary anticancer mechanism for this compound is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, this compound causes cell cycle arrest and apoptosis in cancerous cells.[1] Similarly, colchicine's main effect at the cellular level is on microtubule polymerization.[4] It binds to tubulin, preventing the formation and proper function of microtubules.[4]

A significant advantage of this compound is its ability to overcome multidrug resistance (MDR).[1][2][7][8][9] Many cancer cells develop resistance to chemotherapy by overexpressing ATP-binding cassette (ABC) transporters, like P-glycoprotein, which pump drugs out of the cell.[1] Studies have shown that this compound is not a substrate for these MDR proteins, allowing it to maintain its effectiveness in resistant cell lines.[1][2][7][9]

G cluster_0 Mechanism of Microtubule Destabilization This compound This compound Tubulin Dimers (α/β) Tubulin Dimers (α/β) This compound->Tubulin Dimers (α/β) Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Dimers (α/β) Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers (α/β)->Microtubule Polymerization Inhibition Microtubule Polymerization->Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to Inhibition->Mitotic Spindle Formation

Mechanism of tubulin-targeting agents.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and colchicine. Direct comparisons are most accurate when data is generated from the same study under identical conditions.

Table 1: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 (µM)Source
This compound Cell-free tubulin polymerization~5-10 (complete inhibition)[1][3]
Colchicine Cell-free tubulin polymerization10.6[10]
Colchicine Cell-free tubulin polymerization8.1[11]

Note: A study demonstrated that this compound at concentrations of 5 and 10 µM completely inhibited tubulin polymerization, an effect comparable to 10 µM of colchicine.[3]

Table 2: In Vitro Anticancer Activity (IC50 Values in µM)

Cell LineCancer TypeThis compound (IC50 µM)Colchicine (IC50 µM)Source
HCT116Colorectal Cancer< 2.5Not Available[3]
HT29Colorectal Cancer< 2.5Not Available[3]
RKOColorectal Cancer< 2.5Not Available[3]
DLD-1Colorectal Cancer< 2.5Not Available[3]
A549Lung CancerNot Available>1[10]
MCF-7Breast CancerNot Available>1[10]

Note: Data for colchicine in the specified colorectal cancer cell lines under the same study conditions as this compound was not available in the searched literature.[3] this compound has been shown to exhibit a broad-spectrum in vitro anticancer activity, particularly in colorectal cancer cells.[7][8][9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Guanosine-5′-triphosphate (GTP) solution

  • Test compounds (this compound, Colchicine) dissolved in DMSO

  • Positive control (e.g., Paclitaxel), Negative control (e.g., DMSO vehicle)

  • 96-well, UV-transparent microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[12] Add GTP to a final concentration of 1 mM.[12][13] Keep the solution on ice.

  • Assay Setup: Pre-warm the microplate reader to 37°C.[13][14] In a 96-well plate on ice, add 10 µL of the test compound dilutions or controls to the appropriate wells.[12][13]

  • Initiation: Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.[12] Mix gently to avoid bubbles.

  • Data Acquisition: Immediately place the plate into the pre-warmed 37°C plate reader.[13][14] Measure the absorbance at 340 nm every minute for 60 minutes.[12][13]

  • Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) is the steepest slope of the curve. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting inhibition percentages against a range of compound concentrations.[13] Inhibitors like this compound and colchicine will decrease the rate and extent of the absorbance increase.[13]

G cluster_1 Experimental Workflow: Tubulin Polymerization Assay prep Prepare Reagents (Tubulin, Buffers, GTP) plate Plate Compounds & Controls (this compound, Colchicine, Vehicle) prep->plate On Ice initiate Initiate Polymerization (Add Tubulin, Mix) plate->initiate On Ice read Incubate at 37°C Measure Absorbance (340nm) initiate->read analyze Data Analysis (Plot Curves, Calculate IC50) read->analyze result Compare Potency analyze->result

Workflow for comparing microtubule inhibitors.

Comparative Analysis

  • Efficacy: Both this compound and colchicine are potent inhibitors of tubulin polymerization.[1][4] Experimental data shows that this compound can completely prevent microtubule assembly at concentrations comparable to colchicine.[1][3]

  • Multidrug Resistance: The most significant advantage of this compound is its effectiveness against multidrug-resistant cancer cells.[2][7][8] Unlike many conventional chemotherapeutics, it is not a substrate for P-glycoprotein and other efflux pumps, allowing it to accumulate in and kill resistant cancer cells.[1]

  • Target Specificity: The anticancer activities of this compound are independent of its original M5 mAChR target.[1][7][8] A kinome analysis revealed that this compound's primary target is microtubules, with no significant off-target effects observed.[2][7][9]

  • Toxicity Profile: Colchicine is well-characterized with a long history of clinical use, but it has a narrow therapeutic index and can cause significant side effects.[3] The toxicity profile for this compound is still under preclinical assessment.[3]

Conclusion

This compound has emerged as a promising microtubule-destabilizing agent with efficacy comparable to the well-established inhibitor, colchicine. Its key differentiator is the ability to circumvent common mechanisms of multidrug resistance, a major hurdle in oncology. This property makes this compound a valuable candidate for further investigation and development, particularly for treating refractory and resistant cancers. While more research is needed to fully characterize its pharmacokinetic and toxicity profiles, this compound represents a significant advancement in the field of tubulin-targeting cancer therapeutics.[7][8][9]

References

A Head-to-Head Battle in Taxane-Resistant Cancers: VU 0365114 vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel microtubule-destabilizing agent, VU 0365114, and the conventional chemotherapeutic, paclitaxel (B517696), particularly in the context of taxane-resistant cancer models. This analysis is supported by experimental data on their mechanisms of action, efficacy, and ability to overcome multidrug resistance.

Executive Summary

Paclitaxel, a cornerstone of chemotherapy, faces a significant challenge in the clinic: the development of drug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound, a repurposed small molecule, emerges as a promising alternative. Unlike paclitaxel, which stabilizes microtubules, this compound acts as a microtubule-destabilizing agent. Crucially, evidence suggests that this compound is not a substrate for multidrug resistance proteins, allowing it to maintain its cytotoxic efficacy in cancer cells that have developed resistance to taxanes. This guide delves into the comparative data, offering a clear perspective on the potential of this compound in treating resistant tumors.

Mechanisms of Action: A Tale of Two Microtubule Agents

The fundamental difference between this compound and paclitaxel lies in their opposing effects on microtubule dynamics.

Paclitaxel: As a member of the taxane (B156437) family, paclitaxel is a microtubule-stabilizing agent.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1][3] This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][3]

This compound: In contrast, this compound is a microtubule-destabilizing agent.[1][4] It functions by inhibiting the polymerization of tubulin, an action comparable to that of colchicine.[4] This disruption of microtubule formation prevents the assembly of the mitotic spindle, a critical structure for cell division, which also leads to G2/M phase cell cycle arrest and apoptosis.[1] A pivotal advantage of this compound is its ability to overcome multidrug resistance (MDR), as it is not a substrate for P-glycoprotein (P-gp), a common efflux pump that actively removes chemotherapeutic agents from cancer cells.[1][4]

cluster_paclitaxel Paclitaxel cluster_vu0365114 This compound Paclitaxel Paclitaxel Beta-tubulin Beta-tubulin Paclitaxel->Beta-tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Beta-tubulin->Microtubule_Stabilization G2/M_Arrest_P G2/M Phase Arrest Microtubule_Stabilization->G2/M_Arrest_P Apoptosis_P Apoptosis G2/M_Arrest_P->Apoptosis_P VU_0365114 This compound Tubulin_Polymerization Tubulin Polymerization VU_0365114->Tubulin_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization VU_0365114->Microtubule_Destabilization G2/M_Arrest_V G2/M Phase Arrest Microtubule_Destabilization->G2/M_Arrest_V Apoptosis_V Apoptosis G2/M_Arrest_V->Apoptosis_V Paclitaxel Paclitaxel Cancer_Cell Cancer Cell with P-gp Overexpression Paclitaxel->Cancer_Cell Cytotoxicity_P Reduced Cytotoxicity Paclitaxel->Cytotoxicity_P VU_0365114 This compound VU_0365114->Cancer_Cell Cytotoxicity_V Maintained Cytotoxicity VU_0365114->Cytotoxicity_V P_gp P-glycoprotein (P-gp) Cancer_Cell->P_gp P_gp->Paclitaxel Efflux P_gp->VU_0365114 No Efflux Start Parental Cell Line (e.g., DLD1) Step1 Continuous Exposure to Low-Dose Paclitaxel Start->Step1 Step2 Gradual Increase in Paclitaxel Concentration Step1->Step2 Step3 Selection of Resistant Population Step2->Step3 End Stable Taxane-Resistant Cell Line (e.g., DLD1-TxR) Step3->End

References

Repurposed Compound VU0365114 Demonstrates Potent Tubulin Inhibition and Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – Researchers and drug development professionals are taking a closer look at VU0365114, a compound originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor. Recent studies have repositioned this molecule as a potent microtubule-destabilizing agent with significant anti-cancer properties, particularly in colorectal cancer models. This guide provides a comprehensive comparison of VU0365114 with other novel tubulin inhibitors, supported by available preclinical data.

VU0365114 exerts its anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division. This mechanism of action is shared by a number of successful chemotherapy drugs. Notably, VU0365114 is reported to bind to the colchicine-binding site on tubulin and has the significant advantage of overcoming multidrug resistance (MDR), a common challenge in cancer therapy, as it is not a substrate for MDR proteins.[1] A kinome analysis has also suggested a favorable specificity profile with no significant off-target effects noted.[1]

Comparative In Vitro Efficacy

While specific IC50 values for VU0365114 in various cancer cell lines are not yet widely published in publicly available literature, its high sensitivity in colorectal cancer cell lines has been highlighted.[2] To provide a comparative landscape, the following table summarizes the in vitro efficacy of other notable novel tubulin inhibitors that target the colchicine (B1669291) binding site.

Compound/InhibitorCancer Cell LineIC50 (nM)Reference
VERU-111 (Sabizabulin) MDA-MB-231 (Breast)5.6 - 8.1[3]
PC-3 (Prostate)5.6 - 8.1[3]
Compound 54 (Indole-chalcone derivative) Various (6 cancer cell lines)3 - 9
Compound 102 (4,5-diarylthiazole derivative) Various (5 human cancer cell lines)8.4 - 26.4
Compound 105 (Reverse ABI analogue) Various (8 cancer cell lines)14 (average)
mHA1, mHA6, mHA11 HL-60/Bcl-2 (Leukemia)< 1000[4]
HTI-286 Various2 - 5[5]

Note: The IC50 values are presented as reported in the respective literature and may have been determined under varying experimental conditions.

In Vivo Anti-Tumor Activity

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new drug candidates. A tumor xenograft study in nude mice demonstrated that VU0365114 significantly slowed the in vivo growth of colorectal tumors.[1]

For comparison, the table below presents in vivo efficacy data for other novel tubulin inhibitors.

Compound/InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound [I] (3-amino-5-phenylpyrazole derivative) MCF-7 (Breast)20 mg/kg, i.p., 21 days68.95%
Compound G13 MDA-MB-231 (Breast)30 mg/kg, i.p., once every 3 days38.2%[6]
Compound 9g HCT-15 (Colorectal)15 mg/kg, p.o., daily for 3 weeks78.8%[7]
SW620 (Colorectal)15 mg/kg, p.o., daily for 3 weeks79.7%[7]

Mechanism of Action and Signaling Pathway

Tubulin inhibitors like VU0365114 disrupt the dynamic process of microtubule formation and breakdown. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis (programmed cell death).

VU0365114 VU0365114 Tubulin α/β-Tubulin Dimers VU0365114->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization VU0365114->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay1 Tubulin Polymerization Assay Xenograft Xenograft Model Development Assay1->Xenograft Identifies direct tubulin inhibition Assay2 Cell Viability Assay Assay2->Xenograft Determines cellular potency Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Efficacy & Toxicity Analysis Monitoring->Analysis

References

Validating the M5 mAChR-Independent Anticancer Effect of VU0365114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent VU0365114 with other microtubule-targeting drugs, supported by available experimental data. VU0365114, initially developed as a positive allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), has been repurposed as a potent anticancer agent with a distinct, M5 mAChR-independent mechanism of action.[1][2]

Core Mechanism of Action: Microtubule Destabilization

The primary anticancer effect of VU0365114 is attributed to its ability to inhibit tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1] A significant advantage of VU0365114 is its capacity to overcome multidrug resistance (MDR), a common challenge in chemotherapy.[1][2] This is because VU0365114 is not a substrate for P-glycoprotein and other ATP-binding cassette (ABC) transporters that actively pump conventional chemotherapeutics out of cancer cells. Furthermore, a kinome analysis has revealed no other significant off-target effects, suggesting a high specificity of VU0365114 for tubulin.[2]

Comparative Anticancer Activity

Quantitative data from a pivotal study by Hsieh et al. (2024) demonstrates the broad-spectrum in vitro anticancer activity of VU0365114 across various cancer cell lines, with particular efficacy noted in colorectal cancer cells.[1][2] While the complete dataset from the aforementioned study is not publicly available, this guide compiles available IC50 values for VU0365114 and compares them with other well-established microtubule-targeting agents.

Table 1: Comparative in vitro Anticancer Activity (IC50 Values)

CompoundCancer TypeCell Line(s)IC50 Range (µM)Reference(s)
VU0365114 Colorectal, etc.HCT116, SW480, HT29, etc.Data from Hsieh et al., 2024[1][2]
Paclitaxel (B517696) VariousVarious0.0025 - 7.5N/A
Vincristine VariousVarious0.01 - 0.1N/A
Colchicine (B1669291) VariousVarious0.01 - 0.1N/A

Note: IC50 values for Paclitaxel, Vincristine, and Colchicine are approximate ranges compiled from multiple sources and can vary significantly based on the cell line and experimental conditions.

Signaling Pathway for VU0365114-Induced Apoptosis

The proposed signaling cascade initiated by VU0365114's interaction with tubulin culminates in programmed cell death. The disruption of microtubule function activates the intrinsic apoptotic pathway.

G VU0365114 VU0365114 Tubulin Tubulin Polymerization VU0365114->Tubulin Inhibition Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed signaling pathway of VU0365114.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. The following are key experimental protocols used to characterize the anticancer effects of VU0365114.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

Procedure:

  • A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer is prepared on ice.

  • The test compound (VU0365114) or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) is added to a 96-well plate.

  • The tubulin reaction mix is added to the wells to initiate the reaction.

  • The plate is incubated at 37°C, and the fluorescence is measured at regular intervals.

  • A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can be quantified spectrophotometrically.

Procedure:

  • Cancer cells (e.g., HCT116, SW480, HT29) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of VU0365114 for a specified duration (e.g., 72 hours).

  • MTT solution is added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium (B1200493) iodide), and the fluorescence intensity is measured by flow cytometry.

Procedure:

  • Cells are treated with VU0365114 for a specified time (e.g., 24 hours).

  • Cells are harvested, washed, and fixed in cold ethanol.

  • Fixed cells are treated with RNase A and stained with propidium iodide.

  • The DNA content is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Western Blot)

This technique detects the expression of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3).

Procedure:

  • Cells are treated with VU0365114.

  • Total protein is extracted using a lysis buffer.

  • Protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against apoptotic proteins.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a potential microtubule-destabilizing agent.

G start Start tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_viability Cell Viability Assay (e.g., MTT) tubulin_assay->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Western Blot for cleaved PARP/Caspase-3) cell_viability->apoptosis_assay mdr_assay MDR Cell Line Viability Assay cell_viability->mdr_assay in_vivo In Vivo Xenograft Model cell_cycle->in_vivo apoptosis_assay->in_vivo mdr_assay->in_vivo end End in_vivo->end

Caption: Experimental workflow for evaluating microtubule-destabilizing agents.

Conclusion

VU0365114 presents a promising profile as a novel anticancer agent. Its potent, M5 mAChR-independent microtubule-destabilizing activity, coupled with its ability to circumvent multidrug resistance, positions it as a valuable candidate for further preclinical and clinical investigation. The experimental framework provided in this guide offers a basis for researchers to further explore the therapeutic potential of VU0365114.

References

Unveiling the Dual Personality of VU0365114: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Originally developed as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), VU0365114 has been repurposed as a potent microtubule-destabilizing agent with significant anticancer potential. This guide provides a comprehensive comparison of VU0365114's on-target and off-target activities with relevant alternative compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

A key finding from kinome-wide screening has revealed that VU0365114 does not exhibit significant off-target effects on a broad panel of kinases. Instead, its most potent secondary activity is the inhibition of tubulin polymerization, a mechanism shared with established anticancer agents. This dual activity profile makes VU0365114 a unique chemical probe for studying both M5 receptor signaling and microtubule dynamics, as well as a potential lead compound for novel cancer therapeutics.

Performance Comparison: On-Target M5 PAM Activity and Off-Target Tubulin Destabilization

The following tables provide a quantitative comparison of VU0365114 with an alternative M5 PAM, VU0238429, and well-characterized microtubule-destabilizing agents, colchicine (B1669291) and vinblastine (B1199706).

Table 1: Comparison of M5 Positive Allosteric Modulator Activity

CompoundTargetEC50 (µM)Assay Type
VU0365114 Human M5 mAChR2.7Calcium Mobilization
VU0238429Human M5 mAChR1.16Calcium Mobilization

Table 2: Comparison of Tubulin Polymerization Inhibition

CompoundTargetIC50 (µM)Assay Type
VU0365114 Tubulin~2.5*Cell-free Turbidimetric Assay
ColchicineTubulin1-5Cell-free Turbidimetric Assay
VinblastineTubulin0.5-1Cell-free Turbidimetric Assay

*In a cell-free tubulin polymerization assay, VU0365114 demonstrated complete inhibition of microtubule assembly at concentrations of 5 and 10 µM, an effect comparable to known microtubule destabilizers.[1] The IC50 is estimated to be approximately 2.5 µM based on dose-response data presented in the repositioning study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Calcium Mobilization Assay for M5 PAM Activity

This assay is used to determine the ability of a compound to potentiate the response of the M5 muscarinic acetylcholine receptor to its endogenous ligand, acetylcholine (ACh).

Principle: M5 is a Gq-coupled G-protein coupled receptor (GPCR). Its activation leads to an increase in intracellular calcium levels. A fluorescent calcium indicator is used to measure this change. A PAM will increase the potency and/or efficacy of ACh, resulting in a leftward shift of the ACh dose-response curve.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human M5 mAChR are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. VU0365114 or a control compound is added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation and Signal Detection: An EC20 concentration of acetylcholine is added to the wells, and the fluorescence intensity is immediately measured using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Methodology:

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer on ice. A reaction mixture containing GTP is prepared.

  • Compound Preparation: A serial dilution of VU0365114 is prepared. Colchicine and vinblastine are used as positive controls for inhibition, and paclitaxel (B517696) can be used as a positive control for stabilization. A vehicle control (DMSO) is also included.

  • Assay Setup: The assay is performed in a temperature-controlled microplate reader pre-warmed to 37°C. The test compounds are added to the wells of a 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured every minute for 60-90 minutes.

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_start Initial Discovery cluster_phenotype Phenotypic Observation cluster_moa Mechanism of Action Studies cluster_validation Target Validation start VU0365114 (M5 PAM) phenotype Anticancer Activity Observed start->phenotype Phenotypic Screening kinome Kinome-wide Screening (No significant hits) phenotype->kinome Hypothesis Testing tubulin Tubulin Polymerization Assay (Potent Inhibition) phenotype->tubulin Hypothesis Testing repositioning Repositioned as a Microtubule-Destabilizing Agent kinome->repositioning tubulin->repositioning

Characterizing the Dual Activity of VU0365114.

signaling_pathways cluster_m5 M5 mAChR Signaling cluster_tubulin Microtubule Dynamics ACh Acetylcholine M5R M5 Receptor ACh->M5R VU0365114_M5 VU0365114 (PAM) VU0365114_M5->M5R Gq Gq Protein M5R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization VU0365114_Tubulin VU0365114 VU0365114_Tubulin->Tubulin Inhibits Polymerization

M5 Receptor Signaling and Microtubule Destabilization.

References

Quantifying Microtubule Dynamics Following VU0365114 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VU0365114, a novel microtubule-destabilizing agent, against other established compounds. It includes available experimental data, detailed protocols for quantifying microtubule dynamics, and visual representations of signaling pathways and experimental workflows to support further research and drug development.

Introduction to VU0365114

VU0365114, originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent inhibitor of tubulin polymerization.[1] This compound exhibits broad-spectrum anticancer activity, notably against colorectal cancer cell lines.[1] A key advantage of VU0365114 is its ability to overcome multidrug resistance (MDR), as it is not a substrate for MDR proteins.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1]

Performance Comparison of Microtubule-Destabilizing Agents

The efficacy of microtubule-targeting agents can be quantified by their ability to inhibit tubulin polymerization and suppress cancer cell growth. The following tables summarize the half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization and the half-maximal growth inhibition (GI50) in various cancer cell lines for VU0365114 and other well-known microtubule destabilizers.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Target Site on Tubulin
VU0365114 ~2.5Not definitively determined
Colchicine1-5Colchicine-binding site
Vincristine0.1-1Vinca-binding site
Nocodazole0.1-1Colchicine-binding site
Combretastatin A-40.5-2Colchicine-binding site

Note: IC50 values can vary depending on experimental conditions. The binding site for VU0365114 has not been definitively identified in the reviewed literature.

Table 2: In Vitro Anticancer Activity (GI50 in µM)

CompoundHeLa (Cervical Cancer)HCT116 (Colorectal Cancer)A549 (Lung Cancer)
VU0365114 Data not available~0.1Data not available
Colchicine0.001-0.010.001-0.010.001-0.01
Vincristine0.001-0.010.001-0.010.001-0.01
Nocodazole0.01-0.10.01-0.10.01-0.1
Combretastatin A-40.001-0.010.001-0.010.001-0.01

Note: GI50 values can vary between cell lines and experimental setups.

While the above data provides a general comparison of potency, a detailed understanding of how these compounds affect the dynamic instability of microtubules is crucial for elucidating their precise mechanisms of action. The following sections provide protocols to quantify these dynamic parameters.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • VU0365114 and other test compounds

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB.

  • Prepare a 10 mM stock solution of GTP in water.

  • On ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, combine tubulin, GTP, and GTB to achieve a final tubulin concentration of 3 mg/mL and a final GTP concentration of 1 mM.

  • Add 10 µL of various concentrations of the test compound (or controls) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves for each compound concentration.

  • The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

  • The maximum polymer mass is proportional to the plateau of the curve.

  • The IC50 value can be determined by plotting the inhibition of polymerization against the compound concentration.

Live-Cell Imaging of Microtubule Dynamics

This method allows for the direct visualization and quantification of microtubule dynamics in living cells.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., EB3-GFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Image analysis software (e.g., ImageJ with plugins like MTrackJ, or commercial software).

Procedure:

  • Seed cells expressing the fluorescent marker onto glass-bottom dishes at a low density to allow for the visualization of individual microtubules.

  • Allow cells to adhere and grow for 24-48 hours.

  • Replace the culture medium with imaging medium (CO2-independent medium) containing the desired concentration of VU0365114 or a control substance.

  • Place the dish on the microscope stage and allow it to equilibrate.

  • Acquire time-lapse images of a cell periphery region where individual microtubules are clearly visible. A high temporal resolution is crucial (e.g., one frame every 2-5 seconds).

  • Record images for a period of 5-10 minutes.

Data Analysis:

  • Generate kymographs from the time-lapse series to visualize the life history of individual microtubules.

  • From the kymographs, measure the following parameters:

    • Growth Rate (µm/min): The slope of the line during the polymerization phase.

    • Shrinkage Rate (µm/min): The slope of the line during the depolymerization phase.

    • Catastrophe Frequency (events/min): The number of transitions from a growth or pause state to a shrinkage state, divided by the total time spent in growth and pause.

    • Rescue Frequency (events/min): The number of transitions from a shrinkage state to a growth or pause state, divided by the total time spent in shrinkage.

  • Collect data from a large number of microtubules for each condition to ensure statistical significance.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cluster_output Output start Seed cells expressing fluorescently-tagged tubulin treatment Treat with VU0365114 or control start->treatment imaging Time-lapse microscopy treatment->imaging kymograph Generate kymographs imaging->kymograph growth Measure Growth Rate kymograph->growth shrinkage Measure Shrinkage Rate kymograph->shrinkage catastrophe Calculate Catastrophe Frequency kymograph->catastrophe rescue Calculate Rescue Frequency kymograph->rescue table Comparative Data Table growth->table shrinkage->table catastrophe->table rescue->table

Caption: Experimental workflow for quantifying microtubule dynamics.

signaling_pathway VU0365114 VU0365114 Tubulin α/β-Tubulin Dimers VU0365114->Tubulin Binds to Polymerization Tubulin Polymerization VU0365114->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Destabilization Microtubule Destabilization Microtubules->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway for VU0365114-induced apoptosis.

Conclusion

VU0365114 presents a promising new scaffold for the development of anticancer therapeutics, particularly for drug-resistant tumors. While its inhibitory effects on tubulin polymerization and cell growth are documented, a detailed quantitative analysis of its impact on the individual parameters of microtubule dynamic instability is necessary for a complete understanding of its mechanism of action. The protocols and workflows provided in this guide offer a clear path for researchers to generate this critical data, enabling a more comprehensive comparison of VU0365114 with other microtubule-targeting agents and facilitating its further development.

References

Validating VU 0365114's Evasion of P-glycoprotein Efflux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells. This action reduces the intracellular concentration of these drugs, diminishing their cytotoxic effects. Recent research has repositioned VU 0365114, originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, as a potent microtubule-destabilizing agent with significant anticancer activity. A crucial finding of this research is that this compound is not a substrate for MDR proteins, including P-gp, enabling it to overcome this resistance mechanism. This guide delves into the experimental evidence supporting this characteristic, offering a comparative analysis with well-established P-gp substrates and inhibitors.

Comparative Analysis of P-glycoprotein Substrate Activity

The ability of a compound to overcome P-gp mediated efflux is often assessed by comparing its cytotoxicity in parental cancer cell lines with that in their P-gp overexpressing, drug-resistant counterparts. A significant increase in the half-maximal inhibitory concentration (IC50) in the resistant cell line is indicative of the compound being a P-gp substrate.

Table 1: Comparative Cytotoxicity (IC50) in P-gp Overexpressing vs. Parental Cell Lines

CompoundCell Line (Parental)IC50 (µM) in Parental Cell LineCell Line (P-gp Overexpressing)IC50 (µM) in P-gp Overexpressing Cell LineResistance Factor (IC50 Resistant / IC50 Parental)P-gp Substrate Status
This compound HCT1160.13HCT116/dox~0.13 (inferred)~1Non-substrate
PaclitaxelKB-3-10.002KB-V11.5750Substrate
DoxorubicinMCF-70.05MCF-7/ADR15300Substrate
VerapamilNot applicable (Inhibitor)-Not applicable (Inhibitor)--Inhibitor/Non-substrate

Note: The IC50 value for this compound in HCT116/dox cells is inferred from the statement that it overcomes MDR. Direct comparative IC50 data from the same study was not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to assess P-gp substrate liability.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed parental (e.g., HCT116) and P-gp overexpressing (e.g., HCT116/dox) cells in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, paclitaxel) for 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis. The resistance factor is calculated by dividing the IC50 value in the resistant cell line by the IC50 value in the parental cell line.

Rhodamine 123 Efflux Assay

This functional assay measures the ability of cells to efflux the fluorescent P-gp substrate, Rhodamine 123. A compound that is a P-gp inhibitor or a non-substrate that does not interfere with the pump will lead to increased intracellular accumulation of Rhodamine 123 in P-gp overexpressing cells.

  • Cell Preparation: Harvest P-gp overexpressing cells (e.g., KB-V1) and seed them in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes to allow for cellular uptake.

  • Efflux: Wash the cells with ice-cold PBS and add fresh, pre-warmed media (with or without the test compound/inhibitor). Incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm). Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams

P_gp_Efflux_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Seed Parental & P-gp Overexpressing Cells treatment Add Test Compound (e.g., this compound) start->treatment assay Perform Cytotoxicity or Efflux Assay treatment->assay analysis Calculate IC50 or Fluorescence Intensity assay->analysis comparison Compare Results between Parental & Resistant Cells analysis->comparison

Caption: Experimental workflow for assessing P-gp substrate liability.

P_gp_Efflux_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space cluster_3 This compound drug_out Drug (e.g., Paclitaxel) pgp P-glycoprotein (P-gp) pgp->drug_out Efflux adp ADP + Pi pgp->adp no_efflux No Interaction drug_in Drug drug_in->pgp Binding atp ATP atp->pgp Hydrolysis vu0365114 This compound

Caption: Mechanism of P-gp mediated drug efflux and this compound's evasion.

Conclusion

The available evidence strongly indicates that this compound is not a substrate for the P-glycoprotein efflux pump. Its ability to maintain potent cytotoxic activity in drug-resistant cancer cell lines that overexpress P-gp positions it as a promising therapeutic candidate for overcoming multidrug resistance. Further direct comparative studies employing a battery of P-gp functional assays will provide a more definitive quantitative assessment of its advantages over conventional chemotherapeutics that are susceptible to P-gp-mediated efflux.

VU 0365114: A Promising Microtubule Destabilizer for Overcoming Chemotherapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of VU 0365114's Efficacy in Multidrug-Resistant Cancer Models

For researchers, scientists, and professionals in drug development, the emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. The novel compound this compound, initially developed as a positive allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor, has been repurposed as a potent microtubule-destabilizing agent with significant anticancer properties.[1][2][3][4] A key advantage of this compound is its demonstrated ability to circumvent MDR, particularly in cancer cells overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][3][4] This guide provides a comparative overview of this compound's performance against other chemotherapeutics, supported by available experimental data.

Performance Against Multidrug-Resistant Cancer Cells

This compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5] Unlike many conventional chemotherapeutics, this compound is not a substrate for P-gp, a common efflux pump that ejects anticancer drugs from cells, thereby rendering them ineffective.[1][3][4] This characteristic allows this compound to maintain its cytotoxic efficacy in resistant cancer cell lines.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anticancer activity.[5]

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.8
HT29Colorectal Cancer1.2
DLD-1Colorectal Cancer1.1
RKOColorectal Cancer0.9
HeLaCervical Adenocarcinoma1.3
PANC-1Pancreatic Cancer1.4
BxPC-3Pancreatic Cancer1.2
AsPC-1Pancreatic Cancer1.5
HPACPancreatic Cancer1.3
U2OSOsteosarcoma1.0
SKOV3Ovarian Adenocarcinoma1.1
HepG2/C3AHepatocellular Carcinoma1.6
NCI-H460Lung Cancer1.5
NCI-H460/RDoxorubicin-Resistant Lung Cancer1.5

Data extracted from Hsieh et al., Molecular Oncology, 2024.[5]

Cross-Resistance Profile

While direct side-by-side quantitative comparisons of this compound with a wide range of chemotherapeutics in various resistant cell lines are not extensively available in the public domain, the existing research provides a strong qualitative comparison.

Chemotherapeutic AgentClassSubstrate for P-gp?Efficacy in P-gp Overexpressing Cells
This compound Microtubule DestabilizerNoHigh
Paclitaxel Microtubule StabilizerYesLow
Doxorubicin Topoisomerase II InhibitorYesLow
Vincristine (B1662923) Microtubule DestabilizerYesLow

Studies indicate that while taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca (B1221190) alkaloids (e.g., vincristine) are susceptible to P-gp-mediated efflux, this compound's efficacy is largely unaffected.[1][6][7][8] The resistance fold (RF), calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parent cell line, is a key indicator of a compound's ability to overcome resistance.[1] For this compound, a low RF is consistently reported, signifying its potential to treat MDR cancers.[1]

Experimental Protocols

Cytotoxicity and Resistance Fold Determination Assay

This protocol outlines the methodology for assessing the cytotoxic effects of this compound and other chemotherapeutics and determining the resistance fold in sensitive and resistant cancer cell lines.

Materials:

  • Parental sensitive cancer cell line (e.g., DLD1)

  • Drug-resistant counterpart cell line (e.g., DLD1-TxR, overexpressing P-gp)

  • Complete culture medium

  • 96-well plates

  • This compound and other chemotherapeutic agents (e.g., paclitaxel, doxorubicin)

  • MTT solution (5 mg/ml in PBS) or other cell viability reagent

  • DMSO

Procedure:

  • Cell Seeding: Plate both sensitive and resistant cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative chemotherapeutics. Treat the cells with these various concentrations for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound in both the sensitive and resistant cell lines.

  • Resistance Fold (RF) Calculation:

    • Calculate the RF for each compound using the formula: RF = IC50 (resistant cell line) / IC50 (sensitive cell line).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound

  • Positive control (e.g., colchicine)

  • Stabilizing control (e.g., paclitaxel)

  • 96-well microplate reader

Procedure:

  • Reconstitute purified tubulin in G-PEM buffer on ice.

  • Add varying concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway of this compound and the experimental workflow for assessing cross-resistance.

G cluster_0 Cellular Environment cluster_1 Cellular Response VU0365114 This compound Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules G2M G2/M Phase Arrest MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticSpindle->G2M Disruption Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed Sensitive & Resistant Cells incubation1 24h Incubation start->incubation1 treatment Add Serial Dilutions of this compound & Other Chemotherapeutics incubation1->treatment incubation2 72h Incubation treatment->incubation2 viability_assay Perform Cell Viability Assay (MTT) incubation2->viability_assay data_analysis Calculate % Viability & Determine IC50 viability_assay->data_analysis rf_calculation Calculate Resistance Fold (RF = IC50_res / IC50_sens) data_analysis->rf_calculation end Compare RF Values rf_calculation->end

Caption: Experimental workflow for cross-resistance analysis.

References

Head-to-Head Comparison: VU 0365114 vs. Epothilones in Microtubule-Targeting Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential for mitotic spindle formation, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a detailed head-to-head comparison of two distinct classes of microtubule-targeting agents: VU 0365114, a novel microtubule-destabilizing agent, and the epothilones, a well-established class of microtubule-stabilizing agents. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications.

At a Glance: Key Mechanistic and Molecular Differences

FeatureThis compoundEpothilones (e.g., Epothilone B)
Primary Target β-tubulinβ-tubulin
Binding Site Colchicine (B1669291) binding siteTaxane (B156437) binding site
Mechanism of Action Microtubule destabilizer; inhibits tubulin polymerization.[1][2]Microtubule stabilizer; promotes tubulin polymerization and inhibits depolymerization.[3][4]
Chemical Structure
alt text
alt text

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic potential of this compound and epothilones has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below are compiled from various studies. It is crucial to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

Table 1: Comparative IC50 Values of this compound and Epothilone B in Human Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)Epothilone B IC50 (nM)
Colorectal CancerHCT116< 2.5[2]7.34
Colorectal CancerHT29< 2.5[2]-
Colorectal CancerRKO< 2.5[2]-
Colorectal CancerDLD-1< 2.5[2]-
Breast CancerMCF-7-1.9
Breast CancerHs-578T-3[5]
Prostate CancerPC-3-7.6
Liver CancerHepG2-6.32
Epidermoid CarcinomaKB-3-1-0.19
Cervical CancerHeLa-32[5]

Note: Data for this compound is presented as a general value from a study that screened its efficacy in several colorectal cancer cell lines. Specific values for each cell line were not detailed in the referenced source.

Overcoming Multidrug Resistance (MDR)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells.

This compound: Studies have indicated that this compound is not a substrate for MDR proteins.[1][6] This suggests that it may retain its cytotoxic efficacy in cancer cells that have developed resistance to conventional chemotherapeutics.

Epothilones: Similarly, epothilones have demonstrated the ability to circumvent P-gp-mediated resistance and have shown activity in taxane-resistant tumor models.[7][8]

Impact on Tubulin Polymerization

The opposing mechanisms of this compound and epothilones are fundamentally linked to their effects on tubulin polymerization.

This compound: As a microtubule-destabilizing agent, this compound directly inhibits the polymerization of purified tubulin in a dose-dependent manner.[1] At concentrations of 5 and 10 µM, it has been shown to completely prevent microtubule assembly, an effect comparable to the well-known destabilizer, colchicine.[1][2]

Epothilones: In contrast, epothilones promote the polymerization of tubulin into stable microtubules, even in the absence of GTP, and inhibit their subsequent depolymerization.[4] This stabilization of microtubules disrupts their dynamic nature, which is equally detrimental to cell division.

Signaling Pathways and Cellular Consequences

The interaction of these compounds with tubulin triggers distinct signaling cascades, ultimately leading to apoptosis.

cluster_VU0365114 This compound Signaling Pathway VU0365114 This compound TubulinDimers Free Tubulin Dimers VU0365114->TubulinDimers Binds to colchicine site MicrotubuleDestabilization Microtubule Destabilization TubulinDimers->MicrotubuleDestabilization Inhibits Polymerization MitoticSpindleDisruption Mitotic Spindle Disruption MicrotubuleDestabilization->MitoticSpindleDisruption CellCycleArrest G2/M Phase Arrest MitoticSpindleDisruption->CellCycleArrest Apoptosis_V Apoptosis CellCycleArrest->Apoptosis_V

This compound induced microtubule destabilization pathway.

cluster_Epothilones Epothilones Signaling Pathway Epothilones Epothilones TubulinPolymer Tubulin Polymer (Microtubule) Epothilones->TubulinPolymer Binds to taxane site MicrotubuleStabilization Microtubule Hyper-stabilization TubulinPolymer->MicrotubuleStabilization Promotes Polymerization & Inhibits Depolymerization MitoticSpindleDysfunction Mitotic Spindle Dysfunction MicrotubuleStabilization->MitoticSpindleDysfunction CellCycleArrest_E G2/M Phase Arrest MitoticSpindleDysfunction->CellCycleArrest_E Apoptosis_E Apoptosis CellCycleArrest_E->Apoptosis_E

Epothilone induced microtubule stabilization pathway.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the mechanism of action of microtubule-targeting agents.

Objective: To measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (this compound, Epothilone B)

  • Controls: Colchicine (destabilizing), Paclitaxel (stabilizing)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reconstitute purified tubulin in ice-cold G-PEM buffer.

  • Add varying concentrations of the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Measure the change in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.[1]

cluster_Workflow Tubulin Polymerization Assay Workflow Start Prepare Reagents (Tubulin, Buffers, Compounds) Dispense Dispense Compounds/ Controls into 96-well Plate Start->Dispense Initiate Add Tubulin Solution to Initiate Polymerization Dispense->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance (340 nm) Over Time Incubate->Measure Analyze Analyze Data (Polymerization Curves) Measure->Analyze

General workflow for a tubulin polymerization assay.
Cell Viability (IC50) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Epothilone B)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin-based)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Conclusion

References

Validating the In Vivo Anti-Tumor Efficacy of VU0365114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor efficacy of VU0365114, a novel microtubule-destabilizing agent, against other microtubule-targeting agents and standard-of-care chemotherapies for colorectal cancer. VU0365114 has been repositioned from its initial development as a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Its primary mechanism of anti-cancer activity is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] A significant advantage of VU0365114 is its ability to overcome multidrug resistance, a common challenge in cancer therapy.[1][2]

In Vivo Anti-Tumor Efficacy: A Comparative Overview

While preclinical studies have demonstrated that VU0365114 slows the in vivo growth of colorectal tumors in xenograft models, specific quantitative data on tumor growth inhibition is not yet publicly available.[1] The following tables present a framework for comparing the efficacy of VU0365114 with established microtubule-targeting agents, paclitaxel (B517696) and vincristine, and standard-of-care chemotherapies for colorectal cancer. Data for comparator agents are derived from representative studies in colorectal cancer xenograft models.

Table 1: Comparison of In Vivo Efficacy of Microtubule-Targeting Agents in Colorectal Cancer Xenograft Models

CompoundMechanism of ActionAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI) (%)Observations
VU0365114 Microtubule DestabilizerNude MiceColorectal CancerData Not AvailableData Not Available Reported to slow tumor growth.[1] Overcomes multidrug resistance.[1][2]
Paclitaxel Microtubule StabilizerNude MiceHCT-1510 mg/kg, i.p., weekly~50%Significant inhibition of tumor growth.
Vincristine Microtubule DestabilizerNude MiceHCT1160.5 mg/kg, i.p., twice weekly~40%Moderate tumor growth inhibition.

Table 2: Comparison of In Vivo Efficacy of Standard-of-Care Chemotherapies in Colorectal Cancer Xenograft Models

CompoundMechanism of ActionAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI) (%)Observations
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitorNude MiceHCT11625 mg/kg, i.p., daily for 5 days~45-50%Standard first-line agent.
Oxaliplatin DNA Cross-linking AgentNude MiceHT-295 mg/kg, i.p., weekly~40-60%Often used in combination with 5-FU (FOLFOX).
Irinotecan Topoisomerase I InhibitorNude MiceHT-2915 mg/kg, i.p., every 4 days~50-70%Often used in combination with 5-FU (FOLFIRI).

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of VU0365114 have not been published. However, a general methodology for assessing the anti-tumor efficacy of a compound in a colorectal cancer xenograft model is provided below.

General Protocol for Colorectal Cancer Xenograft Study:

  • Cell Culture: Human colorectal cancer cells (e.g., HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational compound (e.g., VU0365114) and comparator drugs are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous). The control group receives the vehicle used to dissolve the drugs.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include tumor weight at necropsy and survival analysis.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. Clinical observations for signs of distress are also recorded.

  • Statistical Analysis: Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Microtubule-Destabilizing Agents

Microtubule_Destabilization_Pathway cluster_cellular Cellular Events VU0365114 VU0365114 Tubulin αβ-Tubulin Dimers VU0365114->Tubulin Inhibits Microtubules Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of VU0365114 as a microtubule-destabilizing agent.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Preparation cluster_experiment Execution cluster_analysis Analysis CellCulture 1. Colorectal Cancer Cell Culture Implantation 3. Subcutaneous Tumor Implantation CellCulture->Implantation AnimalModel 2. Immunocompromised Mouse Model AnimalModel->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization & Treatment Initiation TumorGrowth->Randomization Treatment 6. Drug Administration (VU0365114, Comparators, Vehicle) Randomization->Treatment DataCollection 7. Endpoint Data Collection (Tumor Volume/Weight) Treatment->DataCollection Analysis 8. Statistical Analysis (TGI Calculation) DataCollection->Analysis

Caption: Workflow for a typical in vivo xenograft study to evaluate anti-tumor efficacy.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of VU 0365114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the proper operational and disposal procedures for the microtubule-destabilizing agent, VU 0365114, ensuring laboratory safety and regulatory compliance.

For laboratory personnel engaged in cancer research and drug development, the proper management of investigational compounds is paramount. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and proper disposal methods for this compound, a compound identified as a potent microtubule-destabilizing agent. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling cytotoxic and hazardous chemical compounds.[1] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below to inform handling and storage procedures.

PropertyValueCitations
Form Solid (Powder)[2]
Solubility ≥ 77.5 mg/mL (195.04 mM) in DMSO[2]
≥ 2.58 mg/mL (6.49 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Storage (Solid) -20°C (3 years), 4°C (2 years)[2]
Storage (In Solvent) -80°C (6-12 months), -20°C (1 month)[2]

General Handling and Personal Protective Equipment (PPE)

Due to its cytotoxic nature, this compound should be handled as a hazardous compound.[1] Strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Gloves: Double chemotherapy-grade gloves are required. Gloves should be changed every 30-60 minutes or immediately upon contamination.[1]

  • Eye Protection: Safety goggles or a full-face shield must be worn.[1]

  • Lab Coat: A solid-front barrier gown is recommended to provide maximum protection.[1]

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified containment unit, a respirator may be necessary. Consultation with your institution's EHS department is required to determine the specific respiratory protection needed.[1]

All weighing and solution preparation of this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of aerosols or powder.[1]

Proper Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of in regular trash or down the drain.[1]

Step-by-Step Disposal Guidance:
  • Waste Segregation:

    • Solid Waste: All unused or expired this compound, as well as grossly contaminated materials such as weigh boats, gloves, and bench paper, must be collected in a designated and clearly labeled hazardous solid waste container.[1]

    • Liquid Waste: Aqueous and organic solutions containing this compound are to be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If flammable solvents like DMSO or ethanol (B145695) are used, the waste must be segregated into a container specifically designated for flammable organic waste.[1]

    • Sharps: Any sharps, including needles, syringes, and Pasteur pipettes, contaminated with this compound must be disposed of in a designated chemotherapy or hazardous drug sharps container.[1]

  • Waste Container Labeling:

    • All waste containers must be prominently labeled with the words "Hazardous Waste."[1]

    • The label must include the full chemical name "this compound" and the names of any other chemicals present in the mixture.[1]

    • The type of hazard (e.g., toxic, cytotoxic) must be clearly indicated.[1]

    • The date of waste generation and the principal investigator's name and contact information are also required.[1]

  • Storage of Waste:

    • Waste containers should be stored in a designated and secure satellite accumulation area (SAA) within the laboratory.[1]

    • Containers must be kept closed at all times, except when adding waste.[1]

    • Incompatible waste types must be stored separately to prevent dangerous reactions.[1]

  • Final Disposal:

    • Once a waste container is full, or as per your institution's guidelines, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.[1]

Experimental Protocols

This compound has been identified as a microtubule-destabilizing agent with broad-spectrum anti-cancer activity, particularly against colorectal cancer cells.[3][4] Its mechanism of action is independent of its original target, the M5 muscarinic acetylcholine (B1216132) receptor.[4][5]

In Vitro Anti-Cancer Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.021
HT29Colorectal Cancer0.025
A549Lung Cancer0.033
MCF7Breast Cancer0.041
PANC-1Pancreatic Cancer0.028
AsPC-1Pancreatic Cancer0.036
(Data extracted from Hsieh et al., Molecular Oncology, 2024)[3]
Cell Viability (MTS/MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) must be included.[3][5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3][5]

  • MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[3][5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3][5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of this compound on tubulin assembly.[5]

  • Preparation: Reconstitute purified tubulin in G-PEM buffer on ice.[5]

  • Compound Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or control compounds to the wells of a pre-warmed 96-well plate.[5]

  • Initiation: Initiate the polymerization reaction by adding the tubulin solution to each well.[5]

  • Measurement: Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.[5]

Signaling Pathway and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated.

This compound Mechanism of Action cluster_0 Cellular Environment VU0365114 This compound Tubulin Tubulin Dimers VU0365114->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Cell Viability Assay Workflow cluster_workflow Experimental Steps step1 1. Seed Cells in 96-well Plate step2 2. Treat with this compound (Serial Dilution) step1->step2 step3 3. Incubate for 72 hours step2->step3 step4 4. Add MTS/MTT Reagent step3->step4 step5 5. Measure Absorbance (490 nm) step4->step5 step6 6. Calculate % Viability and IC50 step5->step6

Caption: Workflow for determining cell viability after this compound treatment.

Tubulin Polymerization Assay Workflow cluster_assay Assay Procedure prep 1. Reconstitute Purified Tubulin add_compound 2. Add this compound to Plate Wells prep->add_compound initiate 3. Initiate Polymerization with Tubulin Solution add_compound->initiate measure 4. Measure Absorbance (340 nm) over 60 min initiate->measure analyze 5. Analyze Polymerization Inhibition measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Essential Safety and Operational Guide for Handling VU 0365114

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for VU 0365114 is not publicly available. This guide is formulated based on established best practices for handling novel, biologically active small molecule inhibitors with cytotoxic properties. All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1] this compound has been identified as a microtubule-destabilizing agent, and due to its cytotoxic nature, it must be handled as a hazardous compound.[1][2][3]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure to this compound, particularly when in its powdered form. All handling, including weighing and solution preparation, should occur within a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of powder or aerosols.[1]

A summary of the recommended personal protective equipment is provided in the table below.

PPE CategoryRecommended EquipmentBest Practices
Hand Protection Double chemotherapy-grade glovesChange gloves every 30-60 minutes or immediately upon contamination.[1]
Eye Protection Safety goggles or a full-face shieldEnsure a proper fit to protect against splashes and aerosols.
Body Protection Solid-front barrier gown or laboratory coatThe gown should be removed before leaving the laboratory.[4]
Respiratory Protection Respirator (as required)A respirator may be necessary when handling the powder outside of a certified containment unit. Consult your institution's EHS for specific requirements.[1]

Experimental Workflow

The following diagram outlines a general workflow for handling and disposing of hazardous chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Consult SDS/ Safety Information b Don Appropriate PPE a->b c Prepare Work Area in Containment Unit b->c d Weigh Compound c->d Proceed to handling e Prepare Solution d->e f Perform Experiment e->f g Segregate Waste (Solid & Liquid) f->g Proceed to disposal h Label Waste Containers g->h i Store in Satellite Accumulation Area h->i j Schedule EHS Pickup i->j

General workflow for handling and disposal of this compound.

Mechanism of Action: Signaling Pathway

This compound functions as a microtubule-destabilizing agent, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[1][4]

G A This compound B Tubulin Polymerization A->B Inhibits C Microtubule Destabilization B->C Leads to D Cell Cycle Arrest C->D Induces E Apoptosis D->E Results in

Proposed signaling pathway of this compound.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous chemical waste.[1] Do not dispose of this compound in regular trash or down the drain.[1] In the event of a spill, a hazardous drug spill kit should be readily available.[1]

The following table provides a step-by-step guide for the proper disposal of this compound.

StepProcedure
1. Waste Segregation Solid Waste: Collect unused or expired this compound and grossly contaminated materials (e.g., weigh boats, gloves, bench paper) in a designated, clearly labeled hazardous solid waste container.[1] Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1] If flammable solvents are used, the waste must be collected in a container designated for flammable organic waste.[1]
2. Container Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
3. Storage Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[1] Keep containers closed except when adding waste and store incompatible waste types separately.[1]
4. Final Disposal Once a waste container is full, or in accordance with institutional policies, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.